Product packaging for RAD51 Inhibitor B02(Cat. No.:CAS No. 1290541-46-6)

RAD51 Inhibitor B02

Cat. No.: B1666522
CAS No.: 1290541-46-6
M. Wt: 339.4 g/mol
InChI Key: GEKDQXSPTHHANP-OUKQBFOZSA-N
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Description

3-(phenylmethyl)-2-[2-(3-pyridinyl)ethenyl]-4-quinazolinone is a member of quinazolines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H17N3O B1666522 RAD51 Inhibitor B02 CAS No. 1290541-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c26-22-19-10-4-5-11-20(19)24-21(13-12-17-9-6-14-23-15-17)25(22)16-18-7-2-1-3-8-18/h1-15H,16H2/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKDQXSPTHHANP-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1290541-46-6
Record name ((E)-3-benzyl-2-(2-(pyridin-3-yl)vinyl)quinazolin-4-(3H)-one)
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Foundational & Exploratory

The Core Mechanism of B02: A Technical Guide to the RAD51 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homologous recombination (HR) is a critical DNA double-strand break (DSB) repair pathway that maintains genomic integrity. A key protein in this pathway, RAD51, facilitates the search for homology and strand invasion, making it an attractive target for anticancer therapies. The small molecule B02 has been identified as a specific inhibitor of human RAD51, demonstrating the potential to sensitize cancer cells to DNA-damaging agents. This technical guide provides an in-depth overview of the mechanism of action of B02, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action

B02 directly targets the human RAD51 recombinase, inhibiting its activity through a multi-faceted approach. The primary mechanism of B02 involves the disruption of the RAD51-DNA interaction. Specifically, B02 has been shown to inhibit the binding of RAD51 to single-stranded DNA (ssDNA) and interfere with the binding of double-stranded DNA (dsDNA) to the RAD51-ssDNA nucleoprotein filament.[1] This disruption prevents the formation of the active presynaptic filament, which is essential for the subsequent steps of homologous recombination, including homology search and DNA strand exchange.[2][3][4] Consequently, B02 effectively blocks HR-mediated repair of DNA DSBs.[5]

The inhibition of RAD51 by B02 leads to several downstream cellular consequences. By compromising the HR repair pathway, B02 enhances the cytotoxic effects of DNA-damaging agents such as cisplatin and doxorubicin.[3][5] This synergistic effect is based on the principle of synthetic lethality, where the inhibition of two key DNA repair pathways (in this case, HR by B02 and another pathway targeted by the chemotherapeutic agent) leads to cell death, particularly in cancer cells that are often deficient in other DNA repair mechanisms.[2][6] Furthermore, B02 has been shown to sensitize cancer cells, including triple-negative breast cancer, to PARP inhibitors, highlighting its potential in combination therapies for tumors with specific DNA repair deficiencies.[2][7]

Quantitative Data

The inhibitory activity and cellular effects of B02 have been quantified in various assays. The following tables summarize the key quantitative data reported in the literature.

ParameterValueAssayOrganism/Cell LineReference
IC50 27.4 µMFRET-based DNA strand exchangeHuman RAD51[1][5]
Selectivity > 250 µMDNA strand exchangeE. coli RecA[1][5]
Selectivity > 200 µM-Human RAD54[5]

Table 1: Biochemical Activity of B02

Cell LineTreatmentEffectReference
Human Embryonic Kidney (HEK)DNA damage + B02Disruption of RAD51 foci formation[5]
Multiple Myeloma (MM.1S)Doxorubicin (160 nM) + B02 (20 µM)Inhibition of RAD51 foci formation[8]
MDA-MB-231 (Breast Cancer)Cisplatin (32 µM) + B02Suppression of RAD51 foci formation[3]
U-2 OS (Osteosarcoma)Cisplatin + B02 (30 µM)Almost complete elimination of RAD51 foci formation[2]
MDA-MB-231 (Breast Cancer)Olaparib + B02-iso (1.8 µM)2.4-fold increase in Olaparib killing efficiency (IC50 shift from 8.6 µM to 3.6 µM)[2]

Table 2: Cellular Effects of B02

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of B02 are provided below.

D-Loop Assay for RAD51 DNA Strand Exchange Activity

This assay biochemically measures the ability of RAD51 to promote the invasion of a single-stranded DNA oligonucleotide into a homologous supercoiled dsDNA plasmid, forming a displacement loop (D-loop).

Materials:

  • Purified human RAD51 protein

  • 32P-labeled 90-mer ssDNA oligonucleotide (homologous to a region in the dsDNA plasmid)

  • Supercoiled pUC19 dsDNA plasmid

  • 5X D-loop reaction buffer (125 mM Tris-acetate pH 7.5, 5 mM ATP, 5 mM CaCl₂, 500 µg/ml BSA, 5 mM DTT, 100 mM KCl)

  • B02 inhibitor (dissolved in DMSO)

  • 10% SDS

  • Proteinase K (10 mg/ml)

  • Agarose gel loading buffer

  • 0.9% Agarose gel in TAE buffer

Protocol:

  • Prepare reaction tubes on ice.

  • To each tube, add 2.5 µl of 5X D-loop reaction buffer.

  • Add purified RAD51 to a final concentration of 1 µM.

  • Add the 32P-labeled ssDNA oligonucleotide to a final concentration of 3 µM (nucleotides).

  • Add B02 at desired concentrations (a vehicle control with DMSO should be included).

  • Add sterile H₂O to a final volume of 11 µl.

  • Incubate the reactions for 15 minutes at 37°C to allow for the formation of the RAD51-ssDNA presynaptic filament.

  • Initiate the D-loop reaction by adding the supercoiled pUC19 dsDNA to a final concentration of 50 µM (base pairs).

  • Incubate for 15 minutes at 37°C.

  • Stop the reaction by adding a solution of 10% SDS and 10 mg/ml Proteinase K and incubating for 5 minutes at 37°C to deproteinize the samples.

  • Add agarose gel loading buffer to the reactions.

  • Resolve the reaction products on a 0.9% agarose gel in TAE buffer.

  • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the 32P-labeled D-loop products.

  • Quantify the D-loop formation using densitometry.

Immunofluorescence Assay for RAD51 Foci Formation

This cell-based assay visualizes the formation of RAD51 foci at sites of DNA damage, which is a hallmark of active homologous recombination.

Materials:

  • Cells (e.g., HEK293, MDA-MB-231, U-2 OS) cultured on coverslips

  • DNA damaging agent (e.g., cisplatin, doxorubicin, ionizing radiation)

  • B02 inhibitor

  • Phosphate-buffered saline (PBS)

  • Fixing Solution (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-RAD51

  • Secondary antibody: Fluorescently-labeled anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with the DNA damaging agent for a specified time to induce DNA double-strand breaks.

  • Co-treat or pre-treat the cells with B02 at various concentrations. Include appropriate vehicle controls.

  • After treatment, wash the cells with PBS.

  • Fix the cells with the fixing solution for 10-20 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 10-20 minutes at room temperature.

  • Wash the cells with PBS.

  • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the cells extensively with PBS.

  • Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI for 5-10 minutes.

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the RAD51 foci using a fluorescence microscope.

  • Quantify the number of RAD51 foci per nucleus in a significant number of cells for each treatment condition.

WST-1 Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to assess the cytotoxic or cytostatic effects of B02 alone or in combination with other drugs.

Materials:

  • Cells in culture

  • 96-well microplates

  • Culture medium

  • B02 inhibitor and/or other test compounds

  • WST-1 reagent

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µl of culture medium.

  • Allow the cells to adhere and grow for 24 hours.

  • Treat the cells with various concentrations of B02, another test compound, or a combination of both. Include vehicle-treated control wells.

  • Incubate the cells for the desired treatment duration (e.g., 48-72 hours).

  • Add 10 µl of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.

  • Shake the plate gently for 1 minute.

  • Measure the absorbance of the samples at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by B02 can aid in understanding its mechanism of action. The following diagrams were generated using Graphviz (DOT language).

Homologous_Recombination_Pathway cluster_0 DNA Double-Strand Break cluster_1 End Resection cluster_2 Presynaptic Filament Formation cluster_3 Homology Search and Strand Invasion cluster_4 DNA Synthesis and Resolution DSB DNA Double-Strand Break Resection End Resection (MRE11-RAD50-NBS1) ssDNA 3' ssDNA Overhangs Resection->ssDNA RPA RPA Coating RAD51_loading RAD51 Loading (mediated by BRCA2) RPA->RAD51_loading Filament RAD51-ssDNA Filament RAD51_loading->Filament Homology_Search Homology Search Filament->Homology_Search B02 B02 B02->RAD51_loading D_Loop D-Loop Formation Homology_Search->D_Loop DNA_Synthesis DNA Synthesis D_Loop->DNA_Synthesis Resolution Resolution of Holliday Junctions DNA_Synthesis->Resolution Repaired_DNA Repaired DNA Resolution->Repaired_DNA Experimental_Workflow start Seed Cancer Cells treatment Treat with: - Vehicle - Cisplatin alone - B02 alone - Cisplatin + B02 start->treatment incubation Incubate for Specified Duration treatment->incubation assay Perform Viability Assay (e.g., WST-1 or Clonogenic) incubation->assay analysis Analyze Data for Synergistic Effect assay->analysis conclusion Determine if B02 Potentiates Cisplatin analysis->conclusion Synthetic_Lethality cluster_0 Normal Cell cluster_1 Cancer Cell with HR Deficiency Normal_SSB Single-Strand Break (SSB) Normal_BER Base Excision Repair (BER via PARP) Normal_SSB->Normal_BER Normal_HR Homologous Recombination (HR via RAD51) Normal_SSB->Normal_HR Replication-associated DSB Normal_Viable Cell Viability Maintained Normal_BER->Normal_Viable Normal_HR->Normal_Viable Cancer_SSB Single-Strand Break (SSB) Blocked_BER Blocked BER Cancer_SSB->Blocked_BER PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->Blocked_BER B02_Inhibitor B02 Blocked_HR Blocked HR B02_Inhibitor->Blocked_HR DSB_Accumulation DSB Accumulation Blocked_BER->DSB_Accumulation Replication Fork Collapse Cell_Death Synthetic Lethality (Cell Death) Blocked_HR->Cell_Death DSB_Accumulation->Blocked_HR

References

The RAD51 Inhibitor B02: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the RAD51 inhibitor B02, a small molecule identified through high-throughput screening that has shown significant promise in sensitizing cancer cells to DNA-damaging agents. This document details the discovery, mechanism of action, and synthesis of B02, along with detailed protocols for key experimental assays.

Discovery and Mechanism of Action

B02, with the chemical name (E)-3-benzyl-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one, was identified as a specific inhibitor of the human RAD51 protein, a key enzyme in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.[1] The discovery was made through a fluorescence resonance energy transfer (FRET)-based high-throughput screening assay designed to identify compounds that block the DNA strand exchange activity of RAD51.[2]

The primary mechanism of action of B02 is the inhibition of the strand exchange activity of RAD51, a critical step in homologous recombination.[1][3] This inhibition is achieved by preventing the formation of the RAD51-single-stranded DNA (ssDNA) nucleoprotein filament, which is essential for the search for homology and strand invasion into a homologous DNA duplex.[4] By disrupting this process, B02 effectively cripples the HR repair machinery, leading to the accumulation of unrepaired DNA damage, particularly in the presence of exogenous DNA damaging agents. This disruption of RAD51's function is manifested by the inhibition of RAD51 foci formation in response to DNA damage.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of B02 from in vitro and in vivo studies.

Parameter Value Assay Notes
IC50 (human RAD51)27.4 µMFRET-based DNA strand exchange[5][6][7]
IC50 (E. coli RecA)>250 µMFRET-based DNA strand exchange[5][6][7]
IC50 (RAD54)>200 µMATPase assay[4]

Table 1: In Vitro Inhibitory Activity of B02

Cell Line Treatment Effect
MDA-MB-231 (human breast cancer)B02 (5 µM) + CisplatinPotentiates cell killing
HEK293 (human embryonic kidney)B02 (50 µM) + Ionizing RadiationInhibits RAD51 foci formation
Multiple Myeloma (MM) cell linesB02 (10 µM) + DoxorubicinEnhances DNA damage and apoptosis

Table 2: In Vitro Cellular Effects of B02

Xenograft Model Treatment Tumor Growth Inhibition
MDA-MB-231 (human breast cancer)B02 (50 mg/kg) + Cisplatin (4 mg/kg)66%
MDA-MB-231 (human breast cancer)Cisplatin (4 mg/kg) alone33%
MDA-MB-231 (human breast cancer)B02 (50 mg/kg) aloneNo significant inhibition

Table 3: In Vivo Efficacy of B02 in Combination with Cisplatin

Synthesis of B02

While a detailed, step-by-step synthesis protocol for B02 is not publicly available in a single source, a representative synthesis can be postulated based on established methods for the synthesis of 2-styryl-3-benzyl-quinazolin-4(3H)-one derivatives. The general approach involves a condensation reaction.

A plausible synthetic route would involve the reaction of 2-methyl-3-benzyl-quinazolin-4(3H)-one with 3-pyridinecarboxaldehyde. This type of reaction, a Knoevenagel condensation, is a common method for forming the styryl linkage at the 2-position of the quinazolinone core. The starting material, 2-methyl-3-benzyl-quinazolin-4(3H)-one, can be synthesized from N-benzyl-2-aminobenzamide and acetic anhydride.

Experimental Protocols

FRET-Based DNA Strand Exchange Assay

This assay is used to measure the ability of RAD51 to catalyze the exchange of strands between homologous single-stranded and double-stranded DNA, and to assess the inhibitory effect of compounds like B02.

Materials:

  • Purified human RAD51 protein

  • Oligonucleotides:

    • ssDNA (e.g., 83-mer)

    • dsDNA with a fluorescent donor (e.g., Fluorescein) on one strand and a quencher (e.g., BHQ1) on the complementary strand. The dsDNA is homologous to the ssDNA.

  • Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM DTT, 100 mM KCl, 12 mM MgCl₂, 2 mM ATP.

  • B02 or other test compounds dissolved in DMSO.

  • 96- or 384-well black plates.

  • Fluorescence plate reader.

Procedure:

  • Prepare the reaction mixture by adding the reaction buffer, ssDNA, and RAD51 protein to the wells of the plate.

  • Incubate the mixture for 10-15 minutes at 37°C to allow for the formation of the RAD51-ssDNA filament.

  • Add B02 or the vehicle control (DMSO) to the wells and incubate for another 10-15 minutes at 37°C.

  • Initiate the strand exchange reaction by adding the fluorescently labeled dsDNA to the wells.

  • Immediately begin monitoring the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths will depend on the specific fluorophore/quencher pair used, e.g., 485 nm/525 nm for Fluorescein).

  • The increase in fluorescence signal corresponds to the separation of the fluorophore and quencher as a result of strand exchange.

  • Calculate the initial reaction rates and determine the IC50 value for B02 by plotting the percentage of inhibition against the inhibitor concentration.

RAD51 Foci Formation Assay (Immunofluorescence)

This cell-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a hallmark of active homologous recombination. Inhibition of foci formation indicates disruption of the HR pathway.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231).

  • Cell culture medium and supplements.

  • Coverslips in culture dishes.

  • DNA damaging agent (e.g., Cisplatin, ionizing radiation).

  • B02 dissolved in DMSO.

  • Fixation solution: 4% paraformaldehyde in PBS.

  • Permeabilization solution: 0.5% Triton X-100 in PBS.

  • Blocking buffer: 5% BSA in PBS with 0.1% Tween 20.

  • Primary antibody: anti-RAD51 antibody (rabbit or mouse).

  • Secondary antibody: fluorescently labeled anti-rabbit or anti-mouse IgG.

  • DAPI for nuclear counterstaining.

  • Fluorescence microscope.

Procedure:

  • Seed cells on coverslips in culture dishes and allow them to adhere overnight.

  • Pre-treat the cells with B02 or vehicle control for 1-2 hours.

  • Induce DNA damage by adding the DNA damaging agent (e.g., 10 µM cisplatin for 2 hours) or by irradiation (e.g., 5 Gy).

  • After the desired time post-damage (e.g., 6-8 hours), wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-RAD51 antibody diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides using mounting medium containing DAPI.

  • Visualize the cells using a fluorescence microscope.

  • Quantify the number of RAD51 foci per nucleus in at least 100 cells per condition. A cell is typically considered positive if it contains >5-10 foci.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with cytotoxic agents, providing a measure of cell reproductive integrity.

Materials:

  • Cancer cell line of interest.

  • Cell culture medium and supplements.

  • 6-well culture plates.

  • DNA damaging agent (e.g., Cisplatin).

  • B02 dissolved in DMSO.

  • Trypsin-EDTA.

  • Fixing/staining solution: 0.5% crystal violet in 25% methanol.

Procedure:

  • Harvest a single-cell suspension of the desired cell line using trypsin.

  • Count the cells and seed a specific number of cells (e.g., 200-1000 cells, depending on the cell line's plating efficiency and the expected toxicity of the treatment) into each well of 6-well plates.

  • Allow the cells to attach overnight.

  • Treat the cells with varying concentrations of the DNA damaging agent in the presence or absence of a fixed concentration of B02 (e.g., 5 µM). Include a vehicle-only control.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • After the incubation period, remove the medium and wash the wells with PBS.

  • Fix and stain the colonies by adding the crystal violet solution to each well and incubating for 20-30 minutes.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition.

    • PE = (number of colonies formed / number of cells seeded) x 100%

    • SF = PE of treated sample / PE of control sample

Visualizations

RAD51_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 Homologous Recombination Repair DSB DNA Double-Strand Break Resection DNA End Resection (MRE11-RAD50-NBS1) DSB->Resection RPA_coating RPA Coating of ssDNA Resection->RPA_coating RAD51_loading RAD51 Loading (mediated by BRCA2) RPA_coating->RAD51_loading Filament_formation RAD51-ssDNA Filament Formation RAD51_loading->Filament_formation Homology_search Homology Search & Strand Invasion Filament_formation->Homology_search D_loop D-loop Formation Homology_search->D_loop DNA_synthesis DNA Synthesis D_loop->DNA_synthesis Resolution Resolution of Holliday Junctions DNA_synthesis->Resolution Repair DNA Repair Resolution->Repair B02 B02 Inhibitor B02->Filament_formation Inhibits

Caption: RAD51-mediated homologous recombination pathway and the inhibitory action of B02.

B02_Discovery_Workflow HTS High-Throughput Screening (FRET-based DNA strand exchange assay) Hit_ID Hit Identification HTS->Hit_ID Secondary_Assay Secondary Screening (D-loop assay) Hit_ID->Secondary_Assay Lead_Selection Lead Compound Selection (B02) Secondary_Assay->Lead_Selection In_Vitro_Char In Vitro Characterization - RAD51 foci formation - Clonogenic survival Lead_Selection->In_Vitro_Char In_Vivo_Testing In Vivo Efficacy Testing (Xenograft models) In_Vitro_Char->In_Vivo_Testing Preclinical_Dev Preclinical Development In_Vivo_Testing->Preclinical_Dev B02_Mechanism_of_Action cluster_pathway Normal HR Pathway cluster_inhibition HR Pathway with B02 Inhibition DNA_Damage DNA Damaging Agent (e.g., Cisplatin) DSBs Increased DNA Double-Strand Breaks DNA_Damage->DSBs HR_Activation Homologous Recombination (HR) Activation DSBs->HR_Activation Unrepaired_Damage Accumulation of Unrepaired DSBs RAD51_Foci RAD51 Foci Formation HR_Activation->RAD51_Foci DNA_Repair Successful DNA Repair RAD51_Foci->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival B02 B02 B02->RAD51_Foci Inhibits Apoptosis Apoptosis / Cell Death Unrepaired_Damage->Apoptosis

References

Specificity of B02 for Human RAD51 Over Bacterial RecA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the small molecule inhibitor B02, with a specific focus on its remarkable selectivity for human RAD51 over its bacterial homolog, RecA. B02 has emerged as a critical tool in studying homologous recombination (HR) and as a potential lead compound in cancer therapy. This document details the quantitative inhibitory data, experimental methodologies, and the molecular pathways affected by B02.

Executive Summary

B02 is a potent and specific inhibitor of human RAD51, a key protein in the homologous recombination pathway of DNA repair. Its high specificity for RAD51, with minimal activity against the bacterial recombinase RecA, makes it an invaluable molecular probe. This selectivity allows for the targeted study of RAD51's function in human cells without confounding effects on bacterial systems. This guide will delve into the specifics of this inhibitory action, providing the necessary data and protocols for researchers in the field.

Quantitative Inhibitor Specificity

The inhibitory potency of B02 against human RAD51 and its lack of significant activity against E. coli RecA have been quantified in multiple studies. The most common metric for this comparison is the half-maximal inhibitory concentration (IC50).

Target ProteinInhibitorIC50 Value (μM)Assay TypeReference
Human RAD51B0227.4FRET-based DNA strand exchange[1][2]
Human RAD51B0227.4D-loop assay[3]
E. coli RecAB02> 250FRET-based DNA strand exchange[1][2]
E. coli RecAB02> 250D-loop assay[3]

Mechanism of Action

B02 exerts its inhibitory effect by directly interfering with the primary function of RAD51 in homologous recombination: the DNA strand exchange process.[4][5] The key steps in its mechanism of action are:

  • Disruption of RAD51-DNA Binding: B02 has been shown to inhibit the binding of RAD51 to both single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA).[2][5] This is a critical early step in the formation of the RAD51-ssDNA nucleoprotein filament, which is essential for homology search and strand invasion.

  • Inhibition of DNA Strand Exchange: By preventing stable RAD51-DNA filament formation, B02 directly inhibits the subsequent DNA strand exchange activity, which is the core catalytic function of RAD51.[3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the context of B02's action and the methods used to study it, the following diagrams have been generated using Graphviz.

Homologous_Recombination_Pathway Homologous Recombination Pathway and B02 Inhibition DSB DNA Double-Strand Break Resection DNA End Resection (MRE11-RAD50-NBS1) DSB->Resection ssDNA 3' ssDNA Overhangs Resection->ssDNA RPA RPA Coating ssDNA->RPA RAD51_loading RAD51 Loading (mediated by BRCA2) RPA->RAD51_loading Filament RAD51-ssDNA Filament RAD51_loading->Filament Homology_Search Homology Search Filament->Homology_Search D_Loop D-loop Formation Homology_Search->D_Loop DNA_Synthesis DNA Synthesis D_Loop->DNA_Synthesis Resolution Holiday Junction Resolution DNA_Synthesis->Resolution Repair Repaired DNA Resolution->Repair B02 B02 Inhibitor B02->Filament Disrupts filament formation Inhibits DNA binding

Caption: B02 inhibits homologous recombination by disrupting RAD51-ssDNA filament formation.

Experimental_Workflow Experimental Workflow for Assessing B02 Activity cluster_invitro In Vitro Assays cluster_incell In-Cell Assays Purified_Proteins Purified RAD51/RecA FRET_Assay FRET-based Strand Exchange Assay Purified_Proteins->FRET_Assay DLoop_Assay D-loop Assay Purified_Proteins->DLoop_Assay ATPase_Assay ATPase Activity Assay Purified_Proteins->ATPase_Assay SPR Surface Plasmon Resonance (SPR) Purified_Proteins->SPR DNA_Substrates ssDNA & dsDNA Substrates DNA_Substrates->FRET_Assay DNA_Substrates->DLoop_Assay Inhibitor B02 (various concentrations) Inhibitor->FRET_Assay Inhibitor->DLoop_Assay Inhibitor->ATPase_Assay Inhibitor->SPR IC50 Determine IC50 FRET_Assay->IC50 DLoop_Assay->IC50 Cell_Culture Human Cell Lines (e.g., HEK293) DNA_Damage Induce DNA Damage (e.g., Irradiation) Cell_Culture->DNA_Damage B02_Treatment Treat with B02 DNA_Damage->B02_Treatment IF_Staining Immunofluorescence Staining for RAD51 B02_Treatment->IF_Staining Foci_Quant Quantify RAD51 Foci IF_Staining->Foci_Quant

Caption: Workflow for in vitro and in-cell evaluation of B02's inhibitory effects on RAD51.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of B02's specificity.

FRET-based DNA Strand Exchange Assay

This assay monitors the DNA strand exchange activity of RAD51 in real-time by measuring the change in Förster Resonance Energy Transfer (FRET).

Materials:

  • Purified human RAD51 or E. coli RecA protein.

  • Single-stranded DNA (ssDNA) oligonucleotide (e.g., 83-mer) labeled with a donor fluorophore (e.g., Fluorescein) at the 3' end.

  • Homologous double-stranded DNA (dsDNA) oligonucleotide with a quencher or acceptor fluorophore (e.g., Rhodamine) at the 5' end of the complementary strand.

  • Reaction Buffer: 30 mM HEPES-KOH (pH 7.5), 15 mM MgCl₂, 1 mM DTT, 0.25 mM ATP, 0.1 mg/mL BSA.[6]

  • B02 inhibitor stock solution (in DMSO).

Procedure:

  • Presynaptic Filament Formation:

    • In a reaction tube, incubate RAD51 (1.2 µM) with the fluorescein-labeled ssDNA (3 µM) in the reaction buffer.[7]

    • Allow the mixture to incubate at 37°C for 5-15 minutes to facilitate the formation of the RAD51-ssDNA nucleoprotein filament.[3]

  • Inhibitor Addition:

    • Add varying concentrations of B02 (or DMSO as a vehicle control) to the presynaptic filament mixture.

    • Incubate for an additional 10-30 minutes at 37°C.[3]

  • Initiation of Strand Exchange:

    • Initiate the strand exchange reaction by adding the rhodamine-labeled homologous dsDNA (3 µM) to the mixture.[7]

  • FRET Measurement:

    • Immediately begin monitoring the fluorescence emission of the donor fluorophore (e.g., excitation at 493 nm, emission at 525 nm for fluorescein) using a fluorometer.[8]

    • A decrease in donor fluorescence indicates strand exchange, as the donor and acceptor fluorophores are brought into proximity.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each B02 concentration.

    • Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

D-loop Assay

This gel-based assay provides a non-real-time, endpoint measurement of RAD51's DNA strand invasion activity.

Materials:

  • Purified human RAD51 or E. coli RecA protein.

  • A short single-stranded DNA oligonucleotide (e.g., 90-mer), typically radiolabeled (e.g., with ³²P).[3][9]

  • Homologous supercoiled dsDNA plasmid (e.g., pUC19).[3]

  • Reaction Buffer: 25 mM Tris-acetate (pH 7.5), 1 mM ATP, 100 µg/ml BSA, 1 mM DTT, 20 mM KCl, and divalent cations (e.g., 1 mM MgCl₂ and 2 mM CaCl₂).[10]

  • B02 inhibitor stock solution (in DMSO).

  • Stop Solution: SDS (to a final concentration of 1%) and Proteinase K (to a final concentration of 880 µg/ml).[10]

Procedure:

  • Presynaptic Filament Formation:

    • Incubate RAD51 (1 µM) with the radiolabeled ssDNA oligonucleotide (3 µM) in the reaction buffer at 37°C for 5-15 minutes.[3][9]

  • Inhibitor Addition:

    • Add varying concentrations of B02 (or DMSO control) to the mixture and continue the incubation for 30 minutes at 37°C.[3]

  • D-loop Formation:

    • Initiate the reaction by adding the supercoiled dsDNA plasmid (50 µM) and incubate for a further 15 minutes (for RAD51) or 3 minutes (for RecA) at 37°C.[3]

  • Reaction Termination and Deproteinization:

    • Stop the reaction by adding the Stop Solution and incubate at 37°C for 15 minutes.[10]

  • Gel Electrophoresis:

    • Analyze the reaction products by electrophoresis on a 1% agarose gel.

  • Visualization and Quantification:

    • Visualize the radiolabeled DNA using autoradiography or a phosphorimager.

    • Quantify the amount of D-loop product formed at each inhibitor concentration to determine the IC50.

Immunofluorescence Staining for RAD51 Foci

This in-cell assay is used to visualize the effect of B02 on the formation of RAD51 foci at sites of DNA damage.

Materials:

  • Human cell line (e.g., HEK293, U-2 OS).[2]

  • Cell culture medium and supplements.

  • DNA damaging agent (e.g., cisplatin, ionizing radiation).[2]

  • B02 inhibitor.

  • Fixation Solution: 2-4% paraformaldehyde in PBS.

  • Permeabilization Solution: 0.2-0.5% Triton X-100 in PBS.

  • Blocking Solution: 5% BSA in PBS.

  • Primary antibody: Rabbit anti-RAD51.

  • Secondary antibody: Fluorescently-labeled anti-rabbit IgG.

  • DAPI for nuclear counterstaining.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips and allow them to adhere.

    • Induce DNA damage in the cells.

    • Treat the cells with the desired concentration of B02 (e.g., 30 µM) or DMSO for a specified period (e.g., 1 hour).[2]

  • Fixation and Permeabilization:

    • Fix the cells with the Fixation Solution for 15 minutes at room temperature.

    • Permeabilize the cells with the Permeabilization Solution for 10 minutes at room temperature.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding with the Blocking Solution for 1 hour at room temperature.

    • Incubate with the primary anti-RAD51 antibody overnight at 4°C.

    • Wash the cells with PBS and then incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope.

  • Analysis:

    • Quantify the number of RAD51 foci per nucleus in the different treatment groups. A significant reduction in the number of foci in B02-treated cells indicates inhibition of RAD51 recruitment to DNA damage sites.[2]

Conclusion

The small molecule inhibitor B02 demonstrates remarkable specificity for human RAD51 over its bacterial homolog RecA. This high degree of selectivity, supported by robust quantitative data and detailed experimental validation, establishes B02 as a powerful tool for dissecting the mechanisms of homologous recombination in human cells. The detailed protocols provided in this guide are intended to facilitate further research into RAD51's role in DNA repair and to aid in the development of novel cancer therapeutics that target this critical pathway. The clear distinction in inhibitory activity underscores the structural and functional divergences between the human and bacterial recombinases, offering a platform for the design of even more potent and specific RAD51 inhibitors.

References

The Structural Basis of B02 Inhibition of RAD51: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis underlying the inhibition of the human RAD51 protein by the small molecule inhibitor, B02. RAD51 is a critical enzyme in the homologous recombination (HR) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Due to its frequent overexpression in various cancers, RAD51 has emerged as a promising target for anti-cancer therapies. B02 was identified through high-throughput screening as a specific inhibitor of RAD51, capable of sensitizing cancer cells to DNA-damaging agents.[1][2] This document consolidates key quantitative data, outlines detailed experimental protocols, and visualizes the inhibitor's mechanism of action.

Quantitative Data Presentation: B02 and a Analogs

The inhibitory potency and binding affinity of B02 and its derivatives have been quantified through various biochemical and cell-based assays. The data highlights B02's specificity for human RAD51 over its prokaryotic homolog, RecA, and other related proteins like RAD54.[1][3][4]

CompoundTargetAssay TypeValueReference(s)
B02 Human RAD51DNA Strand Exchange (FRET)IC50 = 27.4 µM[1][3][5]
E. coli RecADNA Strand ExchangeIC50 > 250 µM[1][3][4]
Human RAD54ATPase ActivityNo significant inhibition up to 200 µM[3][4]
B02-3a (analog)Human RAD51D-loop FormationIC50 = 15.3 µM[1]
B02-3b (analog)Human RAD51D-loop FormationIC50 = 27.3 µM[1]
para-I-B02-iso (analog)Human RAD51Surface Plasmon Resonance (SPR)KD = 1.4 µM[6]

Cellular Effects of B02

Cell LineTreatmentEffectReference(s)
MDA-MB-231B02 (5 µM) + Cisplatin4.4-fold increase in Cisplatin IC50[2]
MDA-MB-231B02 (10 µM, 15 µM, 50 µM) + Cisplatin70%, 79%, and 91% inhibition of RAD51 foci formation, respectively[2]
HEK293B02 (50 µM) + Ionizing RadiationInhibition of irradiation-induced RAD51 foci formation[4]

Structural Basis of RAD51 Inhibition by B02

While a co-crystal structure of the RAD51-B02 complex is not yet available, computational molecular docking studies have provided significant insights into its binding mode.[6] These studies predict that B02 binds to a pocket located at the interface between two RAD51 protomers within the RAD51 filament.[6][7] This site is distinct from the ATP-binding pocket, suggesting a non-competitive inhibition mechanism with respect to ATP.

The proposed binding involves the following key interactions:

  • Dimerization Interface: The preferred binding site for B02 is within the RAD51 dimerization interface.[6]

  • Moiety Placement: The inhibitor occupies three distinct cavities within this pocket. The benzyl, pyridyl, and quinazoline moieties of B02 are predicted to sit in cavity-1, -2, and -3, respectively.[6]

  • Key Residue Interactions: The stability of the B02-RAD51 complex is attributed to favorable π-π stacking of B02's benzyl group with the aromatic rings of residues Tyr54 and Phe195. Additional stability is provided by polar contacts with Tyr191 and Arg193.[6]

By occupying this critical interface, B02 is thought to disrupt the protomer-protomer interactions necessary for the stability and function of the RAD51 nucleoprotein filament. This directly interferes with RAD51's ability to bind DNA and carry out the strand exchange reaction essential for homologous recombination.[2][4]

G B02 Binding at the RAD51 Dimer Interface Tyr54 Tyr54 Phe195 Phe195 Tyr191 Tyr191 Arg193 Arg193 B02 B02 Inhibitor B02->Tyr54 π-π stacking B02->Phe195 π-π stacking B02->Tyr191 Polar contact B02->Arg193 Polar contact

Caption: Predicted binding mode of B02 at the RAD51 dimer interface.

Mechanism of Action: From Biochemical Inhibition to Cellular Effects

B02 inhibits the core function of RAD51 in the homologous recombination pathway. This action triggers a cascade of cellular events, ultimately leading to increased sensitivity to DNA damaging agents.

  • DNA Damage and HR Initiation: Genotoxic agents cause DNA double-strand breaks (DSBs). In the HR pathway, these breaks are resected to generate single-stranded DNA (ssDNA) overhangs.[2]

  • RAD51 Filament Formation: RAD51 monomers, often with the help of mediators like BRCA2, polymerize onto these ssDNA overhangs to form a right-handed helical structure known as the presynaptic filament. This filament is the active species for homology search and strand invasion.[2][6][8]

  • B02-Mediated Inhibition: B02 directly binds to RAD51, disrupting its ability to bind to ssDNA and inhibiting the formation and stability of the presynaptic filament.[2][4]

  • HR Failure and Cell Fate: Without a functional RAD51 filament, the homology search and strand exchange steps fail. The cell is unable to repair the DSBs, leading to an accumulation of DNA damage (marked by γH2AX foci), cell cycle arrest, and ultimately apoptosis or cell death.[9] This failure to repair is what sensitizes cancer cells to agents like cisplatin.[2]

G DSB DNA Double-Strand Break (DSB) ssDNA ssDNA Generation DSB->ssDNA Filament RAD51 Nucleoprotein Filament Formation ssDNA->Filament HomologySearch Homology Search & Strand Invasion Filament->HomologySearch DamageAccumulation DNA Damage Accumulation (γH2AX foci) Filament->DamageAccumulation Repair DNA Repair & Cell Survival HomologySearch->Repair Apoptosis Cell Death / Apoptosis DamageAccumulation->Apoptosis B02 B02 Inhibitor B02->Inhibition Inhibition->Filament Inhibits

Caption: B02 inhibits the Homologous Recombination (HR) pathway.

Experimental Protocols

The characterization of B02's inhibitory effects on RAD51 has relied on a suite of biochemical and cell-based assays. Below are the methodologies for key experiments.

D-loop Formation Assay (DNA Strand Exchange)

This biochemical assay directly measures the recombinase activity of RAD51.

  • Objective: To determine if an inhibitor blocks the ability of the RAD51-ssDNA filament to invade a homologous double-stranded DNA template.

  • Methodology:

    • Filament Formation: Purified human RAD51 protein (e.g., 1 µM) is pre-incubated with a 32P-labeled single-stranded oligonucleotide (e.g., 90-mer, 3 µM) in reaction buffer containing ATP and an ATP-regenerating system for 15-20 minutes at 37°C.[1]

    • Inhibitor Addition: The test compound (e.g., B02 at various concentrations) or DMSO (vehicle control) is added to the reaction mixture and incubated for an additional 30 minutes.[1]

    • D-loop Initiation: The strand invasion reaction is initiated by the addition of homologous supercoiled dsDNA plasmid (e.g., pUC19, 50 µM).[1] The reaction proceeds for a set time (e.g., 60 minutes) at 37°C.

    • Reaction Quenching: The reaction is stopped by the addition of SDS and Proteinase K, followed by incubation to deproteinize the DNA.

    • Analysis: The DNA products are separated by electrophoresis on a 1% agarose gel. The gel is dried, and the radiolabeled DNA is visualized by autoradiography. The D-loop product, a slower-migrating species, is quantified.

    • IC50 Determination: The percentage of D-loop formation relative to the control is plotted against inhibitor concentration to calculate the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is used to measure the direct binding kinetics and affinity between B02 and RAD51.

  • Objective: To quantify the equilibrium dissociation constant (KD) of the inhibitor-protein interaction.

  • Methodology:

    • Chip Immobilization: Recombinant human RAD51 protein is immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[6] A reference channel is prepared without protein to subtract non-specific binding.

    • Analyte Injection: A series of concentrations of the inhibitor (e.g., B02-iso analogs) dissolved in running buffer are injected and flowed over the sensor chip surface at a constant flow rate.[6]

    • Binding Measurement: The change in the refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized ligand, is measured in real-time and recorded as a sensorgram (Response Units vs. Time).

    • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant is calculated as KD = koff/kon.

RAD51 Foci Formation Assay (Immunofluorescence)

This cell-based assay visualizes the inhibitor's effect on RAD51's response to DNA damage in a cellular context.

  • Objective: To assess the ability of B02 to disrupt the formation of RAD51 nuclear foci, which are cellular markers of active HR repair.

  • Methodology:

    • Cell Culture and Treatment: Human cells (e.g., MDA-MB-231, U-2 OS) are cultured on coverslips.[2][6] Cells are pre-treated with B02 or vehicle control for a specified time (e.g., 1 hour).

    • DNA Damage Induction: DNA damage is induced by treating cells with an agent like cisplatin (e.g., 32 µM) or by exposing them to ionizing radiation.[2][6] Cells are then incubated for a recovery period (e.g., 4-8 hours) to allow for foci formation.

    • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

    • Immunostaining: Cells are incubated with a primary antibody against RAD51. After washing, they are incubated with a fluorescently-labeled secondary antibody. The nuclei are counterstained with DAPI.

    • Microscopy and Analysis: The coverslips are mounted and imaged using a fluorescence microscope. The number of RAD51 foci per nucleus is counted for a large number of cells (e.g., >100) in each treatment group. Cells with a threshold number of foci (e.g., >10) are often scored as positive.[6]

G Workflow for Characterizing a RAD51 Inhibitor cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Studies HTS High-Throughput Screen (e.g., FRET assay) Hit Identify Hit Compound (e.g., B02) HTS->Hit DLoop D-Loop Assay Hit->DLoop SPR SPR Binding Assay Hit->SPR Foci RAD51 Foci Assay Hit->Foci Viability Cell Viability Assay (with DNA damaging agent) Hit->Viability IC50 Determine IC50 DLoop->IC50 KD Determine KD SPR->KD FociResult Inhibition of Foci? Foci->FociResult Sensitization Cell Sensitization? Viability->Sensitization Xenograft Animal Xenograft Model Sensitization->Xenograft Efficacy Test In Vivo Efficacy Xenograft->Efficacy

Caption: General experimental workflow for inhibitor characterization.

References

The B02 Effect on DNA Strand Exchange Activity of RAD51: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homologous recombination (HR) is a critical DNA repair pathway that ensures genomic stability by faithfully repairing DNA double-strand breaks (DSBs) and interstrand crosslinks (ICLs). Central to this process is the RAD51 recombinase, which forms a nucleoprotein filament on single-stranded DNA (ssDNA) to facilitate the search for a homologous template and subsequent DNA strand exchange.[1] Due to its pivotal role in DNA repair, RAD51 is a compelling target for anti-cancer therapies.[2] Overexpression of RAD51 is observed in various cancers and is often associated with resistance to chemo- and radiotherapy.[3]

This technical guide provides a comprehensive overview of the small molecule inhibitor B02 and its inhibitory effect on the DNA strand exchange activity of human RAD51. B02 has been identified as a specific inhibitor of RAD51, sensitizing cancer cells to DNA damaging agents.[4] This document details the quantitative aspects of B02's interaction with RAD51, provides in-depth experimental protocols for key assays, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Data on B02-RAD51 Interaction

The inhibitory effect of B02 on RAD51 has been quantified through various biochemical assays. The following tables summarize the key quantitative data regarding the interaction between B02 and RAD51.

ParameterValueAssay MethodReference
IC50 27.4 µMFRET-based DNA Strand Exchange Assay[4][5]
Kd 14.6 µMSurface Plasmon Resonance (SPR)[3]

Table 1: Inhibition of RAD51 DNA Strand Exchange Activity by B02. The half-maximal inhibitory concentration (IC50) of B02 for the DNA strand exchange activity of human RAD51 was determined to be 27.4 µM. This value was obtained using a Fluorescence Resonance Energy Transfer (FRET)-based assay that monitors the exchange between a fluorescently labeled ssDNA and a homologous dsDNA.[4][5]

Table 2: Binding Affinity of B02 to RAD51. The equilibrium dissociation constant (Kd) for the binding of B02 to human RAD51 is 14.6 µM, as determined by Surface Plasmon Resonance (SPR) analysis.[3] This value indicates a direct interaction between B02 and the RAD51 protein.

Note on ATPase Activity: While it is known that B02 disrupts RAD51's binding to DNA, and some docking studies suggest B02 binds near the Walker A motif of the ATP-binding domain, specific quantitative data on the direct effect of B02 on the ATPase activity of RAD51 (e.g., changes in kcat or Km) are not extensively documented in the available literature.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers aiming to study the effects of B02 or other potential inhibitors on RAD51 activity.

FRET-Based DNA Strand Exchange Assay

This assay is used to monitor the DNA strand exchange activity of RAD51 in real-time and to determine the IC50 of inhibitors like B02.

Principle: A single-stranded DNA (ssDNA) oligonucleotide labeled with a FRET donor (e.g., Cy3) and a homologous double-stranded DNA (dsDNA) containing a quencher or FRET acceptor (e.g., Cy5) on the complementary strand are used. Strand exchange by RAD51 brings the donor and acceptor in close proximity, resulting in a change in FRET signal.

Materials:

  • Purified human RAD51 protein

  • B02 compound

  • ssDNA oligonucleotide (e.g., 80-mer) labeled with a FRET donor

  • Homologous dsDNA (e.g., 40-bp) with a FRET acceptor on the complementary strand

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 2 mM ATP, 5 mM MgCl2, and an ATP regeneration system (e.g., 20 U/ml pyruvate kinase and 2.5 mM phosphoenolpyruvate).

  • 96-well microplate reader with FRET capabilities

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the assay buffer and the fluorescently labeled ssDNA.

  • Add purified RAD51 protein to the wells to a final concentration that gives a robust signal (e.g., 1 µM).

  • Add varying concentrations of B02 (or other inhibitors) to the wells. Include a DMSO control.

  • Incubate the plate at 37°C for 10-15 minutes to allow for RAD51-ssDNA filament formation and inhibitor binding.

  • Initiate the strand exchange reaction by adding the homologous dsDNA to all wells.

  • Immediately begin monitoring the change in FRET signal over time (e.g., every minute for 60 minutes) using a microplate reader.

  • Calculate the initial rate of the reaction for each B02 concentration.

  • Plot the reaction rates against the logarithm of the B02 concentration and fit the data to a dose-response curve to determine the IC50 value.

ATPase Activity Assay

This assay measures the ATP hydrolysis activity of RAD51, which is essential for its function.

Principle: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released from ATP over time. This can be done using a colorimetric method, such as the malachite green assay.

Materials:

  • Purified human RAD51 protein

  • B02 compound

  • ssDNA (e.g., poly(dT))

  • Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5 mM MgCl2, and varying concentrations of ATP.

  • Malachite Green Reagent

  • Phosphate standard solution

Procedure:

  • Set up reactions in microcentrifuge tubes containing the reaction buffer and ssDNA.

  • Add purified RAD51 protein to the tubes.

  • Add B02 at the desired concentration (and a DMSO control).

  • Pre-incubate the reactions at 37°C for 5 minutes.

  • Initiate the reaction by adding ATP.

  • At various time points, take aliquots from each reaction and stop the reaction by adding the aliquot to the malachite green reagent.

  • Incubate for color development and measure the absorbance at the appropriate wavelength (e.g., 650 nm).

  • Generate a standard curve using the phosphate standard solution to determine the concentration of Pi released in each sample.

  • Calculate the rate of ATP hydrolysis (moles of Pi per mole of RAD51 per minute).

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

This assay is used to qualitatively or quantitatively assess the binding of RAD51 to DNA and the effect of inhibitors like B02 on this interaction.

Principle: Protein-DNA complexes migrate more slowly than free DNA in a non-denaturing polyacrylamide gel. The binding of RAD51 to a labeled DNA substrate results in a "shift" in the mobility of the DNA.

Materials:

  • Purified human RAD51 protein

  • B02 compound

  • Radiolabeled or fluorescently labeled ssDNA or dsDNA oligonucleotide

  • Binding Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5 mM MgCl2, 2 mM ATP.

  • Non-denaturing polyacrylamide gel (e.g., 6% TBE gel)

  • Loading dye (non-denaturing)

  • Gel electrophoresis apparatus and power supply

  • Phosphorimager or fluorescence scanner

Procedure:

  • Prepare binding reactions in microcentrifuge tubes containing the binding buffer and the labeled DNA probe.

  • Add increasing concentrations of purified RAD51 protein to the tubes.

  • In a separate set of tubes, pre-incubate RAD51 with B02 before adding it to the DNA probe.

  • Incubate the reactions at 37°C for 15-20 minutes to allow for binding.

  • Add loading dye to each reaction.

  • Load the samples onto a pre-run non-denaturing polyacrylamide gel.

  • Run the gel at a constant voltage in a cold room or with a cooling system.

  • After electrophoresis, visualize the gel using a phosphorimager (for radiolabeled probes) or a fluorescence scanner.

  • Analyze the gel to observe the shift in the DNA band, indicating RAD51-DNA binding, and the reduction of this shift in the presence of B02.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the RAD51-mediated DNA strand exchange pathway, the mechanism of B02 inhibition, and the workflows for the key experimental assays.

RAD51_Pathway cluster_0 Presynaptic Filament Formation cluster_1 Homology Search and Strand Invasion cluster_2 DNA Synthesis and Resolution DSB DNA Double-Strand Break Resection 5'-3' Resection (MRE11-RAD50-NBS1, EXO1/BLM) DSB->Resection ssDNA 3' ssDNA Overhang Resection->ssDNA RPA_coating RPA Coating ssDNA->RPA_coating RPA_ssDNA RPA-coated ssDNA RPA_coating->RPA_ssDNA RAD51_loading RAD51 Loading (mediated by BRCA2) RPA_ssDNA->RAD51_loading Presynaptic_Filament RAD51-ssDNA Presynaptic Filament RAD51_loading->Presynaptic_Filament Homology_Search Homology Search Presynaptic_Filament->Homology_Search D_Loop D-loop Formation (Displacement Loop) Homology_Search->D_Loop DNA_Synthesis DNA Synthesis D_Loop->DNA_Synthesis Resolution Resolution of Holliday Junctions DNA_Synthesis->Resolution Repair_Complete Repaired DNA Resolution->Repair_Complete

Figure 1: RAD51-Mediated Homologous Recombination Pathway.

B02_Inhibition RAD51 RAD51 Monomer RAD51_ssDNA RAD51-ssDNA Filament (Active for Strand Exchange) RAD51->RAD51_ssDNA binds ssDNA ssDNA ssDNA->RAD51_ssDNA dsDNA dsDNA Strand_Exchange DNA Strand Exchange dsDNA->Strand_Exchange B02 B02 Inhibitor B02->RAD51 binds to B02->RAD51_ssDNA disrupts formation B02->Strand_Exchange inhibits RAD51_ssDNA->Strand_Exchange

Figure 2: Mechanism of B02 Inhibition of RAD51.

FRET_Assay_Workflow start Start prepare_rxn Prepare Reaction Mix (Buffer, FRET-ssDNA) start->prepare_rxn add_rad51 Add RAD51 prepare_rxn->add_rad51 add_b02 Add B02 (varying conc.) add_rad51->add_b02 incubate Incubate (37°C, 15 min) add_b02->incubate add_dsdna Add FRET-dsDNA incubate->add_dsdna measure_fret Measure FRET Signal (Real-time) add_dsdna->measure_fret analyze Analyze Data (Calculate IC50) measure_fret->analyze end End analyze->end

Figure 3: FRET-Based DNA Strand Exchange Assay Workflow.

Conclusion

The small molecule B02 is a specific inhibitor of human RAD51, targeting its crucial DNA strand exchange activity. With a well-characterized IC50 and direct binding affinity, B02 serves as a valuable tool for studying the mechanisms of homologous recombination and as a potential lead compound for the development of novel anti-cancer therapeutics. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers in the field of DNA repair and drug discovery. Further investigation into the precise effect of B02 on the ATPase activity of RAD51 will provide a more complete understanding of its inhibitory mechanism.

References

The RAD51 Inhibitor B02: A Technical Guide to its Early Research Applications in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DNA damage response (DDR) is a critical network of pathways that maintain genomic integrity. A key player in this network is the RAD51 recombinase, which is central to the error-free repair of DNA double-strand breaks (DSBs) through homologous recombination (HR). In many cancers, RAD51 is overexpressed, contributing to therapeutic resistance. B02, a small molecule inhibitor of RAD51, has emerged as a promising tool in cancer research. This technical guide provides an in-depth overview of the early research applications of B02, focusing on its mechanism of action, its synergistic effects with chemotherapy and radiation, and detailed protocols for its use in preclinical studies.

Introduction

RAD51, a homolog of the E. coli RecA protein, is essential for the repair of DNA double-strand breaks (DSBs) via the homologous recombination (HR) pathway.[1][2] It forms a nucleoprotein filament on single-stranded DNA (ssDNA) that is crucial for the search for homology and strand invasion into a homologous DNA template.[1] The overexpression of RAD51 is a common feature in a variety of cancers, including breast, pancreatic, and non-small cell lung cancer, and is often associated with resistance to DNA-damaging therapies and poorer patient outcomes.[2]

B02 is a small molecule identified through high-throughput screening that specifically inhibits the DNA strand exchange activity of human RAD51.[1] Its ability to disrupt HR makes it a valuable tool for sensitizing cancer cells to conventional therapies and for exploring synthetic lethality strategies, particularly in combination with inhibitors of other DNA repair pathways.

Mechanism of Action

B02 functions as a direct inhibitor of RAD51. Its primary mechanism involves the inhibition of the DNA strand exchange activity of RAD51, a critical step in homologous recombination.[1] This inhibition is specific to human RAD51, with significantly less activity against its E. coli homolog, RecA.[1] The IC50 for B02's inhibition of human RAD51 has been determined to be 27.4 μM in a cell-free assay.[1][3][4]

Cellularly, the inhibition of RAD51 by B02 manifests as a disruption of RAD51 foci formation at sites of DNA damage.[4][5] These foci are indicative of the recruitment and accumulation of RAD51 at DSBs to initiate repair. By preventing the formation of these foci, B02 effectively cripples the HR repair pathway, leading to an accumulation of unrepaired DNA damage.[5]

cluster_0 Cellular Response to DNA Damage cluster_1 Action of B02 DNA_Damage DNA Double-Strand Break (DSB) RAD51_Recruitment RAD51 Recruitment and Foci Formation DNA_Damage->RAD51_Recruitment HR_Repair Homologous Recombination Repair RAD51_Recruitment->HR_Repair Cell_Survival Cell Survival and Proliferation HR_Repair->Cell_Survival B02 B02 Inhibitor RAD51_Inhibition Inhibition of RAD51 Strand Exchange Activity B02->RAD51_Inhibition RAD51_Inhibition->RAD51_Recruitment Blocks

Mechanism of B02 Action

Quantitative Data Summary

The following tables summarize key quantitative data from early preclinical studies of B02.

ParameterValueAssayReference
IC50 (hRAD51) 27.4 µMCell-free DNA strand exchange assay[1][3][4]
IC50 (RecA) >250 µMCell-free DNA strand exchange assay[1]
IC50 (B02-iso, an analog) 4.3 µMInducible DR-GFP HR assay in U-2 OS cells[6]
IC50 (B02) 17.7 µMInducible DR-GFP HR assay in U-2 OS cells[6]

Table 1: In Vitro Inhibitory Concentrations of B02 and its Analog.

Cell LineTreatmentEffectReference
MDA-MB-231 B02 (10 µM) + Cisplatin (32 µM)70% inhibition of RAD51 foci formation[5]
MDA-MB-231 B02 (15 µM) + Cisplatin (32 µM)79% inhibition of RAD51 foci formation[5]
MDA-MB-231 B02 (50 µM) + Cisplatin (32 µM)91% inhibition of RAD51 foci formation[5]

Table 2: Effect of B02 on RAD51 Foci Formation in MDA-MB-231 Breast Cancer Cells.

Animal ModelTreatmentTumor Growth InhibitionReference
Mouse Xenograft (MDA-MB-231) B02 (50 mg/kg)No significant inhibition[3][7]
Mouse Xenograft (MDA-MB-231) Cisplatin (4 mg/kg)33%[3][7]
Mouse Xenograft (MDA-MB-231) B02 (50 mg/kg) + Cisplatin (4 mg/kg)66%[3][7]
Mouse Xenograft (MDA-MB-231) B02 (50 mg/kg) + Cisplatin (6 mg/kg)76% decrease in RAD51 foci[5][8]

Table 3: In Vivo Efficacy of B02 in Combination with Cisplatin.

Experimental Protocols

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with B02 and/or a DNA damaging agent.

Protocol:

  • Seed cells (e.g., MDA-MB-231) in 6-well plates at a density of 500 cells/well and allow them to attach overnight.

  • Pre-treat cells with B02 (e.g., 5 µM in complete medium) for 1 hour.

  • Add the DNA-damaging agent (e.g., cisplatin, doxorubicin, etoposide, or topotecan) at various concentrations and incubate for 1 hour.

  • Remove the medium, wash the cells three times with PBS, and add fresh medium containing B02 (5 µM).

  • Incubate the plates for 7-10 days to allow for colony formation.

  • Fix the colonies with a solution of 0.05% crystal violet in 50% methanol.

  • Count the colonies using an imaging system.[5]

Immunofluorescence Staining for RAD51 Foci

This method is used to visualize the formation of RAD51 foci in response to DNA damage and the effect of B02.

Protocol:

  • Seed cells (e.g., U-2 OS or MDA-MB-231) on coverslips in a multi-well plate.

  • Pre-treat the cells with B02 or DMSO (vehicle control) for 1 hour.

  • Induce DNA damage by treating with an agent such as cisplatin (e.g., 5 µM for 4 hours) or by irradiation.[6]

  • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes.

  • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Incubate with a primary antibody against RAD51 (and often a co-stain for a DNA damage marker like γH2AX) overnight at 4°C.

  • Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.[6]

start Start cell_seeding Seed Cells on Coverslips start->cell_seeding b02_pretreatment Pre-treat with B02/DMSO cell_seeding->b02_pretreatment dna_damage Induce DNA Damage (e.g., Cisplatin) b02_pretreatment->dna_damage fixation Fix Cells (Paraformaldehyde) dna_damage->fixation permeabilization Permeabilize Cells (Triton X-100) fixation->permeabilization blocking Block Non-specific Binding permeabilization->blocking primary_ab Incubate with Primary Antibody (anti-RAD51) blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab dapi_stain Counterstain with DAPI secondary_ab->dapi_stain imaging Visualize with Fluorescence Microscope dapi_stain->imaging end End imaging->end

Immunofluorescence Workflow
In Vivo Xenograft Studies

These studies evaluate the efficacy of B02 in a living organism, typically in combination with a chemotherapeutic agent.

Protocol:

  • Implant cancer cells (e.g., MDA-MB-231) subcutaneously into immunocompromised mice (e.g., NCR nude mice).

  • Allow tumors to grow to a palpable size.

  • Prepare B02 for injection by dissolving it in a vehicle such as 1:1:3 cremophor/DMSO/normal saline.[7]

  • Prepare the chemotherapeutic agent (e.g., cisplatin) in a suitable vehicle (e.g., normal saline).[7]

  • Administer treatments via intraperitoneal (I.P.) injection. A typical dosing schedule might be on days 11, 13, 15, and 17 after tumor cell inoculation.[7]

  • In combination treatment groups, administer B02 (e.g., 50 mg/kg) 3 hours prior to the administration of cisplatin (e.g., 4 mg/kg).[7]

  • Monitor tumor growth by measuring tumor volume at regular intervals.

  • At the end of the study, excise the tumors for weight measurement and further analysis (e.g., immunofluorescence for RAD51 foci).[5][7]

Signaling Pathways and Logical Relationships

The inhibition of RAD51 by B02 has significant implications for cellular signaling, particularly in the context of DNA damage. The following diagram illustrates the logical relationship between B02 treatment, the inhibition of homologous recombination, and the resulting cellular outcomes.

cluster_input Inputs cluster_cellular_effects Cellular Effects B02 B02 RAD51_Inhibition RAD51 Inhibition B02->RAD51_Inhibition Chemotherapy Chemotherapy/ Radiation DNA_Damage_Accumulation DNA Damage Accumulation Chemotherapy->DNA_Damage_Accumulation HR_Deficiency Homologous Recombination Deficiency RAD51_Inhibition->HR_Deficiency HR_Deficiency->DNA_Damage_Accumulation Exacerbates Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Accumulation->Cell_Cycle_Arrest Apoptosis Apoptosis/Cell Death Cell_Cycle_Arrest->Apoptosis

B02-Induced Synthetic Lethality Pathway

Conclusion

The RAD51 inhibitor B02 has proven to be a valuable research tool for investigating the role of homologous recombination in cancer biology and for exploring novel therapeutic strategies. Early research has consistently demonstrated its ability to inhibit RAD51 function, leading to the sensitization of cancer cells to DNA damaging agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in leveraging B02 to further our understanding of DNA repair and to develop more effective cancer therapies. Future research will likely focus on developing more potent and specific RAD51 inhibitors based on the B02 scaffold and exploring their clinical potential in combination with a wider range of cancer treatments.

References

B02 as a Chemical Probe for Homologous Recombination: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Homologous recombination (HR) is a high-fidelity DNA repair pathway essential for maintaining genomic stability by repairing DNA double-strand breaks (DSBs) and inter-strand crosslinks (ICLs).[1] A central protein in this pathway is RAD51, which forms nucleoprotein filaments on single-stranded DNA (ssDNA) to facilitate the search for a homologous template and subsequent DNA strand exchange.[1] Given its critical role, RAD51 has emerged as a promising target for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways.[2]

B02 is a small-molecule inhibitor of human RAD51, making it a valuable chemical probe for studying the mechanisms of HR and for exploring therapeutic strategies that involve targeting this pathway.[1][3] This technical guide provides an in-depth overview of B02, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

B02 specifically inhibits the strand exchange activity of human RAD51.[2] It has been shown to bind directly to RAD51, thereby disrupting the formation of RAD51 foci in the nucleus following DNA damage.[1] This inhibition of RAD51 function leads to a decrease in HR efficiency, rendering cells more sensitive to DNA damaging agents such as cisplatin and PARP inhibitors.[1] Notably, B02 is selective for human RAD51 and does not significantly inhibit its E. coli homolog, RecA.[4][5] The inhibition of RAD51 by B02 leads to an accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis.[2][3]

Quantitative Data

The following tables summarize the quantitative data regarding the activity of B02 from various studies.

Assay Type Target IC50 Value Reference
Cell-free assayHuman RAD5127.4 μM[3]
HR Inhibition (DR-GFP assay)Homologous Recombination17.9 ± 3.5 µM[1]
Cell Viability (MTS assay)BT-549 cells35.4 μM[4]
Cell Viability (MTS assay)HCC1937 cells89.1 μM[4]

Table 1: Biochemical and Cellular Activity of B02.

Signaling and Logical Pathways

Homologous Recombination Pathway and B02 Inhibition

The following diagram illustrates the key steps of the homologous recombination pathway and the point at which B02 exerts its inhibitory effect.

HR_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 DSB Resection cluster_2 ssDNA Filament Formation cluster_3 Homology Search & Strand Invasion cluster_4 DNA Synthesis & Resolution DSB DSB Resection 5'-3' Resection (MRE11-RAD50-NBS1) DSB->Resection ssDNA 3' ssDNA Overhangs Resection->ssDNA RPA RPA Coating ssDNA->RPA BRCA2_RAD51 BRCA2-mediated RAD51 Loading RPA->BRCA2_RAD51 RAD51_Filament RAD51 Nucleoprotein Filament BRCA2_RAD51->RAD51_Filament Homology_Search Homology Search RAD51_Filament->Homology_Search D_Loop D-Loop Formation Homology_Search->D_Loop DNA_Synth DNA Synthesis D_Loop->DNA_Synth Resolution Resolution of Holliday Junctions DNA_Synth->Resolution Repaired_DNA Repaired DNA Resolution->Repaired_DNA B02 B02 B02->RAD51_Filament

Caption: The homologous recombination pathway is initiated by a DSB, followed by resection to generate 3' ssDNA overhangs. B02 inhibits the formation or function of the RAD51 nucleoprotein filament, a critical step for homology search and strand invasion.

Synthetic Lethality in BRCA-Deficient Cells

B02 exhibits enhanced cytotoxicity in cancer cells with mutations in BRCA1 or BRCA2. This phenomenon, known as synthetic lethality, is a promising strategy for cancer therapy. The diagram below illustrates this concept.

Synthetic_Lethality cluster_Normal Normal Cell cluster_BRCA_Deficient BRCA-Deficient Cancer Cell cluster_B02_Treated BRCA-Deficient Cell + B02 BRCA_WT Functional BRCA1/2 HR_Normal Homologous Recombination BRCA_WT->HR_Normal RAD51_WT Functional RAD51 RAD51_WT->HR_Normal DSB_Normal DSB DSB_Normal->HR_Normal Viability_Normal Cell Survival HR_Normal->Viability_Normal BRCA_Mut Mutated BRCA1/2 Other_Repair Error-Prone Repair (e.g., NHEJ) BRCA_Mut->Other_Repair RAD51_WT_Cancer Functional RAD51 DSB_Cancer DSB DSB_Cancer->Other_Repair Viability_Cancer Cell Survival (Genomic Instability) BRCA_Mut_B02 Mutated BRCA1/2 Repair_Failure Repair Failure BRCA_Mut_B02->Repair_Failure RAD51_Inhibited Inhibited RAD51 RAD51_Inhibited->Repair_Failure B02 B02 B02->RAD51_Inhibited DSB_B02 DSB DSB_B02->Repair_Failure Cell_Death Cell Death (Synthetic Lethality) Repair_Failure->Cell_Death

Caption: In normal cells, DNA repair is robust. In BRCA-deficient cells, the loss of HR is compensated by other pathways. Treatment with B02 inhibits the remaining key repair protein, RAD51, leading to cell death.

Experimental Protocols

Immunofluorescence Staining for RAD51 Foci

This protocol is used to visualize the formation of RAD51 nuclear foci, which are indicative of active homologous recombination.

Materials:

  • Cell culture medium

  • B02 stock solution (in DMSO)

  • DNA damaging agent (e.g., cisplatin, etoposide)

  • Phosphate-buffered saline (PBS)

  • 3.7% Paraformaldehyde in PBS

  • 0.5% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against RAD51

  • Fluorescently labeled secondary antibody

  • DAPI stain

  • Mounting medium

  • Coverslips and microscope slides

Procedure:

  • Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat cells with B02 at the desired concentration for 1-2 hours.[3]

  • Induce DNA damage by adding a DNA damaging agent (e.g., cisplatin) and incubate for the desired time.[6]

  • Wash the cells twice with PBS.

  • Fix the cells with 3.7% paraformaldehyde for 15 minutes at room temperature.[7]

  • Wash the cells twice with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-RAD51 antibody diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.[6]

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the slides using a fluorescence microscope. Count the number of RAD51 foci per nucleus in at least 50-100 cells per condition.[6][8]

Western Blotting for RAD51 Protein Levels

This protocol is used to determine the total cellular levels of RAD51 protein.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against RAD51

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with B02 as required.

  • Harvest cells and lyse them in cell lysis buffer.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Normalize the protein concentrations and add Laemmli sample buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[1]

  • Transfer the proteins to a PVDF membrane.[1]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-RAD51 antibody overnight at 4°C.[9]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Clonogenic Survival Assay

This assay assesses the long-term effects of B02 on the ability of single cells to form colonies.[10]

Materials:

  • Cell culture medium

  • B02 stock solution

  • Trypsin-EDTA

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

  • Prepare a single-cell suspension of the cells to be tested.

  • Seed a known number of cells (e.g., 200-1000 cells) into each well of a 6-well plate.

  • Allow the cells to adhere for a few hours.

  • Treat the cells with a range of concentrations of B02.

  • Incubate the plates for 7-14 days, until visible colonies are formed in the control wells.[11]

  • Remove the medium and wash the wells with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 15-30 minutes.[12]

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (containing at least 50 cells) in each well.[12]

  • Calculate the plating efficiency and the surviving fraction for each treatment condition.

DR-GFP Reporter Assay for HR Efficiency

This assay directly measures the frequency of homologous recombination using a cell line containing a DR-GFP reporter construct.[13][14]

Materials:

  • DR-GFP reporter cell line (e.g., U2OS-DR-GFP)

  • Expression vector for I-SceI endonuclease

  • Transfection reagent

  • B02 stock solution

  • Flow cytometer

Procedure:

  • Seed the DR-GFP reporter cells in a multi-well plate.

  • The next day, transfect the cells with the I-SceI expression vector to induce a double-strand break in the reporter gene.[15]

  • After transfection, treat the cells with B02 at various concentrations.

  • Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.[13]

  • Harvest the cells by trypsinization and resuspend them in PBS.

  • Analyze the percentage of GFP-positive cells by flow cytometry.[13][16] The percentage of GFP-positive cells is proportional to the HR efficiency.

Experimental Workflow Visualization

Immunofluorescence Workflow

The following diagram outlines the typical workflow for an immunofluorescence experiment to detect RAD51 foci.

IF_Workflow Start Start Cell_Seeding Seed cells on coverslips Start->Cell_Seeding B02_Treatment Treat with B02 Cell_Seeding->B02_Treatment DNA_Damage Induce DNA damage B02_Treatment->DNA_Damage Fixation Fix cells (e.g., Paraformaldehyde) DNA_Damage->Fixation Permeabilization Permeabilize cells (e.g., Triton X-100) Fixation->Permeabilization Blocking Block non-specific binding Permeabilization->Blocking Primary_Ab Incubate with primary antibody (anti-RAD51) Blocking->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Staining Counterstain nuclei (DAPI) Secondary_Ab->Staining Mounting Mount coverslips Staining->Mounting Imaging Fluorescence Microscopy Mounting->Imaging Analysis Analyze RAD51 foci Imaging->Analysis End End Analysis->End

Caption: A step-by-step workflow for the immunofluorescence detection of RAD51 foci, from cell seeding to image analysis.

References

Foundational Studies of B02 in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

B02 is a small molecule inhibitor of human RAD51 recombinase, a key protein in the homologous recombination (HR) DNA repair pathway.[1][2] The HR pathway is crucial for repairing DNA double-strand breaks (DSBs), and its upregulation is a common mechanism by which cancer cells develop resistance to DNA-damaging therapies such as chemotherapy and radiation.[3][4] By inhibiting RAD51, B02 disrupts the HR repair process, thereby sensitizing cancer cells to the cytotoxic effects of these treatments.[1][5] This technical guide provides an in-depth overview of the foundational studies on B02 in cancer cell lines, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Data Presentation

Quantitative Efficacy of B02

The inhibitory and cytotoxic effects of B02 have been quantified across various cancer cell lines, both as a standalone agent and in combination with other therapies. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of B02.

Target/Cell Line Assay Type IC50 Value (µM) Notes Reference
Human RAD51Cell-free FRET-based DNA strand exchange assay27.4Selective for human RAD51 over E. coli homologue RecA (IC50 > 250 µM).[1][2][6]
BT-549 (Breast Cancer)MTS assay (120 hrs)35.4---[1]
HCC1937 (Breast Cancer)MTS assay (120 hrs)89.1---[1]
HT29 (Colon Cancer)Not specified2 (in combination)Increases sensitivity to Oxaliplatin or 5-FU.[1]
Synergistic Effects with Cisplatin

B02 has demonstrated a significant synergistic effect in enhancing the cytotoxicity of the chemotherapeutic agent cisplatin in various cancer cell models.

Cell Line Treatment Effect Reference
MDA-MB-231 (Breast Cancer)B02 (50 mg/kg) + Cisplatin (4 mg/kg)66% inhibition of tumor growth in mouse xenografts, compared to 33% with cisplatin alone.[1]
OECM1 (Oral Squamous Cell Carcinoma)B02 + CisplatinSignificantly enhanced cytotoxicity compared to cisplatin alone.[7]

Experimental Protocols

Cell Viability Assay (WST-1)

This protocol is adapted for assessing the effect of B02 on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • B02 (stock solution in DMSO)

  • Cisplatin or other chemotherapeutic agents (if testing synergy)

  • 96-well tissue culture plates

  • WST-1 cell proliferation reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment:

    • For single-agent B02 testing, prepare serial dilutions of B02 in culture medium and add to the wells. Include a vehicle control (DMSO) at the same concentration as in the highest B02 dose.

    • For combination studies, pre-treat cells with a fixed concentration of B02 for a specified time (e.g., 1 hour) before adding serial dilutions of the chemotherapeutic agent.

  • Incubation: Incubate the treated cells for the desired duration (e.g., 48-72 hours) at 37°C and 5% CO2.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a sufficient color change is observed.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.

  • Data Analysis: Subtract the background absorbance (media with WST-1 only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

RAD51 Foci Formation Assay

This immunofluorescence-based assay is used to visualize and quantify the inhibition of RAD51 recruitment to sites of DNA damage.

Materials:

  • Cancer cell lines grown on coverslips in a multi-well plate

  • DNA-damaging agent (e.g., cisplatin, ionizing radiation)

  • B02

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against RAD51

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to attach. Treat the cells with B02 for a specified duration before inducing DNA damage with a DNA-damaging agent.

  • Fixation: After treatment, wash the cells with PBS and fix them with the fixing solution for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize them with the permeabilization buffer for 10 minutes.

  • Blocking: Wash the cells with PBS and block non-specific antibody binding with the blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-RAD51 antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate them with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining: Wash the cells with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Quantification: Visualize the cells using a fluorescence microscope. Capture images of multiple fields and quantify the number of RAD51 foci per nucleus. A cell is typically considered positive if it has a certain threshold of foci (e.g., >5).

Mandatory Visualizations

Signaling Pathway: B02 Inhibition of Homologous Recombination

B02_Inhibition_of_HR cluster_0 DNA Double-Strand Break (DSB) cluster_1 Homologous Recombination (HR) Pathway cluster_2 B02 Mechanism of Action DSB DSB Resection DNA End Resection DSB->Resection ssDNA Single-Strand DNA (ssDNA) Resection->ssDNA RAD51_loading RAD51 Filament Formation ssDNA->RAD51_loading Strand_Invasion Strand Invasion & D-loop Formation RAD51_loading->Strand_Invasion DNA_Synthesis DNA Synthesis & Ligation Strand_Invasion->DNA_Synthesis Repair DSB Repair DNA_Synthesis->Repair B02 B02 Inhibition Inhibition B02->Inhibition Inhibition->RAD51_loading

Caption: B02 inhibits the homologous recombination pathway by preventing RAD51 filament formation on ssDNA.

Experimental Workflow: Cell Viability (WST-1) Assay

WST1_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_treatment Add B02 +/- other drugs incubate_24h->add_treatment incubate_48_72h Incubate for 48-72h add_treatment->incubate_48_72h add_wst1 Add WST-1 reagent incubate_48_72h->add_wst1 incubate_1_4h Incubate for 1-4h add_wst1->incubate_1_4h read_absorbance Measure absorbance at 450nm incubate_1_4h->read_absorbance analyze_data Analyze data (% viability) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing cell viability using the WST-1 assay after B02 treatment.

Experimental Workflow: RAD51 Foci Formation Assay

RAD51_Foci_Workflow start Start seed_cells Seed cells on coverslips start->seed_cells add_treatment Treat with B02 seed_cells->add_treatment induce_damage Induce DNA damage add_treatment->induce_damage fix_cells Fix cells induce_damage->fix_cells permeabilize Permeabilize cells fix_cells->permeabilize block Block non-specific binding permeabilize->block primary_ab Incubate with anti-RAD51 Ab block->primary_ab secondary_ab Incubate with fluorescent secondary Ab primary_ab->secondary_ab counterstain Counterstain with DAPI secondary_ab->counterstain mount Mount coverslips counterstain->mount image Image with fluorescence microscope mount->image quantify Quantify RAD51 foci image->quantify end End quantify->end

Caption: Workflow for the immunofluorescent detection and quantification of RAD51 foci.

References

Methodological & Application

Application Notes and Protocols for the RAD51 Inhibitor B02 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

RAD51 is a key protein in the homologous recombination (HR) pathway, a crucial mechanism for the repair of DNA double-strand breaks (DSBs).[1][2][3] In many cancer types, RAD51 is overexpressed, leading to increased resistance to DNA-damaging therapies such as chemotherapy and radiation.[1][2] B02 is a small molecule inhibitor that specifically targets human RAD51, blocking its ability to bind to single-stranded DNA and thereby inhibiting the HR repair process.[4] This inhibition sensitizes cancer cells to DNA-damaging agents, making B02 a promising agent for combination cancer therapy.[1][4] The IC50 of B02 for inhibiting human RAD51 is 27.4 μM.[5]

These application notes provide detailed experimental protocols for utilizing the RAD51 inhibitor B02 in cell culture, including methods for assessing cell viability, apoptosis, and the direct inhibition of RAD51 activity through foci formation assays.

Data Presentation

Table 1: In Vitro IC50 Values of B02 in Human Cancer Cell Lines
Cell LineCancer TypeAssayIncubation Time (hrs)IC50 (μM)Reference
MDA-MB-231Triple-Negative Breast CancerCell Viability--[1]
BT-549Breast CancerMTS Assay12035.4[5]
HCC1937Breast CancerMTS Assay12089.1[5]
Hs-578TBreast CancerMTS Assay1209.6[5]
MCF-10ANon-tumorigenic Breast EpithelialMTS Assay12047.7[5]
U-2 OSOsteosarcomaHR Inhibition (IndDR-GFP assay)-17.7[6]
Table 2: Experimental Conditions for B02 Treatment in Combination with DNA Damaging Agents
Cell LineB02 Concentration (μM)DNA Damaging AgentAgent ConcentrationIncubation TimeObserved EffectReference
Multiple Myeloma (H929, MM.1S)10Doxorubicin (DOX)80 nM72 hrsPotentiation of apoptosis[7]
MDA-MB-23110, 15, 50Cisplatin32 µM1 hr (B02 pre-incubation)Inhibition of RAD51 foci formation[1]
HT292Oxaliplatin or 5-FU-48 hrsIncreased sensitivity[5]

Signaling Pathways and Experimental Workflows

RAD51-Mediated Homologous Recombination and B02 Inhibition

RAD51_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 Homologous Recombination (HR) Pathway cluster_2 B02 Inhibition DSB DNA Double-Strand Break ssDNA ssDNA Resection DSB->ssDNA RAD51_loading RAD51 Loading on ssDNA (forms presynaptic filament) ssDNA->RAD51_loading Homology_Search Homology Search & Strand Invasion RAD51_loading->Homology_Search D_Loop D-Loop Formation Homology_Search->D_Loop DNA_Synthesis DNA Synthesis & Ligation D_Loop->DNA_Synthesis Repair DSB Repair DNA_Synthesis->Repair B02 B02 Inhibition Inhibition of RAD51-ssDNA Binding B02->Inhibition Inhibition->RAD51_loading

Caption: Mechanism of B02 in inhibiting RAD51-mediated homologous recombination.

General Experimental Workflow for B02 Treatment and Analysis

Experimental_Workflow cluster_assays Downstream Assays start Seed Cells treatment Treat with B02 (and/or DNA damaging agent) start->treatment incubation Incubate for specified duration treatment->incubation harvest Harvest Cells incubation->harvest analysis Perform downstream analysis harvest->analysis viability Cell Viability Assay (e.g., WST-1, MTS) analysis->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) analysis->apoptosis foci RAD51 Foci Staining (Immunofluorescence) analysis->foci cell_cycle Cell Cycle Analysis (Propidium Iodide) analysis->cell_cycle

Caption: General workflow for cell culture experiments involving the this compound.

Experimental Protocols

Cell Viability Assay (WST-1)

This protocol is adapted from a study on multiple myeloma cell lines.[4]

Objective: To determine the effect of B02, alone or in combination with a DNA damaging agent, on cell proliferation.

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • DNA damaging agent (e.g., Doxorubicin)

  • WST-1 reagent

  • Spectrophotometer (450 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of approximately 8,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 overnight to allow for cell attachment.

  • Prepare serial dilutions of B02 and the DNA damaging agent in complete culture medium.

  • For combination treatments, pre-treat cells with the desired concentration of B02 (e.g., 10 µM) for 1 hour.[4]

  • Following pre-treatment, add the DNA damaging agent (e.g., Doxorubicin, 20-160 nM) to the appropriate wells. For single-agent wells, add the corresponding vehicle control (e.g., DMSO).

  • Incubate the cells for 72 hours at 37°C and 5% CO2.[4]

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for an additional 4 hours at 37°C.[4]

  • Measure the absorbance at 450 nm using a spectrophotometer.

  • Calculate the relative cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is based on a study investigating B02's effect on doxorubicin-induced apoptosis in myeloma cells.[7]

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with B02.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound

  • DNA damaging agent (e.g., Doxorubicin)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Allow cells to attach overnight.

  • Treat cells with vehicle (DMSO), B02 (e.g., 10 µM), a DNA damaging agent (e.g., 80 nM Doxorubicin), or a combination of B02 and the DNA damaging agent.

  • Incubate for 72 hours at 37°C and 5% CO2.[7]

  • Harvest the cells by trypsinization and collect them in a microcentrifuge tube. Also, collect the supernatant to include any floating apoptotic cells.

  • Centrifuge the cells at 500 x g for 5 minutes and wash once with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour of staining. Apoptotic cells are defined by Annexin V positive staining.[7]

RAD51 Foci Formation Assay (Immunofluorescence)

This protocol is derived from a study on breast cancer cells treated with B02 and cisplatin.[1]

Objective: To visualize and quantify the formation of RAD51 foci in the nucleus as a measure of RAD51 activity in response to DNA damage and its inhibition by B02.

Materials:

  • Cell line of interest (e.g., MDA-MB-231)

  • Culture plates with glass coverslips

  • This compound

  • DNA damaging agent (e.g., Cisplatin)

  • Fixation solution (3% formaldehyde, 2% sucrose in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against RAD51

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed approximately 2 x 10^5 cells onto glass coverslips in 3.5 cm culture plates and allow them to grow overnight.[1]

  • Incubate the cells with the desired concentrations of B02 (e.g., 10, 15, 50 µM) for 1 hour.[1]

  • Add the DNA damaging agent (e.g., 32 µM cisplatin) and incubate for an additional 1.5 hours.[1]

  • Remove the media, wash with PBS, and add fresh media. Incubate for another 4 hours to allow for foci formation.[1]

  • Fix the cells with fixation solution for 10 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Visualize the RAD51 foci using a fluorescence microscope. Cells with more than 10 foci are typically counted as positive.[2][3][8]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is based on a method described for cell cycle analysis following treatment with a B02 analog.[8]

Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after B02 treatment.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound

  • Cold PBS

  • Cold 70% Ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed 1.5 x 10^5 cells per well in 6-well plates.[8]

  • After overnight attachment, treat the cells with the desired concentrations of B02 or vehicle (DMSO) for 24 hours.[8]

  • Harvest the cells by trypsinization, transfer to tubes, and place on ice.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in PBS and add cold absolute ethanol dropwise while vortexing to a final concentration of 70%.

  • Fix the cells on ice for at least 1 hour (or store at -20°C).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

References

Preparing B02 Stock Solutions for In Vitro Assays: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of B02 stock solutions intended for in vitro biological assays. B02 is a small molecule inhibitor of human RAD51 recombinase, a key protein in the homologous recombination (HR) pathway of DNA double-strand break repair.[1][2] By inhibiting RAD51, B02 can sensitize cancer cells to DNA-damaging agents, making it a valuable tool for cancer research and drug development.[1][3] This guide outlines the necessary materials, step-by-step procedures, and important safety considerations to ensure the accurate and safe preparation of B02 for experimental use.

Introduction

B02 is a cell-permeable compound that specifically targets and inhibits the activity of human RAD51, with a reported IC50 of 27.4 μM.[1][4][5] It shows selectivity for human RAD51 over its E. coli homolog, RecA.[2][5] The inhibition of RAD51 by B02 disrupts the formation of RAD51 foci at sites of DNA damage, thereby impairing the homologous recombination repair pathway.[1][3] This mechanism of action leads to an increased sensitivity of cancer cells to various chemotherapeutic agents that induce DNA damage, such as cisplatin and doxorubicin.[1][2] Accurate preparation of B02 stock solutions is critical for obtaining reliable and reproducible results in in vitro studies investigating DNA repair, cell cycle checkpoints, and apoptosis.

Chemical Properties and Solubility

A summary of the key chemical and physical properties of B02 is provided in the table below.

PropertyValueReference
Molecular Formula C22H17N3O[4]
Molecular Weight 339.39 g/mol [4]
CAS Number 1290541-46-6[4][5]
Appearance Light yellow to yellow solid[4]
Purity ≥98% (HPLC)[2]
Solubility (DMSO) ≥ 37 mg/mL (≥ 109.02 mM)[4]
Solubility (Ethanol) ~1 mg/mL to 10 mM[6]
Solubility (DMF) ~10 mg/mL[5][6]
Aqueous Solubility Sparingly soluble[6]

It is recommended to use newly opened, anhydrous DMSO for preparing the stock solution as hygroscopic DMSO can negatively impact solubility.[4]

Experimental Protocol: Preparation of a 10 mM B02 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of B02 in dimethyl sulfoxide (DMSO).

Materials:

  • B02 powder (crystalline solid)[6]

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

  • Safety Precautions: Before handling, review the Safety Data Sheet (SDS) for B02 and DMSO. Handle the B02 powder in a chemical fume hood to avoid inhalation. Wear appropriate PPE at all times.[6]

  • Calculating the Required Mass of B02: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of B02 using its molecular weight (339.39 g/mol ).

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 339.39 g/mol x 1000 mg/g = 3.39 mg

  • Weighing the B02 Powder: Carefully weigh out 3.39 mg of B02 powder using an analytical balance and place it into a sterile microcentrifuge tube or amber vial.

  • Dissolving in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the B02 powder.

  • Mixing: Tightly cap the tube and vortex thoroughly until the B02 is completely dissolved. The solution should be clear and free of any visible particulates.[7] Gentle warming or sonication may be used to facilitate dissolution if necessary.[8]

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4] When stored as a powder, B02 is stable for up to 3 years at -20°C.[4]

Diluting the Stock Solution for In Vitro Assays

For cell-based assays, the 10 mM B02 stock solution must be further diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Example Dilution: To prepare a 100 µL cell culture well with a final B02 concentration of 10 µM:

  • Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to create a 100 µM working solution.

  • Add 10 µL of the 100 µM working solution to 90 µL of cell culture medium in the well. The final DMSO concentration will be 0.1%.

Note: For some specific assays, B02 has been used at concentrations ranging from 2 µM to 50 µM.[4][5]

Visualizing the Experimental Workflow and Signaling Pathway

To aid in the understanding of the experimental process and the biological context of B02's function, the following diagrams are provided.

G Experimental Workflow for B02 Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use weigh Weigh B02 Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculated Amount dissolve Vortex to Dissolve add_dmso->dissolve 1 mL for 10 mM aliquot Aliquot into Single-Use Tubes dissolve->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store dilute Dilute in Culture Medium for Assay store->dilute For Experimental Use G Simplified Homologous Recombination Pathway and B02 Inhibition cluster_pathway DNA Double-Strand Break Repair DSB DNA Double-Strand Break Resection DNA End Resection DSB->Resection ssDNA Single-Strand DNA (ssDNA) Resection->ssDNA RAD51_loading RAD51 Filament Formation ssDNA->RAD51_loading Strand_Invasion Strand Invasion & Homology Search RAD51_loading->Strand_Invasion Repair DNA Synthesis & Ligation Strand_Invasion->Repair Repaired_DNA Repaired DNA Repair->Repaired_DNA B02 B02 B02->RAD51_loading Inhibits

References

Application Notes and Protocols for B02, a RAD51 Inhibitor, in Clonogenic Survival Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the RAD51 inhibitor, B02, in clonogenic survival assays. This document outlines the scientific background, detailed experimental protocols, data analysis, and visualization of the underlying biological pathways and experimental procedures.

Introduction

Homologous recombination (HR) is a critical DNA double-strand break (DSB) repair pathway that maintains genomic integrity. A key protein in this pathway is RAD51, which facilitates the search for a homologous DNA sequence and subsequent strand invasion.[1] In many cancer cells, RAD51 is overexpressed, leading to increased resistance to DNA-damaging agents such as chemotherapy and radiation.[2]

B02 is a small molecule inhibitor that specifically targets the DNA strand exchange activity of human RAD51, thereby disrupting homologous recombination.[1][3] This inhibition of RAD51 makes cancer cells more susceptible to DNA-damaging agents, presenting a promising strategy for cancer therapy.[2] The clonogenic survival assay is a gold-standard in vitro method used to assess the long-term proliferative potential of cells after exposure to cytotoxic agents.[4] This assay is particularly well-suited for evaluating the efficacy of RAD51 inhibitors like B02, alone or in combination with other cancer therapies.

Mechanism of Action of B02

B02 functions by directly inhibiting the strand exchange activity of RAD51.[1][3] This action prevents the repair of DNA double-strand breaks via the homologous recombination pathway. As a result, cells treated with B02 are more sensitive to DNA damaging agents that induce DSBs, such as cisplatin and ionizing radiation.[5][6] The inhibition of RAD51 leads to an accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis.[7]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of B02 as a RAD51 inhibitor, both as a single agent and in combination with other therapies.

Cell LineCancer TypeB02 IC50 (µM)Notes
MDA-MB-231Triple-Negative Breast Cancer~35.4 - 89.1IC50 can vary depending on assay conditions and duration.[3]
BT-549Breast Cancer35.4Cytotoxicity assessed after 120 hours.[3]
HCC1937Breast Cancer89.1Cytotoxicity assessed after 120 hours.[3]
HT29Colorectal CancerNot specified2 µM B02 increases sensitivity to Oxaliplatin or 5-FU.[3]

Table 1: Single Agent IC50 Values for B02 in Various Cancer Cell Lines.

Cell LineCombination AgentB02 Concentration (µM)Sensitization Effect
MDA-MB-231Cisplatin54-fold decrease in cisplatin IC50.[2]
MDA-MB-231Doxorubicin5Increased sensitivity observed.
MDA-MB-231Etoposide5Increased sensitivity observed.
MDA-MB-231Topotecan5Increased sensitivity observed.
Mouse Embryonic FibroblastsCisplatinNot specifiedIncreased sensitivity to cisplatin.[5]

Table 2: Sensitization Effects of B02 in Combination with Chemotherapeutic Agents.

Experimental Protocols

Protocol 1: General Clonogenic Survival Assay

This protocol provides a detailed methodology for performing a clonogenic survival assay to assess the effect of B02 on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • B02 RAD51 inhibitor

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

  • Fixation solution (e.g., 10% buffered formalin or a mix of methanol and acetic acid)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

  • Microscope

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed a predetermined number of cells (typically 200-1000 cells/well, dependent on the cell line's plating efficiency and the expected toxicity of the treatment) into 6-well plates.

    • Allow cells to attach overnight in the incubator.

  • Treatment:

    • Prepare a stock solution of B02 in a suitable solvent (e.g., DMSO).

    • The following day, replace the medium with fresh medium containing the desired concentration of B02 (e.g., 5 µM for MDA-MB-231 cells) or the vehicle control (e.g., DMSO).

    • If testing in combination, add the second agent (e.g., cisplatin) at various concentrations.

    • Incubate the cells for the desired treatment duration (e.g., 24 hours).

  • Incubation for Colony Formation:

    • After the treatment period, remove the treatment-containing medium and wash the cells gently with PBS.

    • Add fresh, drug-free complete medium to each well.

    • Incubate the plates for 10-14 days, or until visible colonies of at least 50 cells have formed in the control wells.

  • Colony Fixation and Staining:

    • Carefully remove the medium from the wells.

    • Gently wash the wells with PBS.

    • Add the fixation solution to each well and incubate for 10-15 minutes at room temperature.

    • Remove the fixation solution and allow the plates to air dry completely.

    • Add the crystal violet staining solution to each well and incubate for 15-30 minutes at room temperature.

    • Carefully wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting:

    • Count the number of colonies containing at least 50 cells in each well. This can be done manually using a microscope or with an automated colony counter.

Data Analysis

The following calculations are crucial for interpreting the results of a clonogenic survival assay:

  • Plating Efficiency (PE): This represents the percentage of seeded cells that form colonies in the untreated control group. PE = (Number of colonies in control / Number of cells seeded in control) x 100%

  • Surviving Fraction (SF): This is the fraction of cells that survive the treatment compared to the untreated control. SF = (Number of colonies in treated well / (Number of cells seeded in treated well x (PE / 100)))

The surviving fractions are then typically plotted against the drug concentration or radiation dose to generate a dose-response curve.

Visualizations

Signaling Pathway of RAD51 Inhibition by B02

RAD51_Inhibition_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 Homologous Recombination Repair DSB DNA Double-Strand Break Resection DNA End Resection DSB->Resection RPA_Binding RPA Coating of ssDNA Resection->RPA_Binding RAD51_Loading RAD51 Filament Formation (BRCA2-mediated) RPA_Binding->RAD51_Loading Homology_Search Homology Search & Strand Invasion RAD51_Loading->Homology_Search DNA_Synthesis DNA Synthesis & Repair Homology_Search->DNA_Synthesis Repaired_DNA Repaired_DNA DNA_Synthesis->Repaired_DNA Repaired DNA B02 B02 Inhibitor B02->Inhibition

Caption: RAD51's role in homologous recombination and its inhibition by B02.

Experimental Workflow for a Clonogenic Survival Assay

Clonogenic_Assay_Workflow cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Days 3-14: Colony Formation cluster_3 Day 14+: Analysis Start Start: Culture Cells Trypsinize Trypsinize & Count Cells Start->Trypsinize Seed Seed Cells into 6-well Plates Trypsinize->Seed Incubate_Attach Incubate Overnight (37°C, 5% CO2) Seed->Incubate_Attach Treat Treat with B02 and/or other agents Incubate_Attach->Treat Incubate_Treat Incubate for Treatment Duration Treat->Incubate_Treat Wash Wash with PBS Incubate_Treat->Wash Add_Fresh_Medium Add Fresh Medium Wash->Add_Fresh_Medium Incubate_Colonies Incubate for 10-14 Days Add_Fresh_Medium->Incubate_Colonies Fix Fix Colonies Incubate_Colonies->Fix Stain Stain with Crystal Violet Fix->Stain Count Count Colonies (>50 cells) Stain->Count Analyze Calculate Plating Efficiency & Surviving Fraction Count->Analyze End End: Generate Dose-Response Curve Analyze->End

Caption: Step-by-step workflow of the clonogenic survival assay.

References

Application Notes and Protocols for RAD51 Foci Immunofluorescence with B02 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunofluorescence-based detection of RAD51 foci in cultured cells, specifically to assess the inhibitory effects of the small molecule B02. RAD51, a key enzyme in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, accumulates at sites of DNA damage, forming nuclear foci that can be visualized by immunofluorescence microscopy.[1][2][3] The small molecule inhibitor B02 has been identified as a specific inhibitor of human RAD51, disrupting its ability to form these crucial foci and thereby sensitizing cancer cells to DNA-damaging agents.[2][4] This protocol is designed for researchers in oncology, cell biology, and drug development investigating the efficacy of RAD51 inhibitors and the functionality of the HR pathway.

Quantitative Data Summary

The following tables summarize quantitative data on the effect of B02 on RAD51 foci formation as reported in various studies. These data can serve as a reference for expected outcomes when using the provided protocol.

Table 1: Effect of B02 on RAD51 Foci Formation in Response to DNA Damage

Cell LineDNA Damaging AgentB02 Concentration (µM)Treatment TimeObserved Effect on RAD51 FociReference
MDA-MB-231 (human breast cancer)Cisplatin (32 µM)10Not specifiedSuppressed formation of RAD51 foci[2]
HEK293 (human embryonic kidney)Not specifiedNot specifiedNot specifiedDisrupted RAD51 foci formation[2][4]
U-2 OS (human bone osteosarcoma)Cisplatin424 hoursInhibited RAD51 foci formation[1]

Table 2: B02 Inhibitory Concentration

ParameterValueTargetReference
IC5027.4 µMHuman RAD51 (cell-free assay)[4][5]

Experimental Protocols

This section details the step-by-step methodology for conducting an immunofluorescence assay to evaluate the impact of B02 on RAD51 foci formation.

Materials
  • Human cell line of interest (e.g., MDA-MB-231, U-2 OS, HEK293)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • Cell culture plates or coverslips

  • DNA damaging agent (e.g., Cisplatin, Doxorubicin, or irradiation source)

  • B02 RAD51 inhibitor (Tocris Bioscience, MedchemExpress, or equivalent)

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.25% Triton X-100 in PBS

  • Blocking solution: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS

  • Primary antibody: Rabbit anti-RAD51 polyclonal antibody

  • Secondary antibody: Alexa Fluor 488 or 594-conjugated goat anti-rabbit IgG

  • Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure
  • Cell Culture and Seeding:

    • Culture cells in appropriate medium at 37°C in a humidified incubator with 5% CO2.

    • Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Induction of DNA Damage:

    • Treat cells with a DNA damaging agent to induce the formation of RAD51 foci. The choice of agent and concentration will depend on the cell line and experimental goals. For example, treat MDA-MB-231 cells with 32 µM cisplatin.[2]

    • Alternatively, cells can be irradiated (e.g., 2 Gy) to induce DNA double-strand breaks.[6]

  • B02 Treatment:

    • Concurrently with or prior to the DNA damaging agent, treat the cells with B02 at the desired concentration (e.g., 10 µM).[2][4] A dose-response curve can be generated by testing a range of B02 concentrations.

    • Include appropriate controls: untreated cells, cells treated with the DNA damaging agent only, and cells treated with B02 only.

    • Incubate for the desired time (e.g., 1-24 hours).[1][4]

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.

    • Incubate the cells with the primary anti-RAD51 antibody diluted in blocking solution overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Nuclear Staining and Mounting:

    • Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image Acquisition and Analysis:

    • Visualize the slides using a fluorescence or confocal microscope.

    • Capture images of the DAPI (blue) and RAD51 (e.g., green or red) channels.

    • Quantify the number of RAD51 foci per nucleus. A common threshold for a positive cell is the presence of 5 or more distinct foci.[3][7]

    • Alternatively, image analysis software can be used to measure the fluorescence intensity of RAD51 within the nucleus.[8]

    • Calculate the percentage of cells with RAD51 foci in each treatment group.

Visualizations

Signaling Pathway and Inhibitory Action of B02

RAD51_Pathway_B02_Inhibition cluster_0 DNA Double-Strand Break (DSB) Repair by Homologous Recombination cluster_1 Inhibition by B02 DSB DNA Double-Strand Break BRCA2 BRCA2 DSB->BRCA2 recruits RAD51_monomer RAD51 Monomers BRCA2->RAD51_monomer loads RAD51_filament RAD51 Nucleoprotein Filament RAD51_monomer->RAD51_filament forms Homology_Search Homology Search & Strand Invasion RAD51_filament->Homology_Search Repair DNA Repair Homology_Search->Repair B02 B02 Inhibitor B02->RAD51_monomer inhibits binding to DNA

Caption: B02 inhibits RAD51's role in homologous recombination.

Experimental Workflow for RAD51 Foci Immunofluorescence

IF_Workflow start Start cell_seeding Seed Cells on Coverslips start->cell_seeding treatment Induce DNA Damage & Treat with B02 cell_seeding->treatment fix_perm Fix with PFA & Permeabilize with Triton X-100 treatment->fix_perm blocking Block with BSA fix_perm->blocking primary_ab Incubate with Primary Antibody (anti-RAD51) blocking->primary_ab secondary_ab Incubate with Secondary Antibody (Alexa Fluor-conjugated) primary_ab->secondary_ab dapi Counterstain with DAPI secondary_ab->dapi mount Mount Coverslips dapi->mount imaging Image Acquisition (Fluorescence Microscopy) mount->imaging analysis Quantify RAD51 Foci imaging->analysis end End analysis->end

Caption: Workflow for analyzing RAD51 foci after B02 treatment.

References

Application Notes and Protocols: In Vivo Administration of B02 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

B02 is a small molecule inhibitor of the RAD51 recombinase, a key protein in the homologous recombination (HR) pathway for DNA double-strand break repair.[1][2] Overexpression of RAD51 is common in various cancers and is associated with resistance to DNA-damaging chemotherapeutic agents.[3][4] By inhibiting RAD51, B02 can sensitize cancer cells to therapies like cisplatin, enhancing their anti-tumor effects.[1] These application notes provide detailed protocols for the in vivo administration of B02 in mouse xenograft models, a critical step in the preclinical evaluation of its therapeutic potential.

Mechanism of Action: RAD51 Inhibition

B02 specifically targets and inhibits the strand exchange activity of human RAD51, a crucial step in HR.[1] This disruption of DNA repair in cancer cells leads to the accumulation of DNA damage, ultimately triggering cell death. The targeted inhibition of RAD51 by B02 presents a promising strategy to overcome resistance to conventional cancer therapies.

Data Presentation

Table 1: Summary of In Vivo Efficacy of B02 in Combination with Cisplatin in MDA-MB-231 Xenograft Model
Treatment GroupDosageAdministration RouteTumor Growth Inhibition (%)Reference
Vehicle Control-I.P.0[5]
B02 alone50 mg/kgI.P.No significant inhibition[6]
Cisplatin alone4 mg/kgI.P.33[6]
B02 + Cisplatin50 mg/kg + 4 mg/kgI.P.66[6]

Experimental Protocols

Protocol 1: MDA-MB-231 Xenograft Mouse Model Establishment

This protocol outlines the procedure for establishing a subcutaneous xenograft model using the MDA-MB-231 human breast cancer cell line.

Materials:

  • MDA-MB-231 cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix (Corning)

  • Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Anesthetic (e.g., isoflurane)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture MDA-MB-231 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Trypsinize the cells and resuspend them in a small volume of culture medium.

    • Count the cells using a hemocytometer to determine the cell density.

  • Cell Preparation for Injection:

    • Centrifuge the cell suspension and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice.

    • The final cell concentration should be adjusted to allow for the injection of 5 x 10^6 cells in a total volume of 100 µL.[7]

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane.

    • Shave the hair on the flank of the mouse where the injection will be performed.

    • Sterilize the injection site with an antiseptic solution (e.g., 70% ethanol).

  • Subcutaneous Injection:

    • Gently lift the skin on the flank of the mouse to create a tent.

    • Insert the needle of the syringe containing the cell suspension into the subcutaneous space.

    • Slowly inject 100 µL of the cell suspension.

    • Withdraw the needle and monitor the mouse for any immediate adverse reactions.

  • Tumor Growth Monitoring:

    • Allow the tumors to establish and grow. Tumor growth can be monitored by palpation and measurement with calipers starting approximately 11 days post-inoculation.[5]

    • Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

    • Mice are typically ready for treatment when tumors reach a palpable size (e.g., 100-200 mm³).

Protocol 2: In Vivo Administration of B02 and Cisplatin

This protocol describes the preparation and administration of B02 and cisplatin in MDA-MB-231 tumor-bearing mice.

Materials:

  • B02 (powder)

  • Cisplatin (powder)

  • Dimethyl sulfoxide (DMSO)

  • Cremophor EL

  • Normal Saline (0.9% NaCl), sterile

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • MDA-MB-231 tumor-bearing mice (from Protocol 1)

Procedure:

  • Preparation of B02 Formulation:

    • Prepare a vehicle solution consisting of 20% DMSO, 20% Cremophor EL, and 60% Normal Saline.[5]

    • Dissolve B02 powder in the vehicle to achieve a final concentration for a dosage of 50 mg/kg. The final injection volume should be calculated based on the weight of each mouse (typically 100-200 µL).

  • Preparation of Cisplatin Solution:

    • Dissolve cisplatin powder in Normal Saline to achieve a final concentration for a dosage of 4 mg/kg.[6]

  • Administration Schedule:

    • Begin treatment when tumors are established (e.g., day 11 post-cell inoculation).[5]

    • The treatment schedule consists of intraperitoneal (I.P.) injections on days 11, 13, 15, and 17.[6]

  • Administration Procedure:

    • On treatment days, administer B02 (50 mg/kg) via I.P. injection.

    • Three hours after the B02 injection, administer cisplatin (4 mg/kg) via I.P. injection.[6]

    • For control groups, administer the respective vehicles.

  • Monitoring:

    • Monitor the body weight of the mice throughout the experiment as an indicator of toxicity. B02 has been shown to be tolerated by mice at doses up to 50 mg/kg without obvious body weight loss.[1]

    • Continue to measure tumor volumes with calipers at regular intervals (e.g., every 2-3 days).

    • At the end of the study, mice are euthanized, and tumors can be excised for further analysis.

Visualizations

G cluster_0 Experimental Workflow start Start: MDA-MB-231 Cell Culture harvest Harvest and Prepare Cells (5x10^6 cells in PBS/Matrigel) start->harvest inject Subcutaneous Injection into Immunodeficient Mice harvest->inject tumor_growth Tumor Growth Monitoring (Calipers) inject->tumor_growth treatment Treatment Initiation (Tumors ~100-200 mm³) tumor_growth->treatment b02_admin B02 Administration (50 mg/kg, I.P.) treatment->b02_admin cis_admin Cisplatin Administration (4 mg/kg, I.P., 3h post-B02) b02_admin->cis_admin repeat_treatment Repeat Treatment (Days 11, 13, 15, 17) cis_admin->repeat_treatment monitoring Monitor Tumor Volume and Body Weight repeat_treatment->monitoring end End of Study: Tumor Excision & Analysis monitoring->end

Caption: Experimental workflow for in vivo administration of B02.

G cluster_1 RAD51-Mediated Homologous Recombination and Inhibition by B02 dna_dsb DNA Double-Strand Break resection DNA End Resection dna_dsb->resection ssdna ssDNA Filament resection->ssdna rad51_filament RAD51 Nucleoprotein Filament ssdna->rad51_filament forms brca2 BRCA2 rad51 RAD51 brca2->rad51 recruits rad51->ssdna binds to homology_search Homology Search & Strand Invasion rad51_filament->homology_search no_repair Inhibition of DNA Repair d_loop D-Loop Formation homology_search->d_loop dna_synthesis DNA Synthesis & Ligation d_loop->dna_synthesis repair DNA Repair dna_synthesis->repair b02 B02 b02->rad51_filament inhibition Inhibition

Caption: RAD51 signaling pathway and B02 inhibition.

References

Application Notes and Protocols: Combining B02 with Cisplatin in Cancer Cell Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the synergistic effects of the RAD51 inhibitor, B02, in combination with the chemotherapeutic agent, cisplatin, in cancer cell lines. The protocols outlined below are based on established methodologies and provide a framework for investigating the molecular mechanisms and therapeutic potential of this combination therapy.

Introduction

Cisplatin is a cornerstone of chemotherapy for various solid tumors; however, its efficacy is often limited by both intrinsic and acquired resistance. A key mechanism of cisplatin resistance involves the robust DNA damage repair (DDR) capacity of cancer cells, particularly through the homologous recombination (HR) pathway. RAD51, a central protein in HR, is frequently overexpressed in cancer cells, contributing to the repair of cisplatin-induced DNA interstrand crosslinks and subsequent cell survival.

B02 is a small molecule inhibitor of RAD51 that disrupts its binding to DNA, thereby impairing the HR repair pathway. By inhibiting RAD51, B02 has been shown to sensitize cancer cells to DNA-damaging agents like cisplatin, offering a promising strategy to overcome chemoresistance and enhance therapeutic outcomes. These notes provide detailed protocols for in vitro and in vivo studies to evaluate the synergistic anti-cancer effects of combining B02 and cisplatin.

Data Presentation

Table 1: In Vitro Cytotoxicity of B02 and Cisplatin Combination
Cell LineDrug(s)Concentration(s)EffectCitation
MDA-MB-231 B025 µMIncreased sensitivity to cisplatin[1]
CisplatinNot specifiedSynergistic cytotoxicity with B02[1]
OECM1 B02 + CisplatinNot specifiedSignificantly enhanced cytotoxicity compared to cisplatin alone[2]
Table 2: In Vivo Efficacy of B02 and Cisplatin Combination in MDA-MB-231 Xenograft Model
Treatment GroupDosageAdministration ScheduleTumor Growth InhibitionCitation
Vehicle Control20% DMSO, 20% cremophor, 60% NSDays 11, 13, 15, 17-[3]
B0250 mg/kgDays 11, 13, 15, 17Not significant[3]
Cisplatin4 mg/kgDays 11, 13, 15, 17Significant inhibition[3]
B02 + Cisplatin50 mg/kg + 4 mg/kgDays 11, 13, 15, 17Significantly greater inhibition than cisplatin alone[3]

Signaling Pathways and Experimental Workflows

Mechanism of B02 and Cisplatin Synergy Cisplatin Cisplatin DNA_Damage DNA Interstrand Crosslinks Cisplatin->DNA_Damage induces HR_Pathway Homologous Recombination Repair DNA_Damage->HR_Pathway activates RAD51 RAD51 HR_Pathway->RAD51 recruits Apoptosis Apoptosis (Cell Death) HR_Pathway->Apoptosis prevents Cell_Survival Cell Survival (Resistance) RAD51->Cell_Survival promotes B02 B02 B02->RAD51 inhibits B02->Apoptosis sensitizes to

Caption: B02 inhibits RAD51, enhancing cisplatin-induced apoptosis.

In Vitro Experimental Workflow cluster_setup Cell Culture and Treatment cluster_assays Downstream Assays Cell_Culture Seed Cancer Cells (e.g., MDA-MB-231, OECM1) Treatment Treat with B02, Cisplatin, or Combination Cell_Culture->Treatment Viability Cell Viability Assay (MTT/XTT) Treatment->Viability Clonogenic Clonogenic Survival Assay Treatment->Clonogenic Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Foci RAD51 Foci Formation Assay Treatment->Foci Western Western Blot (γ-H2AX, Cleaved PARP) Treatment->Western

Caption: Workflow for in vitro analysis of B02 and cisplatin co-treatment.

Experimental Protocols

Cell Viability Assay (MTT/XTT)

This protocol is to determine the cytotoxic effects of B02 and cisplatin, alone and in combination.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, OECM1)

  • Complete growth medium

  • 96-well plates

  • B02 (stock solution in DMSO)

  • Cisplatin (stock solution in sterile water or saline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or isopropanol with HCl for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of B02 and cisplatin in complete growth medium.

  • Treat the cells with varying concentrations of B02 alone, cisplatin alone, or a combination of both. Include a vehicle control (DMSO for B02).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment.

Materials:

  • 6-well plates

  • Complete growth medium

  • B02 and Cisplatin

  • Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with B02, cisplatin, or the combination for a specified period (e.g., 24 hours).

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Fix the colonies with 4% paraformaldehyde for 15 minutes.

  • Stain the colonies with crystal violet solution for 30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (containing at least 50 cells).

  • Calculate the surviving fraction for each treatment group relative to the untreated control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • 6-well plates

  • B02 and Cisplatin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with B02, cisplatin, or the combination for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

RAD51 Foci Formation Assay (Immunofluorescence)

This assay visualizes the formation of RAD51 foci at sites of DNA damage, which is inhibited by B02.

Materials:

  • Chamber slides or coverslips in multi-well plates

  • B02 and Cisplatin

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against RAD51

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed cells on chamber slides or coverslips and allow them to adhere.

  • Pre-treat the cells with B02 for a specified time (e.g., 1-2 hours) before adding cisplatin.

  • Treat with cisplatin for a defined period to induce DNA damage (e.g., 2-4 hours).

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-RAD51 antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Quantify the number of RAD51 foci per nucleus in at least 50-100 cells per condition.

Western Blot Analysis

This technique is used to detect changes in the expression of key proteins involved in the DNA damage response and apoptosis.

Materials:

  • 6-well or 10 cm plates

  • B02 and Cisplatin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-γ-H2AX, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with B02, cisplatin, or the combination for the desired time.

  • Lyse the cells in RIPA buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the protein expression to a loading control like β-actin.

In Vivo Xenograft Mouse Model

This protocol outlines the evaluation of the anti-tumor efficacy of the B02 and cisplatin combination in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • MDA-MB-231 cells (or other appropriate cancer cell line)

  • Matrigel (optional)

  • B02 formulation for injection (e.g., in 20% DMSO, 20% cremophor, 60% normal saline)

  • Cisplatin formulation for injection

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups: vehicle control, B02 alone, cisplatin alone, and B02 + cisplatin.

  • Administer the treatments according to the specified dosages and schedule (e.g., intraperitoneal injections on specific days).[3]

  • Monitor tumor volume using caliper measurements (Volume = 0.5 x length x width²) every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from the relevant institutional animal care and use committee (IACUC).

References

Application Notes and Protocols: Sensitizing Cells to PARP Inhibitors with B02

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[1][2][3] This therapeutic strategy is based on the principle of synthetic lethality, where the simultaneous loss of two distinct DNA repair pathways—in this case, PARP-mediated single-strand break (SSB) repair and HR-mediated double-strand break (DSB) repair—is catastrophic for the cell.[4][5][6] However, the efficacy of PARP inhibitors is limited in tumors that are proficient in HR.[1][7]

A promising strategy to overcome this limitation is to induce a state of "BRCAness" or HR deficiency in these proficient tumors, thereby sensitizing them to PARP inhibitors.[7] B02 is a small-molecule inhibitor of RAD51, a key protein in the HR pathway that facilitates the critical step of DNA strand exchange.[8][9][10][11] By inhibiting RAD51, B02 disrupts the HR repair mechanism, rendering cancer cells vulnerable to the effects of PARP inhibitors like olaparib.[8][12] This combination therapy aims to create a synthetic lethal scenario in HR-proficient cancer cells.[12]

This document provides detailed application notes on the mechanism and quantitative effects of combining B02 (and its more potent analog, B02-iso) with PARP inhibitors, along with protocols for key experiments to assess this therapeutic strategy.

Mechanism of Action: B02 and PARP Inhibitor Synergy

The synthetic lethality induced by the combination of B02 and a PARP inhibitor is based on the dual disruption of critical DNA damage response (DDR) pathways.

  • PARP Inhibition: PARP enzymes, particularly PARP1 and PARP2, are crucial for repairing DNA single-strand breaks (SSBs). When a PARP inhibitor (e.g., Olaparib) is used, these SSBs are not repaired. During DNA replication, the replication fork encounters these unrepaired SSBs, leading to the collapse of the fork and the formation of more cytotoxic double-strand breaks (DSBs).[6]

  • RAD51 Inhibition by B02: In healthy, HR-proficient cells, these DSBs would be efficiently repaired by the homologous recombination pathway. RAD51 is a central protein in this process, forming filaments on single-stranded DNA to initiate the search for a homologous template for repair.[8] B02 inhibits RAD51, preventing the formation of these essential RAD51-ssDNA nucleoprotein filaments and disrupting RAD51 foci formation at the site of damage.[8][12]

  • Synthetic Lethality: With both the SSB repair (via PARP inhibition) and DSB repair (via RAD51 inhibition) pathways compromised, the cell is unable to repair the accumulating DNA damage. This overwhelming genomic instability triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).

dot

G cluster_pathways DNA Damage Response Pathways DNA_Damage DNA Damage (e.g., Single-Strand Break) SSB Single-Strand Break (SSB) DNA_Damage->SSB PARP PARP SSB->PARP activates Replication DNA Replication SSB->Replication unrepaired BER Base Excision Repair (BER) PARP->BER initiates Cell_Survival Cell Survival BER->Cell_Survival leads to DSB Double-Strand Break (DSB) Replication->DSB causes RAD51 RAD51 DSB->RAD51 activates Apoptosis Apoptosis DSB->Apoptosis unrepaired leads to HR Homologous Recombination (HR) RAD51->HR initiates HR->Cell_Survival leads to PARPi PARP Inhibitor (e.g., Olaparib) PARPi->PARP inhibits B02 B02 / B02-iso B02->RAD51 inhibits

Caption: Synthetic lethality via dual inhibition of PARP and RAD51.

Quantitative Data

The combination of B02 or its analogs with PARP inhibitors has been shown to synergistically decrease cell viability in cancer cell lines that are otherwise proficient in homologous recombination.

Table 1: Effect of B02-iso and Olaparib Combination on MDA-MB-231 Cell Viability

TreatmentConcentrationCell Viability (% of Control)Notes
Olaparib1 µM~90%Modest effect as a single agent.
Olaparib5 µM~75%Dose-dependent decrease in viability.
Olaparib10 µM~50%Significant single-agent activity.
B02-iso2 µM>95%Non-toxic concentration.[8]
Olaparib + B02-iso1 µM + 2 µM~70%Sensitization observed.
Olaparib + B02-iso5 µM + 2 µM~40%Significant potentiation of killing.[8]
Olaparib + B02-iso10 µM + 2 µM~20%Strong synergistic effect.[8]

Data is approximated from graphical representations in the cited literature for illustrative purposes.[8]

Table 2: IC50 Values for Olaparib in Various Cancer Cell Lines

Cell LineCancer TypeOlaparib IC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer95.1[13]
CAL51Triple-Negative Breast Cancer44.1[13]
RD-ESEwing Sarcoma1.0 - 3.6 (Range)[14]
NGPNeuroblastoma1.0 - 3.6 (Range)[14]
OV2295Ovarian Cancer0.0003[15]
PEO1Ovarian Cancer20.67[16]

Note: IC50 values can vary significantly based on the assay duration and specific experimental conditions. The addition of a sensitizing agent like B02 is expected to lower these values.

Experimental Protocols

Protocol 1: Cell Viability and Synergy Assessment (MTT/CellTiter-Glo Assay)

This protocol determines the effect of B02, a PARP inhibitor, and their combination on the viability of cancer cells and allows for the calculation of a Combination Index (CI) to assess synergy.

dot

G start Start: Seed Cells seed_cells 1. Seed cells in 96-well plates (e.g., 5,000 cells/well) start->seed_cells incubate_24h_1 2. Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate_24h_1 treat_drugs 3. Add Drugs: - Vehicle Control - B02 alone (series) - PARPi alone (series) - B02 + PARPi (constant ratio) incubate_24h_1->treat_drugs incubate_72h 4. Incubate for 72-96 hours treat_drugs->incubate_72h add_reagent 5. Add Viability Reagent (e.g., MTT or CellTiter-Glo) incubate_72h->add_reagent incubate_final 6. Incubate as per manufacturer's protocol add_reagent->incubate_final read_plate 7. Read Absorbance/Luminescence on a plate reader incubate_final->read_plate analyze 8. Analyze Data: - Calculate % Viability - Determine IC50 values - Calculate Combination Index (CI) read_plate->analyze end End analyze->end

Caption: Workflow for cell viability and synergy analysis.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well clear-bottom cell culture plates

  • B02 or B02-iso (dissolved in DMSO)

  • PARP inhibitor (e.g., Olaparib, dissolved in DMSO)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (absorbance or luminescence)

  • CompuSyn software or similar for CI calculation

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at a predetermined density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of B02 and the PARP inhibitor (PARPi) in culture medium. For combination treatments, prepare solutions with a constant ratio of B02 to PARPi (e.g., based on the ratio of their individual IC50 values).

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing the drugs:

    • Controls: Vehicle (DMSO) only.

    • Single Agents: B02 or PARPi at various concentrations.

    • Combination: B02 and PARPi together.

  • Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment (CellTiter-Glo example):

    • Equilibrate the plate and CellTiter-Glo reagent to room temperature.

    • Add 100 µL of CellTiter-Glo reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the readings to the vehicle-treated control wells to determine the percent viability.

    • Calculate the IC50 (concentration that inhibits 50% of cell growth) for each single agent.

    • Use software like CompuSyn to calculate the Combination Index (CI). A CI value < 0.9 indicates synergy, CI between 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.[17]

Protocol 2: Immunofluorescence Staining for RAD51 Foci Formation

This protocol is used to visualize and quantify the inhibition of RAD51 foci formation, a key indicator of HR disruption by B02.

Materials:

  • Cells grown on glass coverslips in a 12-well or 24-well plate

  • DNA damaging agent (e.g., Mitomycin C or irradiation source)

  • B02 and/or PARP inhibitor

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.25% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-RAD51 (rabbit or mouse)

  • Secondary antibody: Alexa Fluor-conjugated anti-rabbit/mouse

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Pre-treat the cells with B02 (e.g., 10-20 µM) for 2-4 hours.[12]

  • Induce DNA Damage: Expose cells to a DNA damaging agent (e.g., 2 Gy of X-ray irradiation) to induce DSBs.[12]

  • Incubation: Return cells to the incubator for a period (e.g., 3-6 hours) to allow for RAD51 foci to form in control cells.[12]

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with anti-RAD51 primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Count the number of RAD51 foci per nucleus. A significant decrease in the number of foci in B02-treated cells compared to the control indicates successful inhibition of the HR pathway.[12]

By following these protocols, researchers can effectively evaluate the potential of B02 and its analogs to sensitize HR-proficient cancer cells to PARP inhibitors, providing a strong rationale for further preclinical and clinical investigation.

References

Application Notes and Protocols for Measuring Homologous Recombination Using the DR-GFP Assay with the RAD51 Inhibitor B02

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Homologous recombination (HR) is a critical DNA double-strand break (DSB) repair pathway that maintains genomic integrity. Deficiencies in HR are a hallmark of certain cancers, creating a vulnerability that can be exploited therapeutically. The DR-GFP (Direct Repeat-Green Fluorescent Protein) reporter assay is a widely used and robust method to quantify the efficiency of HR in mammalian cells.[1][2][3][4][5] This application note provides a detailed protocol for utilizing the DR-GFP assay to measure the inhibitory effect of B02, a small molecule inhibitor of the key HR protein RAD51, on HR efficiency.[1][6][7]

B02 specifically targets RAD51, a recombinase that forms a nucleoprotein filament on single-stranded DNA, a crucial step for homology search and strand invasion during HR.[8][9] By inhibiting RAD51, B02 effectively reduces HR efficiency and can sensitize cancer cells to DNA-damaging agents, such as PARP inhibitors.[1][6][10] This protocol is designed for researchers investigating novel HR inhibitors, studying the mechanisms of DNA repair, or exploring synthetic lethality-based cancer therapies.

Principle of the DR-GFP Assay

The DR-GFP reporter system consists of two non-functional GFP genes integrated into the genome of a mammalian cell line (e.g., U-2 OS). The first gene, SceGFP, is inactivated by the insertion of an 18-bp recognition site for the I-SceI endonuclease. The second, iGFP, is a truncated internal GFP fragment that serves as a homologous template for repair.

Upon transient expression of the I-SceI endonuclease, a DSB is created specifically at the I-SceI site within the SceGFP gene. If the cell repairs this break via HR, it uses the downstream iGFP sequence as a template to restore the wild-type GFP sequence. This results in the expression of functional GFP, and the percentage of GFP-positive cells, quantifiable by flow cytometry, serves as a direct measure of HR efficiency.[2][3][4][5][11]

Signaling Pathway of Homologous Recombination and Inhibition by B02

The following diagram illustrates the key steps of the homologous recombination pathway and the point of inhibition by B02.

HR_Pathway cluster_0 DSB Formation and Resection cluster_1 RAD51 Filament Formation cluster_2 Homology Search and Strand Invasion cluster_3 Inhibition DSB DNA Double-Strand Break (DSB) Resection DNA End Resection (MRE11-RAD50-NBS1) DSB->Resection ssDNA 3' single-stranded DNA (ssDNA) overhangs Resection->ssDNA RPA RPA Coating ssDNA->RPA BRCA2 BRCA2/PALB2 RAD51_loading RAD51 Loading BRCA2->RAD51_loading RAD51_filament RAD51 Nucleoprotein Filament RAD51_loading->RAD51_filament Homology_Search Homology Search RAD51_filament->Homology_Search D_Loop D-loop Formation Homology_Search->D_Loop DNA_Synthesis DNA Synthesis D_Loop->DNA_Synthesis Resolution Resolution of Holliday Junctions DNA_Synthesis->Resolution Repair_Completion Repair Completed Resolution->Repair_Completion B02 B02 B02->RAD51_loading Inhibits RAD51 binding to ssDNA

Caption: Homologous recombination pathway and B02 inhibition.

Experimental Workflow

The general workflow for the DR-GFP assay to assess the impact of B02 on homologous recombination is depicted below.

DR_GFP_Workflow start Start: U-2 OS DR-GFP Cells seed_cells 1. Seed U-2 OS DR-GFP cells start->seed_cells treat_b02 2. Pre-treat with B02 or Vehicle Control seed_cells->treat_b02 transfect 3. Transfect with I-SceI expression vector treat_b02->transfect incubate 4. Incubate for 48-72 hours transfect->incubate harvest 5. Harvest and prepare cells for flow cytometry incubate->harvest flow_cytometry 6. Analyze GFP-positive cells by Flow Cytometry harvest->flow_cytometry data_analysis 7. Data Analysis: Compare %GFP+ cells flow_cytometry->data_analysis end End: Quantify HR Inhibition data_analysis->end

Caption: DR-GFP assay experimental workflow.

Detailed Experimental Protocol

This protocol is adapted for U-2 OS cells containing a stably integrated DR-GFP reporter.

Materials:

  • U-2 OS DR-GFP cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • I-SceI expression vector (e.g., pCBASceI)

  • Transfection reagent (e.g., Lipofectamine 2000 or similar)

  • B02 inhibitor (Cayman Chemical or similar)[12]

  • DMSO (vehicle control)

  • 6-well tissue culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • 24 hours prior to transfection, seed U-2 OS DR-GFP cells into 6-well plates at a density that will result in 70-80% confluency on the day of transfection (e.g., 2 x 10^5 cells/well).

    • Incubate at 37°C in a 5% CO2 incubator.

  • B02 Treatment:

    • On the day of transfection, replace the medium with fresh medium containing the desired concentration of B02 or an equivalent volume of DMSO for the vehicle control.

    • It is recommended to perform a dose-response curve to determine the optimal concentration of B02. Concentrations ranging from 10 µM to 50 µM have been shown to be effective.[12]

    • Incubate the cells with the inhibitor for 2-4 hours prior to transfection.

  • Transfection:

    • Prepare the transfection mixture according to the manufacturer's protocol for your chosen transfection reagent. For a 6-well plate, typically 1-2 µg of the I-SceI expression vector per well is used.

    • Add the transfection mixture to the cells in the presence of B02 or DMSO.

    • Incubate for the time recommended by the transfection reagent manufacturer (typically 4-6 hours).

    • After incubation, replace the medium with fresh, complete medium (still containing B02 or DMSO).

  • Incubation:

    • Return the plates to the incubator and culture for an additional 48-72 hours to allow for DSB induction, repair, and GFP expression.

  • Cell Harvesting and Preparation:

    • Wash the cells once with PBS.

    • Trypsinize the cells and resuspend them in complete medium to inactivate the trypsin.

    • Transfer the cell suspension to FACS tubes.

    • Pellet the cells by centrifugation and resuspend in 0.5 mL of PBS or FACS buffer (PBS with 1-2% FBS).

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer equipped to detect GFP fluorescence.

    • For each sample, collect at least 10,000 events.

    • Use untransfected cells as a negative control to set the gate for GFP-positive cells.

    • The percentage of GFP-positive cells in the I-SceI transfected, vehicle-treated sample represents the baseline HR efficiency.

  • Data Analysis:

    • Calculate the mean percentage of GFP-positive cells from at least three independent experiments.

    • Normalize the HR efficiency of B02-treated samples to the vehicle-treated control to determine the percent inhibition.

Data Presentation

The following tables summarize representative quantitative data on the effect of B02 and its analogs on homologous recombination efficiency as measured by the DR-GFP assay.

Table 1: Inhibition of Homologous Recombination by B02 in U-2 OS Cells

TreatmentConcentration (µM)Relative HR Efficiency (%)
Vehicle (DMSO)-100
B0210~60
B0220~40
B0230~25

Data are representative and compiled from previously published studies. Actual results may vary.[1][10]

Table 2: Comparative Inhibition of HR by B02 and its more potent analog, B02-iso

CompoundConcentration (µM)Relative HR Efficiency (%)
Vehicle (DMSO)-100
B0230~25
B02-iso10~30
B02-iso20~15
B02-iso30<10

B02-iso has been identified as a more potent inhibitor of HR than the parent B02 compound.[1][10]

Conclusion

The DR-GFP assay is a powerful tool for quantifying the efficiency of homologous recombination in mammalian cells. When combined with the RAD51 inhibitor B02, this assay provides a robust system for screening and characterizing novel HR inhibitors. The detailed protocol and representative data presented here serve as a comprehensive guide for researchers in the fields of DNA repair, cancer biology, and drug development to investigate the intricate mechanisms of HR and to identify novel therapeutic strategies targeting this critical pathway.

References

Application Notes and Protocols for B02 Inhibitor Experiments in MDA-MB-231 and U-2 OS Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the RAD51 inhibitor, B02, in experiments with the triple-negative breast cancer cell line MDA-MB-231 and the osteosarcoma cell line U-2 OS. Detailed protocols for key assays are included to facilitate the investigation of B02's effects on cell viability, homologous recombination, and apoptosis.

Introduction to B02 Inhibitor

B02 is a small molecule inhibitor of human RAD51 recombinase, a key protein in the homologous recombination (HR) pathway responsible for repairing DNA double-strand breaks (DSBs).[1][2][3] By inhibiting RAD51, B02 disrupts the repair of DNA damage, leading to increased sensitivity of cancer cells to DNA-damaging agents.[2][3] This makes B02 a promising agent for combination therapies in oncology. The inhibitor has a reported IC50 of 27.4 μM for human RAD51 in a cell-free assay.[1][3][4]

Cell Line Characteristics

MDA-MB-231

The MDA-MB-231 cell line is a widely used model for triple-negative breast cancer (TNBC), characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. These cells are known for their aggressive and invasive phenotype.

U-2 OS

The U-2 OS cell line is derived from a human osteosarcoma and is frequently used in cancer research, including studies on DNA damage and repair.[5][6] These cells are known for their high proliferation rate.[6]

Quantitative Data Summary

The following tables summarize the reported quantitative effects of the B02 inhibitor on MDA-MB-231 and U-2 OS cell lines.

Table 1: IC50 Values of B02 Inhibitor

Cell LineAssay TypeIC50 Value (µM)Reference
MDA-MB-231Clonogenic Survival (in combination with Cisplatin)~5 (B02 concentration used for 4-fold decrease in Cisplatin IC50)[2]
U-2 OSHomologous Recombination Inhibition (IndDR-GFP assay)17.7 ± 3.9[7]

Table 2: Sensitization Effect of B02 in MDA-MB-231 Cells

Co-treatment AgentEffect on Agent's IC50B02 Concentration (µM)Assay TypeReference
Cisplatin4-fold decrease5Clonogenic Survival[2]
Cisplatin4.4-fold increase in cell killing5Soft Agar Colony Formation[2]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 DNA Damage Response cluster_1 B02 Inhibition DNA_Damage DNA Double-Strand Break (DSB) RAD51 RAD51 HR_Repair Homologous Recombination (HR) Repair Cell_Survival Cell Survival & Proliferation B02 B02 Inhibitor Inhibition Inhibition Apoptosis Apoptosis

B02 inhibitor signaling pathway.

G cluster_0 Experimental Setup cluster_1 Downstream Assays Cell_Seeding Seed MDA-MB-231 or U-2 OS cells Treatment Treat with B02 (± DNA damaging agent) Cell_Seeding->Treatment Incubation Incubate for specified duration Treatment->Incubation Viability Cell Viability Assay (MTS/WST-1) Incubation->Viability Clonogenic Clonogenic Survival Assay Incubation->Clonogenic Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis Western_Blot Western Blot (RAD51, γH2AX) Incubation->Western_Blot

General experimental workflow.

Experimental Protocols

Cell Culture
  • MDA-MB-231: Culture cells in Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a non-CO2 incubator.

  • U-2 OS: Culture cells in McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain at 37°C in a 5% CO2 incubator.

Cell Viability Assay (MTS/WST-1)

This protocol is for determining the effect of B02 on the viability of MDA-MB-231 and U-2 OS cells.

Materials:

  • MDA-MB-231 or U-2 OS cells

  • 96-well plates

  • Complete culture medium

  • B02 inhibitor (dissolved in DMSO)

  • MTS or WST-1 reagent

  • Plate reader

Procedure:

  • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of B02 inhibitor in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of B02 to the wells. Include a vehicle control (DMSO only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTS or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-1) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Clonogenic Survival Assay

This assay assesses the long-term effect of B02 on the ability of single cells to form colonies. This protocol is adapted from studies on MDA-MB-231 cells.[2]

Materials:

  • MDA-MB-231 or U-2 OS cells

  • 6-well plates

  • Complete culture medium

  • B02 inhibitor

  • Cisplatin (or other DNA damaging agent)

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed 500 cells per well in 6-well plates and allow them to attach overnight.[2]

  • Treat the cells with various concentrations of B02 with or without a fixed concentration of a DNA damaging agent (e.g., cisplatin).[2] A common concentration of B02 to show sensitization is 5 µM.[2]

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS, fix with 100% methanol for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells).

  • Calculate the plating efficiency and survival fraction compared to the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol detects apoptosis in cells treated with B02.

Materials:

  • MDA-MB-231 or U-2 OS cells

  • 6-well plates

  • Complete culture medium

  • B02 inhibitor

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed 1-2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of B02 for 24-48 hours.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.[8]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[8]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.[8]

  • Analyze the cells by flow cytometry within one hour.[9]

Western Blotting for RAD51 and γH2AX

This protocol is to assess the levels of RAD51 and the DNA damage marker γH2AX in cells treated with B02.

Materials:

  • MDA-MB-231 or U-2 OS cells

  • 6-well plates

  • Complete culture medium

  • B02 inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-RAD51, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed cells in 6-well plates and treat with B02 as desired.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL detection system.

Troubleshooting

  • Low B02 solubility: Ensure B02 is fully dissolved in DMSO before further dilution in culture medium. The final DMSO concentration should be kept low (≤0.1%) to avoid solvent toxicity.

  • High background in Western Blots: Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps.

  • Variable results in clonogenic assays: Ensure a single-cell suspension is plated. Optimize cell seeding density for each cell line.

Conclusion

The B02 inhibitor is a valuable tool for studying the role of RAD51 and the homologous recombination pathway in cancer cells. The protocols provided here for MDA-MB-231 and U-2 OS cells will enable researchers to investigate the potential of B02 as a standalone or combination therapeutic agent. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific experimental setup.

References

B02 treatment duration and concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of B02, a specific inhibitor of human RAD51 recombinase, in in vitro research settings. The following sections detail typical treatment durations and concentrations, experimental protocols, and the associated signaling pathway.

Introduction

B02 is a small molecule inhibitor that specifically targets human RAD51, a key protein in the homologous recombination (HR) pathway responsible for the repair of DNA double-strand breaks (DSBs). By inhibiting RAD51, B02 can sensitize cancer cells to DNA damaging agents, making it a valuable tool for cancer research and drug development. It has an IC50 of 27.4 µM in a cell-free FRET-based DNA strand exchange assay.[1][2][3][4] B02 has been shown to be effective in various human and mouse cell lines.[1]

Data Presentation: B02 Treatment Duration and Concentration

The optimal concentration and treatment duration of B02 can vary depending on the cell type and the specific experimental goals. The following table summarizes a range of effective concentrations and incubation times reported in various in vitro studies.

Cell Line(s)Assay TypeB02 ConcentrationIncubation TimeNotesReference(s)
Human Embryonic Kidney (HEK293)RAD51 Foci Formation25 µMNot SpecifiedInhibition of DNA binding to human RAD51 in irradiated cells.[1]
Mouse Embryonic Fibroblasts (MEF)Clonogenic Survival5 µM1 hourPotentiation of cisplatin-induced cytotoxicity.[1]
Human Multiple Myeloma (MM) cell lines (NCI-H929, RPMI 8226, ARP-1, U266, MM.1S)Cell Proliferation (WST-1)10 µM1 hour (pre-treatment)Followed by 72 hours of treatment with a DNA damaging agent (e.g., Doxorubicin).[1]
Human Breast Cancer (MDA-MB-231)RAD51 Foci Formation10 µM, 15 µM, 50 µM1 hourDose-dependent inhibition of cisplatin-induced RAD51 foci formation.[5]
Human Breast Cancer (MDA-MB-231)Clonogenic Survival5 µM1 hour (pre-treatment)Followed by 1 hour exposure to DNA damaging agents, then media refreshed with B02 for 7-10 days.[5][6]
Human Colon Cancer (HT29)Cell Viability2 µM48 hoursIncreased sensitivity to Oxaliplatin or 5-FU.[4]
Human Osteosarcoma (U-2 OS)Homologous Recombination (IndDR-GFP assay)Not specified24 hoursInhibition of HR.[7]
Human Osteosarcoma (U-2 OS)RAD51 Foci Formation4 µM, 30 µM1 hour (pre-treatment)Concentration-dependent reduction of cisplatin-induced RAD51 foci.[7]
Chinese Hamster Ovary (CHO-K1)CRIS-PITCh mediated knock-in1 µg/ml48 hoursTo improve the efficiency of gene editing by inhibiting the HDR pathway.[8]

Signaling Pathway Diagram

B02 functions by inhibiting the Homologous Recombination (HR) pathway, a critical DNA damage response mechanism. The diagram below illustrates the simplified HR pathway and the point of inhibition by B02.

HR_Pathway cluster_0 DNA Damage Response DSB DNA Double-Strand Break MRN MRN Complex (MRE11-RAD50-NBS1) DSB->MRN detects RPA RPA DSB->RPA binds ssDNA ATM ATM Kinase MRN->ATM activates ATM->DSB phosphorylates H2AX (γH2AX) BRCA2 BRCA2 RPA->BRCA2 recruits RAD51 RAD51 BRCA2->RAD51 loads Filament RAD51 Nucleoprotein Filament RAD51->Filament forms B02 B02 B02->RAD51 inhibits D_loop D-loop Formation Filament->D_loop invades homologous DNA Repair DNA Synthesis & Ligation D_loop->Repair Resolution Homologous Recombination Repair Complete Repair->Resolution

Caption: Simplified Homologous Recombination pathway and B02's point of inhibition.

Experimental Workflow Diagram

The following diagram outlines a general experimental workflow for assessing the effect of B02 in combination with a DNA damaging agent on cancer cell viability.

B02_Workflow cluster_workflow In Vitro B02 Experimental Workflow A 1. Cell Seeding Seed cells in appropriate culture plates. B 2. B02 Pre-treatment Incubate cells with B02 for a specified duration (e.g., 1 hour). A->B C 3. Co-treatment Add DNA damaging agent in the presence of B02. B->C D 4. Incubation Incubate for a defined period (e.g., 1-72 hours). C->D E 5. Assay Perform desired assay (e.g., Cell Viability, Clonogenic Survival, Foci Formation). D->E F 6. Data Analysis Analyze and interpret results. E->F

Caption: General workflow for in vitro B02 experiments.

Experimental Protocols

RAD51 Foci Formation Assay

This protocol is adapted from studies investigating the inhibition of RAD51 foci formation in response to DNA damage.[5]

Objective: To visualize and quantify the effect of B02 on the formation of nuclear RAD51 foci, which are indicative of active homologous recombination repair.

Materials:

  • Cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • B02 (stock solution in DMSO)

  • DNA damaging agent (e.g., Cisplatin)

  • Glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against RAD51

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with the desired concentration of B02 (e.g., 10 µM, 15 µM, 50 µM) for 1 hour.[5]

  • Add the DNA damaging agent (e.g., 32 µM Cisplatin) to the media containing B02 and incubate for 1.5 hours.[5]

  • Remove the media containing the drugs and wash the cells three times with PBS.

  • Add fresh media containing B02 and incubate for an additional 4 hours to allow for foci formation.[5]

  • Wash the cells with PBS and fix with fixation solution for 15 minutes at room temperature.

  • Wash twice with PBS and permeabilize the cells with permeabilization solution for 10 minutes.

  • Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-RAD51 antibody diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash three times with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the slides using a fluorescence microscope and quantify the number of RAD51 foci per nucleus.

Clonogenic Survival Assay

This protocol is designed to assess the long-term effect of B02 on the ability of single cells to form colonies, a measure of cell reproductive integrity.[5][6]

Objective: To determine if B02 enhances the cytotoxic effects of DNA damaging agents by measuring the reduction in cell survival and proliferation.

Materials:

  • Cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • B02 (stock solution in DMSO)

  • DNA damaging agent (e.g., Cisplatin, Doxorubicin, Etoposide)

  • 6-well plates

  • PBS

  • Staining solution (e.g., 0.5% crystal violet in 50% methanol)

Procedure:

  • Trypsinize and count the cells. Seed a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.

  • Pre-treat the cells with B02 (e.g., 5 µM) for 1 hour.[5][6]

  • Add the DNA damaging agent at various concentrations to the media containing B02 and incubate for 1 hour.[5][6]

  • Remove the drug-containing medium and wash the cells three times with PBS.

  • Add fresh complete medium containing B02 (e.g., 5 µM) and return the plates to the incubator.[6]

  • Allow the cells to grow for 7-10 days until visible colonies are formed.

  • Remove the medium, wash the colonies with PBS, and stain with crystal violet solution for 20-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Calculate the surviving fraction for each treatment condition relative to the untreated control.

Cell Proliferation (WST-1) Assay

This protocol provides a colorimetric method to measure cell proliferation and viability.[1]

Objective: To quantify the effect of B02 in combination with a cytotoxic agent on the metabolic activity of a cell population, which is an indicator of cell proliferation.

Materials:

  • Cell line of interest (e.g., MM cell lines)

  • Complete cell culture medium

  • B02 (stock solution in DMSO)

  • DNA damaging agent (e.g., Doxorubicin)

  • 96-well plates

  • WST-1 reagent

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells at an appropriate density (e.g., 8000 cells/well) in a 96-well plate.[1]

  • Pre-treat the cells with B02 (e.g., 10 µM) for 1 hour.[1]

  • Add the DNA damaging agent at various concentrations and incubate for 72 hours.[1]

  • Add WST-1 reagent to each well (typically 1:10 dilution) and incubate for 4 hours at 37°C.[1]

  • Measure the absorbance at 450 nm using a spectrophotometer.

  • The absorbance is directly proportional to the number of viable, metabolically active cells. Calculate the percentage of cell proliferation relative to the untreated control.

References

Troubleshooting & Optimization

B02 inhibitor stability in cell culture medium over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the B02 inhibitor in cell culture medium over time.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of B02 inhibitor?

A1: B02 inhibitor is soluble in several organic solvents. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[1][2][3][4] The stock solution should be stored at -20°C or -80°C for long-term stability.[2]

Q2: How should I dilute the B02 inhibitor stock solution into my cell culture medium?

A2: To avoid precipitation, it is recommended to perform a serial dilution of the DMSO stock solution. For instance, you can first dilute the 10 mM stock solution to 1 mM in DMSO. Then, add the required volume of the 1 mM solution to your pre-warmed (37°C) cell culture medium to reach the final desired concentration.[2] It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is the known stability of B02 inhibitor in its powdered form?

A3: In its powdered form, B02 is stable for at least three years when stored at -20°C.[2]

Q4: How long can I expect the B02 inhibitor to be stable in my cell culture medium at 37°C?

A4: The stability of B02 in aqueous cell culture medium at 37°C has not been extensively published. Generally, small molecules can degrade or be metabolized by cells over time. It is recommended to perform a stability test in your specific cell culture medium over the time course of your experiment. For long-term experiments, consider replacing the medium with freshly prepared B02-containing medium at regular intervals (e.g., every 24-48 hours).

Q5: What are the signs of B02 inhibitor degradation or precipitation in my cell culture?

A5: Visual signs of precipitation include the appearance of a cloudy or milky suspension, or visible particulate matter in the culture medium. Degradation is not visually apparent and must be assessed through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the expected biological effect (e.g., reduced inhibition of RAD51 foci formation) could also indicate degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation observed after adding B02 inhibitor to the cell culture medium. 1. The final concentration of B02 exceeds its solubility in the aqueous medium.[1] 2. The DMSO stock solution was added too quickly to the medium. 3. The medium was not pre-warmed to 37°C.[2]1. Lower the final concentration of B02. 2. Add the DMSO stock dropwise while gently swirling the medium. 3. Ensure the cell culture medium is at 37°C before adding the inhibitor.[2] 4. Perform a serial dilution of the stock solution in DMSO before adding it to the medium.[2]
Inconsistent or no biological effect of the B02 inhibitor. 1. The B02 inhibitor has degraded in the stock solution or in the culture medium. 2. The inhibitor concentration is too low. 3. The cells are resistant to B02.1. Prepare a fresh stock solution of B02. Test the stability of B02 in your specific medium over time using HPLC or LC-MS.[5] For longer experiments, replenish the medium with fresh inhibitor every 24-48 hours. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line. The IC50 for B02's inhibition of RAD51 is 27.4 µM in a cell-free assay.[1][3][6] Cellular assays may require different concentrations. 3. Confirm RAD51 expression in your cell line.
Increased cell death or unexpected morphological changes. 1. The concentration of DMSO in the final culture medium is too high. 2. The B02 inhibitor exhibits off-target effects at the concentration used.1. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. 2. Lower the concentration of B02 and perform a dose-response curve.

Quantitative Data Summary

ParameterValueReference
IC50 (RAD51 inhibition, cell-free) 27.4 µM[1][3][6]
Solubility in DMSO ~33.9 mg/mL (~99.89 mM)[2]
Solubility in Ethanol 1 mg/mL[1]
Storage (Powder) -20°C for 3 years[2]
Storage (in Solvent) -80°C for 1 year[2]

Experimental Protocols

Protocol for Assessing B02 Inhibitor Stability in Cell Culture Medium

This protocol outlines a general method to determine the stability of B02 in a specific cell culture medium over time using HPLC.

Materials:

  • B02 inhibitor

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum and other additives as used in experiments.

  • HPLC system with a suitable column (e.g., C18) and UV detector.

  • Sterile microcentrifuge tubes.

  • Incubator (37°C, 5% CO2).

Procedure:

  • Prepare B02-containing medium: Prepare a solution of B02 in the cell culture medium at the final concentration used in your experiments. Also, prepare a control sample of medium without the inhibitor.

  • Time-point sampling: Aliquot the B02-containing medium and the control medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Incubation: Place the tubes in a 37°C, 5% CO2 incubator.

  • Sample collection: At each designated time point, remove one aliquot of the B02-containing medium and one of the control medium.

  • Sample preparation:

    • Centrifuge the samples at high speed to pellet any precipitated material.

    • Transfer the supernatant to a new tube.

    • If necessary, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the supernatant, vortexing, and centrifuging to pellet the precipitated proteins.

    • Transfer the resulting supernatant to an HPLC vial.

  • HPLC analysis:

    • Analyze the samples using an HPLC method capable of resolving the B02 inhibitor from components of the culture medium. A UV detector should be set to a wavelength at which B02 has a strong absorbance (e.g., 259 nm or 328 nm).[1]

    • The peak area of the B02 inhibitor at each time point is compared to the peak area at time 0 to determine the percentage of the inhibitor remaining.

Visualizations

B02_Signaling_Pathway B02 Inhibitor Signaling Pathway cluster_0 DNA Damage Response cluster_1 B02 Inhibition DNA_Damage DNA Double-Strand Break ssDNA ssDNA Formation DNA_Damage->ssDNA RAD51_Filament RAD51 Nucleoprotein Filament ssDNA->RAD51_Filament Homologous_Recombination Homologous Recombination Repair RAD51_Filament->Homologous_Recombination B02 B02 Inhibitor RAD51 RAD51 B02->RAD51 Inhibits RAD51->RAD51_Filament Required for formation

Caption: B02 inhibits RAD51, preventing the formation of the RAD51 nucleoprotein filament, a critical step in homologous recombination repair of DNA double-strand breaks.

Experimental_Workflow Workflow for B02 Stability Assay Start Start Prepare_Medium Prepare cell culture medium with B02 inhibitor Start->Prepare_Medium Aliquot Aliquot samples for each time point Prepare_Medium->Aliquot Incubate Incubate at 37°C, 5% CO2 Aliquot->Incubate Collect_Samples Collect samples at designated time points Incubate->Collect_Samples Prepare_for_HPLC Prepare samples for HPLC (centrifugation, protein precipitation) Collect_Samples->Prepare_for_HPLC HPLC_Analysis Analyze by HPLC Prepare_for_HPLC->HPLC_Analysis Analyze_Data Analyze data and determine % remaining HPLC_Analysis->Analyze_Data End End Analyze_Data->End

Caption: A general experimental workflow for determining the stability of B02 inhibitor in cell culture medium over time using HPLC.

Troubleshooting_Workflow Troubleshooting B02 Experiments Start Inconsistent or No Effect Observed Check_Concentration Is the B02 concentration correct? Start->Check_Concentration Check_Solubility Is there any visible precipitation? Check_Concentration->Check_Solubility Yes Action_Adjust_Conc Perform dose-response curve Check_Concentration->Action_Adjust_Conc No Check_Stock Is the stock solution fresh? Check_Solubility->Check_Stock No Action_Improve_Sol Improve solubilization technique (e.g., pre-warm medium) Check_Solubility->Action_Improve_Sol Yes Check_Stability Has stability in medium been confirmed? Check_Stock->Check_Stability Yes Action_New_Stock Prepare fresh stock solution Check_Stock->Action_New_Stock No Check_Cells Are cells healthy and expressing RAD51? Check_Stability->Check_Cells Yes Action_Test_Stability Perform stability assay (HPLC/LC-MS) Check_Stability->Action_Test_Stability No Action_Verify_Cells Verify cell health and RAD51 expression Check_Cells->Action_Verify_Cells No Success Problem Resolved Action_Adjust_Conc->Success Action_Improve_Sol->Success Action_New_Stock->Success Action_Test_Stability->Success Action_Verify_Cells->Success

Caption: A logical workflow to troubleshoot common issues encountered during experiments with the B02 inhibitor, such as inconsistent or absent biological effects.

References

potential off-target effects of RAD51 inhibitor B02

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the RAD51 inhibitor, B02. The following information is intended to help address specific issues that may arise during experimentation, with a focus on understanding and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity of B02?

B02 is a small molecule inhibitor of human RAD51 with an IC50 of 27.4 μM.[1] It has been shown to be selective for human RAD51 over its E. coli homologue, RecA (IC50 > 250 μM), and does not significantly inhibit the related human protein RAD54 at concentrations up to 200 μM.[1]

Q2: Have any broad-panel screens for off-targets of B02 been published?

To date, comprehensive off-target profiling data for B02 from broad-panel screens, such as kinome-wide or proteome-wide assays, have not been extensively published in peer-reviewed literature. Therefore, researchers should exercise caution and consider the possibility of off-target effects in their experiments.

Q3: What are the potential consequences of off-target effects?

Off-target effects occur when a small molecule inhibitor interacts with proteins other than its intended target.[2] These unintended interactions can lead to a variety of issues, including:

  • Misinterpretation of experimental results, where the observed phenotype is attributed to the inhibition of the primary target but is actually caused by an off-target interaction.

  • Cellular toxicity.[2]

  • Confounding results when combining B02 with other therapeutic agents.

Q4: How can I be more confident that my observed phenotype is due to RAD51 inhibition?

To increase confidence in your results, it is recommended to use orthogonal approaches to validate that the observed effects are on-target. This can include:

  • Rescue experiments: If possible, transfect cells with a mutant version of RAD51 that is resistant to B02. Reversal of the phenotype in these cells would provide strong evidence for an on-target mechanism.[2]

  • siRNA/shRNA knockdown: Compare the phenotype from B02 treatment with that of RAD51 knockdown using RNA interference. Similar outcomes suggest an on-target effect.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Cellular Phenotype

Description: You observe a cellular phenotype that is not consistent with the known function of RAD51 or varies between experiments.

Possible Cause: The phenotype may be a result of B02 binding to one or more off-target proteins.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Unexpected Phenotypes start Unexpected Phenotype Observed dose_response Perform Dose-Response Curve start->dose_response secondary_inhibitor Test with Structurally Different RAD51 Inhibitor dose_response->secondary_inhibitor If phenotype correlates with RAD51 IC50 off_target_investigation Investigate Potential Off-Targets dose_response->off_target_investigation If phenotype does not correlate well with RAD51 IC50 rescue_experiment Conduct Rescue Experiment with B02-Resistant RAD51 Mutant secondary_inhibitor->rescue_experiment If phenotype is recapitulated secondary_inhibitor->off_target_investigation If phenotype is not recapitulated rescue_experiment->off_target_investigation If phenotype is not reversed on_target Phenotype Likely On-Target rescue_experiment->on_target If phenotype is reversed off_target Phenotype Likely Off-Target off_target_investigation->off_target G cluster_1 Kinase Profiling Workflow start Prepare B02 Stock Solution setup_assay Set up Kinase Reactions with B02 and Kinase Panel start->setup_assay add_atp Initiate Reactions with Radiolabeled ATP setup_assay->add_atp incubate Incubate at Room Temperature add_atp->incubate detect Detect Kinase Activity (e.g., ADP-Glo™) incubate->detect analyze Analyze Data to Determine % Inhibition and IC50 detect->analyze G cluster_2 CETSA Workflow start Treat Intact Cells with B02 or Vehicle heat_challenge Heat Cell Lysates at a Range of Temperatures start->heat_challenge separate Separate Soluble and Aggregated Proteins heat_challenge->separate detect_protein Detect Target Protein in Soluble Fraction (e.g., Western Blot) separate->detect_protein analyze Analyze Thermal Shift detect_protein->analyze

References

Technical Support Center: Interpreting Unexpected Results in RAD51 Foci Assays with B02

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for interpreting unexpected results in RAD51 foci assays when using the RAD51 inhibitor, B02.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and unexpected outcomes that you may encounter during your experiments with B02 and RAD51 foci assays.

Q1: Why am I still observing RAD51 foci after treating my cells with B02 and a DNA damaging agent?

A1: Several factors could contribute to the persistence of RAD51 foci despite B02 treatment. Consider the following possibilities:

  • Suboptimal B02 Concentration: The concentration of B02 may be insufficient to fully inhibit RAD51 activity in your specific cell line. Cancer cells with high RAD51 expression levels may require higher concentrations of B02 for effective inhibition.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration of B02 for your experimental setup.

  • Insufficient Pre-incubation Time: Some studies suggest that a longer pre-incubation time with B02 before inducing DNA damage may be necessary for its optimal activity.[2]

  • Cell Line-Specific Resistance: Different cell lines can exhibit varying sensitivity to B02. The inhibitor's efficacy can be influenced by the cellular context, including the status of other DNA repair pathways.

  • Compound Inactivity: Ensure the B02 compound is active and has been stored correctly. Degradation of the inhibitor can lead to a loss of function.

  • Experimental Artifacts: High background staining or non-specific antibody binding can be misinterpreted as RAD51 foci. Ensure your immunofluorescence protocol is optimized and includes appropriate controls.

Q2: I am observing a high number of RAD51 foci in my untreated control cells. What could be the cause?

A2: The presence of RAD51 foci in untreated cells can indicate endogenous DNA damage or replication stress.

  • Endogenous DNA Damage: Some cancer cell lines, particularly those with high levels of genomic instability, exhibit significant basal levels of DNA double-strand breaks, leading to spontaneous RAD51 foci formation.[3][4]

  • Replication Stress: RAD51 foci can also form during S-phase in response to replication stress, independent of exogenous DNA damaging agents.[5] Staining for a cell cycle marker like Geminin can help identify S/G2 phase cells where RAD51 foci are more likely to be present.[3][6]

  • RAD51 Overexpression: Overexpression of RAD51 itself can lead to an increase in the number of RAD51 foci, even in the absence of induced DNA damage.[7]

Q3: After B02 treatment, the number of γH2AX foci remains high, but RAD51 foci are absent. Is this expected?

A3: Yes, this is an expected and desired outcome when using an effective RAD51 inhibitor like B02.

  • Mechanism of Action: B02 inhibits the formation of RAD51 foci at the sites of DNA damage but does not interfere with the initial steps of the DNA damage response, such as the phosphorylation of H2AX (γH2AX).[8][9] Therefore, γH2AX foci will still form to mark the DNA double-strand breaks, while the subsequent recruitment and assembly of RAD51 into foci are blocked by B02. This indicates that B02 is specifically targeting the homologous recombination pathway.

Q4: My B02 treatment alone seems to be inducing RAD51 foci. Why is this happening?

A4: This is an unexpected result, as B02 is known to inhibit, not induce, RAD51 foci formation.[1]

  • Off-Target Effects: At very high concentrations, B02 might have off-target effects that could indirectly lead to DNA damage and subsequent RAD51 foci formation, although this is not its primary mechanism. It is crucial to use the inhibitor within its recommended concentration range.

  • Compound Purity: Impurities in the B02 compound could potentially be genotoxic. Ensure you are using a high-purity inhibitor.

  • Cellular Context: In very specific and rare cellular contexts, the inhibition of RAD51's normal function could lead to an aberrant cellular response. However, the literature consistently reports B02 as an inhibitor of foci formation.

Quantitative Data Summary

The following table summarizes the quantitative effects of B02 on RAD51 foci formation as reported in the literature. This data can serve as a reference for expected outcomes in your experiments.

Cell LineDNA Damaging AgentB02 Concentration (µM)% Inhibition of RAD51 Foci FormationReference
MDA-MB-231Cisplatin (32 µM)1070%[1]
MDA-MB-231Cisplatin (32 µM)1579%[1]
MDA-MB-231Cisplatin (32 µM)5091%[1]
U-2 OSCisplatin30Almost complete elimination[8]
Tumor XenograftsCisplatin50 mg/kg76% decrease[1]

Experimental Protocols

A detailed methodology for a standard RAD51 foci assay is provided below.

RAD51 Foci Immunofluorescence Assay
  • Cell Seeding: Plate cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere overnight.

  • B02 Treatment: Treat the cells with the desired concentration of B02 or a vehicle control (e.g., DMSO). The incubation time can vary, but a pre-incubation of 1 to 24 hours before inducing DNA damage is common.[1][8]

  • Induction of DNA Damage: After B02 pre-incubation, treat the cells with a DNA damaging agent (e.g., cisplatin, mitomycin C, or ionizing radiation) for the desired time. Include a control group with no DNA damage.

  • Cell Fixation: After treatment, wash the cells with Phosphate-Buffered Saline (PBS) and fix them with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Wash the cells with PBS and block with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against RAD51 (and γH2AX if co-staining) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes. Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of RAD51 foci per nucleus. A common threshold for a positive cell is the presence of 5 or more distinct foci.[3][6]

Visualizations

The following diagrams illustrate key concepts related to the RAD51 foci assay and B02's mechanism of action.

B02_Mechanism_of_Action cluster_0 Homologous Recombination Pathway DNA_DSB DNA Double-Strand Break (DSB) Resection DNA End Resection (ssDNA formation) DNA_DSB->Resection RAD51_loading RAD51 Filament Formation on ssDNA Resection->RAD51_loading Strand_Invasion Strand Invasion & D-loop Formation RAD51_loading->Strand_Invasion Repair DNA Synthesis & Ligation (Repair Completed) Strand_Invasion->Repair B02 B02 B02->RAD51_loading Inhibits RAD51 binding to DNA & disrupts filament formation

Caption: Mechanism of B02 in the Homologous Recombination Pathway.

Troubleshooting_Workflow Start Unexpected RAD51 Foci Results with B02 Q1 Are RAD51 foci present after B02 + DNA damage? Start->Q1 A1_1 Increase B02 concentration (perform dose-response) Q1->A1_1 Yes Q2 High RAD51 foci in untreated controls? Q1->Q2 No A1_2 Increase B02 pre-incubation time A1_1->A1_2 A1_3 Check B02 activity/storage A1_2->A1_3 A1_4 Optimize immunofluorescence protocol A1_3->A1_4 End Interpretation Clear A1_4->End A2_1 Assess endogenous DNA damage (e.g., γH2AX staining) Q2->A2_1 Yes Q3 No RAD51 foci but high γH2AX foci with B02 + DNA damage? Q2->Q3 No A2_2 Co-stain with cell cycle markers (e.g., Geminin) A2_1->A2_2 A2_2->End A3 Expected Result: B02 is effectively inhibiting RAD51 Q3->A3 Yes Q4 RAD51 foci induced by B02 alone? Q3->Q4 No A3->End A4_1 Verify B02 concentration is not excessive Q4->A4_1 Yes Q4->End No A4_2 Check purity of B02 compound A4_1->A4_2 A4_2->End

Caption: Troubleshooting Workflow for RAD51 Foci Assays with B02.

References

issues with B02 vehicle preparation for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

B02 Vehicle Technical Support Center

This guide provides troubleshooting assistance and answers to frequently asked questions for the preparation and handling of the B02 vehicle for in vivo studies.

Troubleshooting Guide

Issue 1: Poor Drug Encapsulation Efficiency (<70%)

Question: I am observing low encapsulation efficiency for my hydrophobic compound in the B02 vehicle. What are the potential causes and how can I improve it?

Answer:

Low encapsulation efficiency is a common issue and can often be resolved by optimizing the formulation and preparation process. The primary causes include suboptimal drug-to-lipid ratios, issues with solvent miscibility, or incorrect parameters during microfluidic mixing.

Potential Causes and Troubleshooting Steps:

  • Suboptimal Drug-to-Lipid Ratio:

    • Cause: The amount of drug may be saturating the lipid core's capacity.

    • Solution: Perform a loading study by preparing the B02 vehicle with varying drug-to-lipid molar ratios. Analyze the encapsulation efficiency for each ratio to determine the optimal loading capacity.

  • Solvent System Issues:

    • Cause: The solvent used to dissolve the drug and lipids may not be optimal, leading to premature drug precipitation upon mixing with the aqueous phase.

    • Solution: Ensure that the chosen organic solvent (e.g., ethanol) is fully miscible with the aqueous phase. Test alternative solvents or co-solvent systems if necessary.

  • Incorrect Microfluidic Mixing Parameters:

    • Cause: The flow rate ratio (FRR) and total flow rate (TFR) during microfluidic mixing significantly impact nanoparticle formation and drug encapsulation.

    • Solution: Optimize the FRR and TFR. A higher FRR (aqueous to organic) generally leads to smaller nanoparticles and can influence encapsulation. Systematically vary these parameters as outlined in the table below.

Table 1: Optimization of Microfluidic Mixing Parameters

ParameterRecommended RangeStarting PointEffect on Encapsulation
Flow Rate Ratio (Aqueous:Organic)3:1 to 5:13:1Higher ratios can improve encapsulation for some compounds.
Total Flow Rate (ml/min)10 - 2012Higher TFR can lead to more rapid mixing and improved encapsulation.

Issue 2: Vehicle Instability (Precipitation or Aggregation)

Question: My prepared B02 vehicle formulation shows signs of precipitation or aggregation after overnight storage at 4°C. What could be the cause?

Answer:

Post-formulation instability can be due to several factors, including issues with the formulation itself, improper storage, or problems with the PEGylated lipid that provides steric stability.

Potential Causes and Troubleshooting Steps:

  • Insufficient PEGylated Lipid:

    • Cause: The concentration of the DSPE-PEG2000 may be too low to provide adequate steric hindrance and prevent nanoparticle aggregation.

    • Solution: Increase the molar percentage of the PEGylated lipid in the formulation. See the table below for recommended ranges.

  • Drug Expulsion:

    • Cause: The encapsulated drug may be slowly leaking or being expelled from the lipid core, leading to precipitation.

    • Solution: Re-evaluate the drug-to-lipid ratio. If the drug is not stable within the core, consider modifications to the lipid composition, such as using lipids with a higher phase transition temperature.

  • Improper pH or Buffer Composition:

    • Cause: The pH of the final formulation buffer can affect the stability of both the lipids and the encapsulated drug.

    • Solution: Ensure the pH of the final formulation is within the recommended range of 6.5-7.5. Use the recommended HEPES-buffered saline.

Table 2: Formulation Components and Stability

ComponentMolar % RangeRecommendedRole in Stability
DSPC40-60%50%Main structural lipid.
Cholesterol30-50%45%Modulates membrane fluidity.
DSPE-PEG20001-5%5%Provides steric stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for the B02 vehicle after preparation? A1: The B02 vehicle, both with and without the encapsulated drug, should be stored at 2-8°C and protected from light. It is recommended to use the formulation within 48 hours of preparation.

Q2: Can the B02 vehicle be frozen? A2: No, freezing is not recommended as the freeze-thaw cycle can disrupt the lipid nanoparticle structure, leading to aggregation and drug leakage.

Q3: How should I sterilize the B02 vehicle formulation? A3: The final B02 vehicle formulation should be sterile-filtered through a 0.22 µm PVDF syringe filter. Autoclaving is not suitable as it will degrade the lipid components.

Q4: Are there any known in vivo toxicities associated with the B02 vehicle itself? A4: The B02 vehicle is composed of biocompatible lipids that are generally well-tolerated. However, it is always recommended to include a vehicle-only control group in your in vivo studies to assess any potential effects of the vehicle itself.

Experimental Protocols

Protocol 1: B02 Vehicle Preparation using Microfluidics

1. Preparation of Lipid Stock Solution: a. Dissolve DSPC, cholesterol, and DSPE-PEG2000 in ethanol at the desired molar ratio (e.g., 50:45:5) to a total lipid concentration of 20 mg/mL. b. If encapsulating a drug, dissolve the hydrophobic drug in this lipid-ethanol solution.

2. Preparation of Aqueous Phase: a. Prepare a sterile solution of HEPES-buffered saline (20 mM HEPES, 150 mM NaCl, pH 7.4).

3. Microfluidic Mixing: a. Set up the microfluidic mixing system with the appropriate microfluidic cartridge. b. Load the lipid-ethanol solution into one syringe and the aqueous HEPES-buffered saline into another. c. Set the flow rate ratio (FRR) to 3:1 (aqueous:organic) and the total flow rate (TFR) to 12 ml/min. d. Initiate the flow and collect the resulting nanoparticle solution.

4. Purification and Concentration: a. Purify the collected solution to remove the organic solvent and unencapsulated drug using tangential flow filtration (TFF) or dialysis against HEPES-buffered saline. b. Concentrate the formulation to the desired final lipid concentration.

5. Sterile Filtration: a. Aseptically filter the final formulation through a 0.22 µm PVDF syringe filter into a sterile vial.

Protocol 2: Determination of Drug Encapsulation Efficiency

1. Measurement of Total Drug Concentration: a. Take a 10 µL aliquot of the final B02 formulation. b. Add 990 µL of a suitable organic solvent (e.g., methanol) to disrupt the nanoparticles and release the encapsulated drug. c. Vortex thoroughly. d. Measure the drug concentration using a validated analytical method such as HPLC or UV-Vis spectrophotometry. This is the "Total Drug" concentration.

2. Measurement of Free Drug Concentration: a. Take a 100 µL aliquot of the final B02 formulation. b. Separate the unencapsulated drug from the nanoparticles using a centrifugal filter unit (e.g., Amicon Ultra, 10 kDa MWCO). c. Centrifuge according to the manufacturer's instructions. d. Measure the drug concentration in the filtrate. This is the "Free Drug" concentration.

3. Calculation of Encapsulation Efficiency: a. Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

B02_Workflow cluster_prep Preparation cluster_mix Microfluidic Mixing cluster_purify Purification cluster_qc Quality Control prep1 Prepare Lipid-Ethanol Stock mix Mix at FRR 3:1 TFR 12 ml/min prep1->mix prep2 Prepare Aqueous Buffer prep2->mix purify Purify via TFF/Dialysis mix->purify qc1 Particle Size (DLS) purify->qc1 qc2 Encapsulation Efficiency purify->qc2 qc3 Sterile Filtration (0.22 µm) purify->qc3 final final qc3->final Final B02 Formulation

Caption: Workflow for B02 Vehicle Preparation and Quality Control.

Troubleshooting_EE start Low Encapsulation Efficiency? cause1 Check Drug-to-Lipid Ratio start->cause1 cause2 Verify Solvent Miscibility start->cause2 cause3 Optimize Mixing Parameters start->cause3 solution1 Perform Loading Study (Decrease Drug Concentration) cause1->solution1 solution2 Ensure Full Miscibility (Test Alternative Solvents) cause2->solution2 solution3 Adjust FRR and TFR cause3->solution3 end_node Improved EE% solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting Logic for Low Encapsulation Efficiency.

Signaling_Pathway receptor Toll-like Receptor 4 (TLR4) myd88 MyD88 receptor->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines vehicle B02 Vehicle Component (e.g., trace endotoxin) vehicle->receptor

Caption: Hypothetical Signaling Pathway Activated by Vehicle Impurities.

Technical Support Center: Quality Control for B02 Compound in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the B02 compound, a known inhibitor of RAD51.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the B02 compound?

A1: B02 is a small molecule inhibitor of human RAD51 recombinase.[1] It functions by disrupting the formation of RAD51-ssDNA filaments, a critical step in the homologous recombination (HR) pathway of DNA double-strand break repair. This inhibition sensitizes cancer cells to DNA-damaging agents.

Q2: What is the recommended solvent and storage procedure for B02 powder?

A2: B02 powder is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, the powder should be kept at -20°C for up to 3 years.

Q3: How should I prepare and store B02 stock solutions?

A3: Prepare a concentrated stock solution in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture. Store the aliquoted stock solutions at -80°C for up to one year. When preparing working solutions, thaw an aliquot and dilute it in the appropriate cell culture medium or buffer immediately before use.

Q4: I am observing precipitation of B02 when I add it to my aqueous cell culture medium. What should I do?

A4: Precipitation in aqueous solutions is a common issue with hydrophobic compounds dissolved in DMSO. Here are a few troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to maintain cell health and improve compound solubility.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your B02 stock solution in the cell culture medium.

  • Vortexing/Mixing: Ensure thorough mixing by vortexing or gently pipetting up and down immediately after adding the B02 solution to the medium.

  • Pre-warming Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

Q5: What are the expected phenotypic effects of B02 treatment in cancer cell lines?

A5: Treatment with B02 is expected to inhibit the formation of RAD51 foci in response to DNA damage. This leads to an accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis. B02 can also sensitize cancer cells to chemotherapeutic agents like cisplatin and PARP inhibitors.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of RAD51 Foci Formation
Possible Cause Troubleshooting Step
Compound Inactivity Verify the purity and integrity of your B02 compound using HPLC (see protocol below). Ensure proper storage and handling to prevent degradation.
Suboptimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration of B02 for your specific cell line and experimental conditions. The reported IC50 for RAD51 inhibition is 27.4 µM.[1]
Incorrect Timing of Treatment Optimize the incubation time with B02 before and after inducing DNA damage. A pre-incubation period is often necessary for the compound to enter the cells and engage with its target.
Cell Line Resistance Some cell lines may have intrinsic or acquired resistance mechanisms. Confirm that your cell line expresses RAD51 and is proficient in homologous recombination.
Issues with Immunofluorescence Staining Refer to the troubleshooting section for the RAD51 Foci Formation Assay protocol below.
Issue 2: High Background or Non-Specific Staining in RAD51 Foci Immunofluorescence
Possible Cause Troubleshooting Step
Insufficient Blocking Increase the blocking time and/or use a different blocking agent (e.g., 5% BSA or serum from the secondary antibody host species).
Primary Antibody Concentration Too High Titrate the primary antibody to determine the optimal concentration that gives a strong signal with low background.
Secondary Antibody Non-specificity Run a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.
Inadequate Washing Increase the number and duration of wash steps after antibody incubations.
Autofluorescence Examine unstained cells under the microscope to check for autofluorescence. If present, consider using a different fixative or a commercial autofluorescence quenching kit.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 339.39 g/mol Selleck Chemicals
Purity (typical) ≥98% (by HPLC)Multiple Suppliers
IC50 (human RAD51) 27.4 µM[1]
Solubility in DMSO ≥ 10 mg/mLCayman Chemical
Powder Storage -20°C for up to 3 yearsSelleck Chemicals
Stock Solution Storage -80°C for up to 1 yearSelleck Chemicals

Experimental Protocols

Protocol 1: Quality Control of B02 Compound by High-Performance Liquid Chromatography (HPLC)

Objective: To verify the purity of the B02 compound.

Materials:

  • B02 compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of B02 powder.

    • Dissolve the powder in 1 mL of DMSO to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with acetonitrile to a final concentration of 10 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30-31 min: 90-10% B

      • 31-35 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of B02 as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: RAD51 Foci Formation Assay

Objective: To assess the inhibitory effect of B02 on RAD51 foci formation following DNA damage.

Materials:

  • Cells of interest (e.g., HeLa, U2OS)

  • Glass coverslips

  • B02 compound

  • DNA damaging agent (e.g., cisplatin, ionizing radiation)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.5% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-RAD51

  • Secondary antibody: fluorescently-labeled anti-species IgG

  • DAPI stain

  • Fluorescence microscope

Methodology:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • B02 Treatment: Treat the cells with the desired concentration of B02 (and a vehicle control) for a predetermined time (e.g., 2-4 hours).

  • DNA Damage Induction: Induce DNA damage by adding a DNA damaging agent (e.g., 10 µM cisplatin for 1 hour) or by exposing the cells to ionizing radiation.

  • Recovery: Wash out the DNA damaging agent and allow the cells to recover in fresh medium containing B02 for a specific time (e.g., 4-8 hours) to allow for foci formation.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary anti-RAD51 antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope.

  • Quantification: Count the number of RAD51 foci per nucleus in at least 100 cells per condition.

Visualizations

B02_Mechanism_of_Action cluster_pathway Homologous Recombination Pathway cluster_inhibition B02 Inhibition DSB DNA Double-Strand Break Resection DNA End Resection DSB->Resection ssDNA Single-Strand DNA Resection->ssDNA RAD51_loading RAD51 Loading ssDNA->RAD51_loading Filament RAD51-ssDNA Filament RAD51_loading->Filament Strand_Invasion Strand Invasion Filament->Strand_Invasion Repair DNA Repair Strand_Invasion->Repair B02 B02 Compound Inhibition B02->Inhibition Inhibition->RAD51_loading Inhibits QC_Workflow cluster_workflow B02 Compound Quality Control Workflow Receive Receive B02 Compound Visual Visual Inspection (Color, Form) Receive->Visual Solubility Solubility Test (in DMSO) Visual->Solubility Purity Purity Analysis (HPLC) Solubility->Purity Decision Pass/Fail Decision Purity->Decision Store Aliquot and Store (-80°C) Decision->Store Pass Fail Contact Supplier Decision->Fail Fail

References

Validation & Comparative

Validating B02 Target Engagement in Intact Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental methods to validate the engagement of the RAD51 inhibitor, B02, with its target protein in intact cells. Understanding and confirming target engagement at a cellular level is a critical step in drug discovery and development, providing evidence for the mechanism of action and informing structure-activity relationship (SAR) studies.

Introduction to B02 and its Target, RAD51

B02 is a small molecule inhibitor of the human RAD51 recombinase, a key protein in the homologous recombination (HR) pathway responsible for repairing DNA double-strand breaks (DSBs).[1] By inhibiting RAD51, B02 disrupts the formation of RAD51-ssDNA nucleoprotein filaments, a critical step in DNA repair. This disruption leads to an accumulation of DNA damage and sensitizes cancer cells to DNA-damaging agents, making RAD51 an attractive target for cancer therapy.

Comparative Analysis of Target Engagement Assays

Validating that a compound like B02 reaches and binds to its intracellular target, RAD51, requires robust and quantitative cellular assays. This section compares several key methodologies for assessing B02-RAD51 target engagement in intact cells.

Assay Method Principle B02-Specific Data Availability Throughput Quantitative Readout Advantages Limitations
RAD51 Foci Formation Assay Immunofluorescent detection of RAD51 accumulation at sites of DNA damage. Inhibition of foci formation indicates target engagement.YesLow to MediumSemi-quantitative (foci count per nucleus)Direct visualization of target modulation in a cellular context.Indirect measure of binding; can be influenced by downstream pathway effects.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation. The stabilized protein is detected by Western blot or other means.No (Data available for other RAD51 inhibitors)Medium to HighSemi-quantitative (Western blot band intensity) or Quantitative (with appropriate detection)Label-free; applicable to native proteins in intact cells.Requires specific antibodies; thermal stabilization is not guaranteed for all ligand-protein interactions.
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled B02 or a competitive tracer upon binding to RAD51.No (In vitro data available)HighQuantitative (Binding affinity - Kd, Ki)Highly quantitative; amenable to high-throughput screening.Requires a fluorescently labeled probe; intracellular measurements can be challenging due to background fluorescence.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged RAD51 and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal.NoHighQuantitative (IC50, target occupancy)Highly sensitive and quantitative in live cells; can measure residence time.Requires genetic modification of cells to express the fusion protein.

Experimental Data

RAD51 Foci Formation Assay

The inhibition of RAD51 foci formation is a well-established method to demonstrate the cellular activity of RAD51 inhibitors. In response to DNA damage, RAD51 polymerizes on single-stranded DNA, forming nuclear foci that can be visualized by immunofluorescence microscopy. B02 has been shown to inhibit the formation of these foci in a dose-dependent manner in human cells, indicating its engagement with RAD51 and subsequent disruption of the homologous recombination pathway.[1]

Cell Line Treatment B02 Concentration (µM) Inhibition of RAD51 Foci Formation (%)
U-2 OSCisplatin-induced DNA damage30~90%

Data adapted from studies on B02 analogs, demonstrating the principle of the assay for this class of inhibitors.[1]

Cellular Thermal Shift Assay (CETSA)

Hypothetical CETSA Data for B02:

Temperature (°C) Relative RAD51 Amount (Vehicle) Relative RAD51 Amount (B02)
401.001.00
450.950.98
500.800.92
550.500.85
600.200.60
650.050.30

This table represents hypothetical data to illustrate the expected results from a CETSA experiment with B02.

Experimental Protocols

RAD51 Foci Formation Assay Protocol
  • Cell Culture and Treatment: Seed human cancer cells (e.g., U-2 OS) on coverslips in a 6-well plate and allow them to adhere overnight.

  • Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., cisplatin or ionizing radiation).

  • Concurrently, treat the cells with varying concentrations of B02 or a vehicle control (e.g., DMSO).

  • Incubate the cells for a sufficient period to allow for foci formation (e.g., 6-8 hours).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.5% Triton X-100.

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against RAD51.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of RAD51 foci per nucleus in at least 100 cells per condition.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment: Culture human cells to ~80% confluency.

  • Treat the cells with B02 or vehicle control at the desired concentrations and incubate to allow for compound entry and target binding.

  • Thermal Denaturation:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the amount of soluble RAD51 in each sample by Western blotting using a specific anti-RAD51 antibody.

    • Quantify the band intensities to generate a melting curve.

Visualizations

Signaling_Pathway DNA Double-Strand Break DNA Double-Strand Break RAD51 Recruitment RAD51 Recruitment DNA Double-Strand Break->RAD51 Recruitment Homologous Recombination Repair Homologous Recombination Repair RAD51 Recruitment->Homologous Recombination Repair B02 B02 B02->RAD51 Recruitment Inhibits

Caption: B02 inhibits the recruitment of RAD51 to DNA double-strand breaks.

Experimental_Workflow cluster_foci RAD51 Foci Formation Assay cluster_cetsa Cellular Thermal Shift Assay Cell Seeding Cell Seeding DNA Damage & B02 Treatment DNA Damage & B02 Treatment Cell Seeding->DNA Damage & B02 Treatment Immunostaining Immunostaining DNA Damage & B02 Treatment->Immunostaining Microscopy & Analysis Microscopy & Analysis Immunostaining->Microscopy & Analysis Cell Treatment with B02 Cell Treatment with B02 Heating Heating Cell Treatment with B02->Heating Cell Lysis Cell Lysis Heating->Cell Lysis Western Blot Analysis Western Blot Analysis Cell Lysis->Western Blot Analysis

Caption: Workflow for RAD51 foci formation and CETSA assays.

Logical_Relationship cluster_assays Assay Readouts Target Engagement Target Engagement Biochemical Effect Biochemical Effect Target Engagement->Biochemical Effect leads to CETSA CETSA (Direct Binding) Target Engagement->CETSA FP / NanoBRET FP / NanoBRET (Direct Binding) Target Engagement->FP / NanoBRET Cellular Phenotype Cellular Phenotype Biochemical Effect->Cellular Phenotype results in Foci Formation Foci Formation (Functional Readout) Biochemical Effect->Foci Formation Cell Viability Cell Viability (Phenotypic Readout) Cellular Phenotype->Cell Viability

Caption: Relationship between target engagement and cellular outcomes.

References

B02 versus B02-iso: A Comparative Guide to Homologous Recombination Inhibition Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of two small molecule inhibitors, B02 and its isomer B02-iso, in the context of homologous recombination (HR) inhibition. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies in DNA repair and cancer therapeutics.

Introduction to B02 and B02-iso

B02 is a small molecule that has been identified as a specific inhibitor of human RAD51 recombinase, a key enzyme in the homologous recombination (HR) DNA repair pathway.[1][2][3][4] By targeting RAD51, B02 effectively blocks HR in human cells, thereby increasing their sensitivity to DNA damaging agents.[1] B02-iso is a structural isomer of B02, developed to improve upon the inhibitory potency of the parent compound.[5][6][7] Both molecules are valuable tools for studying HR and for developing novel anti-cancer strategies, particularly in tumors that are heavily reliant on this repair pathway.

Potency in Homologous Recombination Inhibition

Experimental evidence demonstrates that B02-iso is a significantly more potent inhibitor of homologous recombination than B02. The inhibitory activity of these compounds has been quantified using an Inducible Direct Repeat-Green Fluorescent Protein (IndDR-GFP) assay in human U-2 OS cells.[5][8]

Table 1: Comparison of IC50 Values for HR Inhibition

CompoundIC50 (µM) in U-2 OS cellsFold Improvement (vs. B02)
B0217.7-
B02-iso4.3~4-fold

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the HR frequency by 50%. Data sourced from studies utilizing the IndDR-GFP assay.[5][8]

The data clearly indicates that the structural modification in B02-iso, which involves altering the position of the benzyl group on the quinazolinone moiety, results in an approximately four-fold increase in its potency to inhibit HR.[5][8]

Mechanism of Action: Targeting RAD51

Both B02 and B02-iso exert their inhibitory effect on homologous recombination by directly targeting the RAD51 protein.[1][5] RAD51 is essential for the strand exchange step in HR. By inhibiting RAD51, these molecules disrupt the formation of RAD51 nucleoprotein filaments on single-stranded DNA, a critical step for the initiation of homologous pairing and strand invasion.[5] This disruption of RAD51 function is visually confirmed by the inhibition of RAD51 foci formation in cell nuclei following DNA damage.[5][9]

Below is a diagram illustrating the simplified homologous recombination pathway and the point of inhibition by B02 and B02-iso.

HR_Pathway DSB DNA Double-Strand Break (DSB) Resection DNA End Resection DSB->Resection ssDNA 3' single-stranded DNA (ssDNA) overhangs Resection->ssDNA RAD51_loading RAD51 Loading & Filament Formation ssDNA->RAD51_loading Homology_Search Homology Search & Strand Invasion RAD51_loading->Homology_Search D_Loop D-Loop Formation Homology_Search->D_Loop Synthesis DNA Synthesis D_Loop->Synthesis Resolution Holiday Junction Resolution Synthesis->Resolution Repaired_DNA Repaired DNA Resolution->Repaired_DNA Inhibitor B02 / B02-iso Inhibitor->RAD51_loading Inhibition

Figure 1. Inhibition of the Homologous Recombination Pathway by B02 and B02-iso.

Experimental Protocols

The following is a detailed methodology for the key experiment used to compare the potency of B02 and B02-iso.

Inducible DR-GFP Homologous Recombination Assay

This assay quantitatively measures the frequency of homologous recombination in mammalian cells.[5] It utilizes a U-2 OS cell line that has a stably integrated DR-GFP reporter construct.[6]

Principle: The DR-GFP reporter consists of two non-functional Green Fluorescent Protein (GFP) genes.[1] The upstream GFP gene (SceGFP) is inactivated by the insertion of an 18-bp recognition site for the I-SceI endonuclease. The downstream GFP gene (iGFP) is a truncated version that serves as a template for repair. When a DNA double-strand break (DSB) is introduced into the SceGFP gene by the I-SceI endonuclease, the cell's HR machinery can repair the break using the iGFP template.[3][5] This gene conversion event restores a functional GFP gene, leading to the expression of GFP, which can be quantified by flow cytometry.[1][3] The percentage of GFP-positive cells is directly proportional to the HR frequency.

Experimental Workflow:

DR_GFP_Workflow cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_transfection DSB Induction cluster_analysis Analysis Cell_Culture Culture U-2 OS DR-GFP cells Plating Plate cells in 6-well plates Cell_Culture->Plating Inhibitor_Addition Add varying concentrations of B02 or B02-iso Plating->Inhibitor_Addition Incubation_1 Incubate for 24 hours Inhibitor_Addition->Incubation_1 Transfection Transfect cells with I-SceI expression vector Incubation_1->Transfection Incubation_2 Incubate for 48 hours Transfection->Incubation_2 Harvesting Harvest and prepare cells Incubation_2->Harvesting FACS Analyze GFP expression by Flow Cytometry Harvesting->FACS

Figure 2. Experimental Workflow for the Inducible DR-GFP HR Assay.

Materials:

  • U-2 OS DR-GFP cell line[6]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • B02 and B02-iso compounds

  • I-SceI expression vector (e.g., pCBASce)

  • Transfection reagent (e.g., Lipofectamine)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Culture: Culture U-2 OS DR-GFP cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Plating: Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Inhibitor Treatment: 24 hours after plating, treat the cells with varying concentrations of B02 or B02-iso. Include a vehicle-only control (e.g., DMSO).

  • Transfection: After 24 hours of inhibitor treatment, transfect the cells with an I-SceI expression vector using a suitable transfection reagent according to the manufacturer's protocol. This will induce DSBs in the DR-GFP reporter.

  • Incubation: Incubate the cells for an additional 48 hours to allow for DSB repair and GFP expression.

  • Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer. Analyze the percentage of GFP-positive cells using a flow cytometer.

  • Data Analysis: Normalize the percentage of GFP-positive cells in the inhibitor-treated samples to the vehicle-treated control. Plot the normalized HR frequency against the inhibitor concentration to determine the IC50 value.

Conclusion

References

A Comparative Guide to RAD51 Inhibitors: B02, RI-1, and IBR2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three prominent small molecule inhibitors of RAD51: B02, RI-1, and IBR2. RAD51, a key recombinase in the homologous recombination (HR) pathway, is a critical enzyme for repairing DNA double-strand breaks (DSBs). Its overexpression in various cancers has made it an attractive target for therapeutic intervention. This document outlines the mechanisms of action, quantitative performance, and relevant experimental protocols for these inhibitors to aid in the selection of the most suitable compound for specific research and development needs.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for B02, RI-1, and IBR2, offering a direct comparison of their inhibitory concentrations.

InhibitorTargetIC50 ValueCell Line/Assay Conditions
B02 Human RAD5127.4 µMCell-free DNA strand exchange assay[1][2]
Human RAD51> 250 µM (for E. coli homologue RecA)Cell-free assay[1][2]
RI-1 Human RAD515 - 30 µMFluorescence Polarization assay[3]
IBR2 Human RAD5112 - 20 µMVarious cancer cell lines[4]
Human RAD5114.8 µMMBA-MD-468 (triple-negative breast cancer)[4]
BRC-RAD51 Interaction0.11 µMCompetitive disruption assay[5]

Mechanisms of Action and Signaling Pathways

B02, RI-1, and IBR2, while all targeting RAD51, exhibit distinct mechanisms of inhibition that ultimately disrupt the homologous recombination pathway of DNA repair.

B02 acts by directly interfering with the DNA binding activity of RAD51.[6] It specifically inhibits the DNA strand exchange function of human RAD51, a critical step in homologous recombination.[6] This leads to an accumulation of unrepaired DNA damage, sensitizing cancer cells to DNA-damaging agents.[1]

RI-1 functions by covalently binding to cysteine 319 on the surface of the RAD51 protein.[3][6][7] This binding event is thought to destabilize the interface between RAD51 monomers, thereby preventing their oligomerization into the nucleoprotein filaments required for effective DNA strand invasion.[6][7] Consequently, RI-1 inhibits the formation of RAD51 foci at sites of DNA damage.[6][7]

IBR2 exhibits a dual mechanism of action. It disrupts the multimerization of RAD51 and also promotes its degradation through the ubiquitin-proteasome pathway.[4][8][9] By accelerating the breakdown of the RAD51 protein, IBR2 effectively depletes the cell of this key repair enzyme, leading to impaired homologous recombination and subsequent cell death in cancer cells.[4][9]

The inhibition of RAD51 by these compounds can also have downstream effects on other signaling pathways. For instance, the accumulation of DNA damage due to RAD51 inhibition can activate the ATR-Chk1 signaling pathway, a key component of the DNA damage response.[10]

Below are diagrams illustrating the distinct inhibitory mechanisms.

Mechanism of B02 Action DNA_Damage DNA Double-Strand Break ssDNA ssDNA Filament DNA_Damage->ssDNA RAD51 RAD51 Monomers RAD51_ssDNA_Complex RAD51-ssDNA Nucleoprotein Filament RAD51->RAD51_ssDNA_Complex ssDNA->RAD51_ssDNA_Complex B02 B02 B02->RAD51_ssDNA_Complex Inhibits Binding HR_Repair Homologous Recombination Repair RAD51_ssDNA_Complex->HR_Repair

Fig. 1: B02 inhibits RAD51 binding to DNA.

Mechanism of RI-1 Action RAD51_Monomer1 RAD51 Monomer RAD51_Filament RAD51 Filament Assembly RAD51_Monomer1->RAD51_Filament RAD51_Monomer2 RAD51 Monomer RAD51_Monomer2->RAD51_Filament RI1 RI-1 RI1->RAD51_Monomer1 Covalent Binding (Cys319) HR_Repair Homologous Recombination Repair RAD51_Filament->HR_Repair

Fig. 2: RI-1 prevents RAD51 filament formation.

Mechanism of IBR2 Action RAD51_Monomer RAD51 Monomer RAD51_Multimer RAD51 Multimerization RAD51_Monomer->RAD51_Multimer Degradation RAD51 Degradation RAD51_Monomer->Degradation IBR2 IBR2 IBR2->RAD51_Monomer Promotes Ubiquitination IBR2->RAD51_Multimer Disrupts HR_Repair Homologous Recombination Repair RAD51_Multimer->HR_Repair Proteasome Proteasome Proteasome->Degradation

Fig. 3: IBR2 disrupts multimerization and promotes degradation.

Experimental Protocols

Detailed methodologies for key experiments used to characterize these inhibitors are provided below.

Fluorescence Polarization (FP) Assay for RAD51-DNA Binding

This assay is used to quantify the binding of RAD51 to single-stranded DNA (ssDNA) and to determine the inhibitory effect of compounds like RI-1.

Principle: The assay measures the change in polarization of fluorescently-labeled ssDNA upon binding by the larger RAD51 protein. Small, free-tumbling fluorescent ssDNA has a low polarization value. When bound by the much larger RAD51 protein, the complex tumbles more slowly, resulting in a higher polarization value. Inhibitors that disrupt this binding will cause a decrease in polarization.

Protocol:

  • Reagents and Materials:

    • Purified human RAD51 protein.

    • Fluorescently-labeled ssDNA oligonucleotide (e.g., with fluorescein).

    • Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM DTT, 100 mM KCl, 10 mM MgCl₂, 1 mM ATP, 10% glycerol).

    • 384-well, non-binding black plates.

    • Fluorescence polarization plate reader.

    • RAD51 inhibitor (e.g., RI-1) dissolved in DMSO.

  • Procedure: a. Prepare a reaction mixture containing the RAD51 protein and the fluorescently-labeled ssDNA in the assay buffer. b. Add varying concentrations of the inhibitor (or DMSO as a control) to the wells of the 384-well plate. c. Add the RAD51-ssDNA reaction mixture to the wells. d. Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium. e. Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used. f. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Fluorescence Polarization Assay Workflow Start Prepare Reagents Mix Mix RAD51 and Fluorescent ssDNA Start->Mix Dispense Dispense Inhibitor and RAD51-ssDNA Mix into 384-well Plate Mix->Dispense Incubate Incubate at RT Dispense->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Analyze Analyze Data and Calculate IC50 Measure->Analyze

Fig. 4: Workflow for Fluorescence Polarization Assay.
Clonogenic Survival Assay

This assay assesses the long-term effect of a cytotoxic agent on the ability of single cells to proliferate and form colonies. It is a gold-standard method for determining cell reproductive death after treatment with DNA-damaging agents in combination with RAD51 inhibitors.[11]

Protocol:

  • Cell Seeding: a. Harvest cells and prepare a single-cell suspension. b. Count the cells and seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The exact number depends on the cell line and treatment toxicity. c. Allow cells to attach overnight.

  • Treatment: a. Treat the cells with the RAD51 inhibitor for a specified pre-incubation period (e.g., 1-2 hours). b. Add the DNA-damaging agent (e.g., cisplatin, MMC) at various concentrations. c. Include appropriate controls (untreated, inhibitor alone, DNA-damaging agent alone).

  • Incubation and Colony Formation: a. Incubate the plates for 10-14 days, allowing colonies to form. b. The medium can be changed every 3-4 days if necessary.

  • Staining and Counting: a. After the incubation period, remove the medium and wash the wells with PBS. b. Fix the colonies with a solution such as methanol or 10% formalin. c. Stain the colonies with a solution like 0.5% crystal violet. d. Wash the plates with water to remove excess stain and let them air dry. e. Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: a. Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

Immunofluorescence for RAD51 Foci Formation

This technique is used to visualize the recruitment of RAD51 to sites of DNA damage within the cell nucleus, which appears as distinct foci. Inhibition of foci formation is a key indicator of RAD51 inhibitor activity.[12]

Protocol:

  • Cell Culture and Treatment: a. Grow cells on glass coverslips in a petri dish. b. Treat the cells with a RAD51 inhibitor for a specified time. c. Induce DNA damage using an agent like mitomycin C (MMC) or by ionizing radiation. d. Include appropriate controls.

  • Fixation and Permeabilization: a. After treatment, wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature. c. Permeabilize the cells with a solution like 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: a. Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour. b. Incubate the cells with a primary antibody against RAD51 overnight at 4°C. c. Wash the cells with PBS. d. Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark. e. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: a. Mount the coverslips onto microscope slides. b. Visualize the cells using a fluorescence microscope. c. Capture images and quantify the number of RAD51 foci per nucleus.

RAD51 Foci Immunofluorescence Workflow Start Cell Culture on Coverslips Treatment Inhibitor and DNA Damage Treatment Start->Treatment Fix_Perm Fixation and Permeabilization Treatment->Fix_Perm Blocking Blocking Fix_Perm->Blocking Primary_Ab Primary Antibody (anti-RAD51) Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Mounting DAPI Staining and Mounting Secondary_Ab->Mounting Imaging Fluorescence Microscopy and Analysis Mounting->Imaging

Fig. 5: Workflow for RAD51 Foci Immunofluorescence.

References

Experimental Validation of B02-Mediated Homologous Recombination Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the experimental validation of B02, a small-molecule inhibitor of RAD51, and its role in the inhibition of the homologous recombination (HR) DNA repair pathway. The information is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: B02 Inhibition of RAD51

B02 is a specific inhibitor of the human RAD51 recombinase, a key protein in the HR pathway responsible for repairing DNA double-strand breaks (DSBs).[1][2] B02 functions by inhibiting the DNA strand exchange activity of RAD51.[3][4] This disruption of RAD51 function prevents the repair of DSBs, leading to increased cell sensitivity to DNA damaging agents.[1] The inhibitor has been shown to be selective for human RAD51, with no significant inhibition of its E. coli homolog RecA or the related human protein RAD54.[1][5]

B02_Mechanism_of_Action cluster_0 Cellular Response to DNA Damage cluster_1 B02 Intervention DNA_Damage DNA Double-Strand Break (DSB) RAD51_recruitment RAD51 Recruitment & Filament Formation DNA_Damage->RAD51_recruitment HR_Repair Homologous Recombination Repair RAD51_recruitment->HR_Repair Apoptosis Cell Death / Apoptosis RAD51_recruitment->Apoptosis Cell_Survival Cell Survival HR_Repair->Cell_Survival B02 B02 Inhibition Inhibition B02->Inhibition Inhibition->RAD51_recruitment

Caption: Mechanism of B02-mediated inhibition of RAD51 and the HR pathway.

Experimental Validation of B02 Activity

The inhibitory effect of B02 on HR has been validated through several key experiments. The most common assays are the DR-GFP reporter assay and the RAD51 foci formation assay.

DR-GFP (Direct Repeat Green Fluorescent Protein) Reporter Assay

The DR-GFP assay is a widely used cell-based method to quantify the frequency of DSB-induced HR.[6][7] The assay utilizes a cell line containing a reporter cassette with two non-functional GFP genes. One GFP gene is inactivated by the insertion of an I-SceI endonuclease recognition site, while the other is a truncated fragment. When a DSB is induced by I-SceI expression, HR can use the truncated GFP as a template to repair the break, resulting in a functional GFP gene and a fluorescent cell. The percentage of GFP-positive cells, measured by flow cytometry, is directly proportional to HR efficiency.

DR_GFP_Workflow start Seed U2OS DR-GFP cells treat_B02 Treat with B02 or Alternative Inhibitor start->treat_B02 transfect Transfect with I-SceI expression vector treat_B02->transfect incubate Incubate for 48-72 hours transfect->incubate flow Analyze GFP-positive cells by Flow Cytometry incubate->flow end Quantify HR Inhibition flow->end

Caption: Experimental workflow for the DR-GFP reporter assay.

Experimental Protocol: DR-GFP Assay
  • Cell Culture: U2OS cells stably integrated with the DR-GFP reporter are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Seeding: Cells are seeded in 6-well plates at a density that allows for 70-80% confluency at the time of transfection.

  • Inhibitor Treatment: Cells are pre-treated with varying concentrations of B02 or a vehicle control (DMSO) for 1 to 24 hours prior to transfection.

  • Transfection: Cells are transfected with a plasmid expressing the I-SceI endonuclease to induce DSBs. A control transfection with an empty vector is also performed.

  • Incubation: Following transfection, cells are incubated for an additional 48 to 72 hours to allow for DNA repair and GFP expression.

  • Flow Cytometry: Cells are harvested, washed with PBS, and analyzed by flow cytometry to determine the percentage of GFP-positive cells.

  • Data Analysis: The percentage of GFP-positive cells in the inhibitor-treated samples is normalized to the vehicle-treated control to calculate the extent of HR inhibition. The IC50 value, the concentration of inhibitor required to reduce HR by 50%, is then determined.

RAD51 Foci Formation Assay

Upon DNA damage, RAD51 localizes to the sites of DSBs, forming nuclear foci that can be visualized by immunofluorescence microscopy.[8] The RAD51 foci formation assay assesses the ability of an inhibitor to disrupt this process. Cells are treated with a DNA damaging agent (e.g., cisplatin or ionizing radiation) in the presence or absence of B02. The number of RAD51 foci per nucleus is then quantified. A significant reduction in the number of foci in B02-treated cells indicates successful inhibition of RAD51 activity.[4] Studies have shown that B02 effectively inhibits the formation of RAD51 foci induced by DNA damage.[1][4][8]

Quantitative Comparison of HR Inhibitors

The potency of B02 has been quantified both in cell-free and cell-based assays. Furthermore, medicinal chemistry efforts have led to the development of more potent analogs, such as B02-iso.

InhibitorTargetAssay TypeIC50 Value (μM)Reference
B02 RAD51FRET-based DNA strand exchange27.4[5][9][10]
B02 HRDR-GFP (U-2 OS cells)17.7 - 17.9[8]
B02-iso HRDR-GFP (U-2 OS cells)4.3[8]
p-I-B02-iso HRDR-GFP (U-2 OS cells)0.86[11]
m-Br-B02-iso HRDR-GFP (U-2 OS cells)0.90[11]

Comparison with Alternative RAD51 Inhibitors

B02 was one of the first-generation RAD51 inhibitors identified through high-throughput screening.[10][12] While it has been a valuable tool for studying HR, it has some limitations, including micromolar potency and a hydrophobic structure that may lead to non-specific binding.[12][13]

Other first-generation inhibitors such as RI-1 and IBR2 also exhibit micromolar potencies.[12] More recently, a new class of RAD51 inhibitors has been developed with significantly improved potency, showing IC50 values more than 100-fold lower than B02 in some cancer cell lines.[12]

The development of more potent derivatives of B02, such as B02-iso and its halogenated forms, demonstrates ongoing efforts to improve upon the original compound.[8] These newer analogs show significantly greater inhibition of HR in human cells.[2][8]

Conclusion

The experimental validation of B02-mediated HR inhibition has been robustly demonstrated through a variety of in vitro and cell-based assays. The DR-GFP and RAD51 foci formation assays are standard methods to confirm the cellular activity of B02 and its analogs. While B02 itself has limitations in terms of potency, it has paved the way for the development of a new generation of more potent and specific RAD51 inhibitors. These inhibitors hold promise for sensitizing cancer cells to DNA-damaging therapies and for overcoming resistance to treatments like PARP inhibitors.[8][12]

References

Unveiling the Selectivity of B02: A Comparative Analysis Against DNA Repair Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the small molecule B02 has emerged as a significant inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway of DNA repair. Understanding its selectivity is paramount for its therapeutic application. This guide provides a detailed comparison of B02's performance against other DNA repair proteins, supported by experimental data and protocols.

B02 specifically targets human RAD51, inhibiting its DNA strand exchange activity with an IC50 of 27.4 μM.[1][2][3] This inhibitory action disrupts the formation of RAD51 foci at sites of DNA damage, a critical step in the repair of DNA double-strand breaks.[1] Extensive studies have demonstrated B02's high selectivity for human RAD51 over its bacterial homolog, RecA (IC50 > 250 μM), and the structurally unrelated human RAD54 protein, against which it shows no significant inhibition at concentrations up to 200 μM.[1][2][4] While comprehensive screening data against a wider panel of human DNA repair proteins, particularly RAD51 paralogs, is not extensively published, the existing data underscores a notable specificity of B02 for RAD51.

Comparative Inhibitory Activity

To contextualize the inhibitory potential of B02, this section presents its activity alongside its more potent analog, B02-isomer, and its derivatives. This comparison highlights the structure-activity relationship and the potential for developing more potent RAD51 inhibitors.

Compound NameTargetAssay TypeIC50 (μM)Binding Affinity (KD) (μM)Reference
B02 Human RAD51 DNA Strand Exchange 27.4 14.6 [5]
E. coli RecADNA Strand Exchange>250Not Reported[2]
Human RAD54Not Specified>200Not Reported[1][2]
B02-isomerHuman RAD51Homologous Recombination (in cell)4.314.6[5]
p-I-B02-isoHuman RAD51Homologous Recombination (in cell)0.721.4[5]
p-Br-B02-isoHuman RAD51Homologous Recombination (in cell)0.80Not Reported[5]
m-I-B02-isoHuman RAD51Homologous Recombination (in cell)0.86Not Reported[5]
m-Br-B02-isoHuman RAD51Homologous Recombination (in cell)0.90Not Reported[5]

Experimental Methodologies

The following are detailed protocols for key experiments used to characterize the activity and selectivity of B02 and its analogs.

Biochemical Assays

1. DNA Strand Exchange Assay (FRET-based)

This high-throughput screening assay is used to identify inhibitors of RAD51's primary function.

  • Principle: The assay measures the transfer of a fluorescently labeled single-stranded DNA (ssDNA) to its complementary strand within a duplex DNA, resulting in a change in fluorescence resonance energy transfer (FRET).

  • Protocol:

    • Prepare a reaction mixture containing purified human RAD51 protein, a fluorescently labeled ssDNA oligonucleotide, and a non-labeled homologous duplex DNA in a reaction buffer.

    • Add the test compound (e.g., B02) at various concentrations.

    • Initiate the reaction by adding ATP.

    • Monitor the change in FRET signal over time using a fluorescence plate reader.

    • Calculate the rate of DNA strand exchange and determine the IC50 value of the inhibitor.

2. D-loop Assay

This assay provides a secondary, non-fluorescent method to confirm the inhibitory effect on RAD51's strand invasion activity.

  • Principle: This assay detects the formation of a displacement loop (D-loop) when a radiolabeled ssDNA oligonucleotide invades a homologous supercoiled duplex DNA.

  • Protocol:

    • Incubate purified RAD51 with a 32P-labeled ssDNA oligonucleotide to allow for the formation of a nucleoprotein filament.

    • Add the test compound at various concentrations.

    • Introduce supercoiled plasmid DNA homologous to the ssDNA to initiate D-loop formation.

    • Stop the reaction and deproteinize the mixture.

    • Separate the reaction products by agarose gel electrophoresis.

    • Visualize the radiolabeled D-loops using autoradiography and quantify the inhibitory effect.

Cell-Based Assay

3. RAD51 Foci Formation Assay (Immunofluorescence)

This assay assesses the ability of an inhibitor to disrupt the cellular response to DNA damage.

  • Principle: Upon DNA damage, RAD51 forms discrete foci in the nucleus, which can be visualized by immunofluorescence microscopy. Inhibitors of RAD51 are expected to reduce the number of these foci.

  • Protocol:

    • Culture human cells (e.g., HEK293 or U2OS) on coverslips.

    • Induce DNA damage using ionizing radiation or a chemotherapeutic agent like cisplatin.

    • Treat the cells with the test compound at various concentrations.

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody specific for RAD51, followed by a fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of RAD51 foci per nucleus to determine the inhibitor's effect.

Visualizing the Impact of B02

The following diagrams illustrate the Homologous Recombination pathway and the experimental workflow for assessing RAD51 inhibition.

Homologous_Recombination_Pathway Homologous Recombination Pathway and B02 Inhibition cluster_0 DNA Double-Strand Break cluster_1 End Resection cluster_2 RAD51 Filament Formation cluster_3 Homology Search & Strand Invasion cluster_4 DNA Synthesis & Resolution DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN recruits Resection 5'-3' Resection MRN->Resection initiates ssDNA 3' ssDNA Overhangs Resection->ssDNA generates RPA RPA Coating ssDNA->RPA binds BRCA2 BRCA2 RPA->BRCA2 recruits RAD51_loading RAD51 Loading BRCA2->RAD51_loading mediates RAD51_filament RAD51 Nucleoprotein Filament RAD51_loading->RAD51_filament forms Homology_Search Homology Search RAD51_filament->Homology_Search initiates D_loop D-loop Formation Homology_Search->D_loop leads to DNA_synthesis DNA Synthesis D_loop->DNA_synthesis primes Resolution Resolution of Holliday Junctions DNA_synthesis->Resolution followed by Repaired_DNA Repaired DNA Resolution->Repaired_DNA results in B02 B02 Inhibitor B02->RAD51_loading inhibits

Caption: B02 inhibits RAD51 loading onto ssDNA, disrupting filament formation and subsequent HR steps.

Experimental_Workflow Workflow for Assessing B02 Activity cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Selectivity Profiling HTS High-Throughput Screening (FRET-based DNA Strand Exchange) D_loop_assay D-loop Assay HTS->D_loop_assay Confirm Hits IC50_determination Determine IC50 D_loop_assay->IC50_determination Quantify Inhibition Counter_screen Counter-Screening against other DNA Repair Proteins (e.g., RecA, RAD54) IC50_determination->Counter_screen Cell_culture Culture Human Cells Damage_induction Induce DNA Damage Cell_culture->Damage_induction Inhibitor_treatment Treat with B02 Damage_induction->Inhibitor_treatment Foci_staining Immunofluorescence Staining (RAD51, DAPI) Inhibitor_treatment->Foci_staining Imaging Fluorescence Microscopy Foci_staining->Imaging Foci_quantification Quantify RAD51 Foci Imaging->Foci_quantification Selectivity_analysis Analyze Selectivity Counter_screen->Selectivity_analysis

Caption: A multi-step workflow is used to characterize the inhibitory activity and selectivity of B02.

References

A Comparative Analysis of B02 and Next-Generation RAD51 Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A new wave of highly potent RAD51 inhibitors is demonstrating significant advantages over the first-generation compound, B02, offering enhanced cancer cell cytotoxicity and promising synergistic effects with existing cancer treatments. These next-generation inhibitors exhibit substantially lower IC50 values and are being actively investigated in preclinical and clinical settings, marking a pivotal advancement in the targeting of DNA damage response pathways for cancer therapy.

RAD51, a key protein in the homologous recombination (HR) pathway, is crucial for repairing DNA double-strand breaks. Its overexpression in various cancers is linked to resistance to chemotherapy and radiotherapy.[1][2][3] The development of RAD51 inhibitors aims to disrupt this repair mechanism, thereby sensitizing cancer cells to DNA-damaging agents.

B02: The First-Generation RAD51 Inhibitor

B02 was one of the first small molecules identified as a specific inhibitor of human RAD51.[4][5][6] It functions by inhibiting the DNA strand exchange activity of RAD51, a critical step in homologous recombination.[2][7] While B02 demonstrated the feasibility of targeting RAD51, its clinical utility has been limited by its relatively weak potency, with IC50 values typically in the micromolar range.[1][7] For instance, the IC50 of B02 for inhibiting human RAD51's strand exchange activity is 27.4 μM.[4][8][9] In cellular assays, B02 has shown cytotoxicity against various cancer cell lines, such as an IC50 of 35.4 μM in BT-549 and 89.1 μM in HCC1937 human breast cancer cells.[8] Despite its modest potency, B02 has been shown to enhance the therapeutic effect of cisplatin in vivo.[4][8][9]

Next-Generation RAD51 Inhibitors: A Leap in Potency and Efficacy

To overcome the limitations of B02, researchers have developed several next-generation RAD51 inhibitors with significantly improved potency and diverse mechanisms of action. These newer compounds are demonstrating low nanomolar IC50 values and promising preclinical and, in some cases, clinical activity.[1]

Key next-generation inhibitors include:

  • B02-iso and its derivatives: A structural isomer of B02, B02-iso, has shown a four-fold increase in potency in inhibiting homologous recombination compared to B02.[10] Further structure-activity relationship (SAR) analysis has led to the development of even more potent analogs.[3][10] These compounds have been shown to sensitize triple-negative breast cancer cells to PARP inhibitors like olaparib.[10]

  • IBR-series (IBR120): This series of inhibitors disrupts RAD51 multimerization and its interaction with BRCA2.[3][11] IBR120, a notable compound from this series, exhibited a 4.8-fold improved growth inhibition in a triple-negative breast cancer cell line compared to its predecessors and showed a roughly 10-fold greater selectivity for cancer cells over normal cells.[11]

  • CYT-0851: This first-in-class, orally available inhibitor of RAD51-mediated homologous recombination is currently in Phase 1/2 clinical trials.[12] Preclinical studies have shown its potent and selective activity in both B-cell malignancies and solid tumors, as well as synergistic effects with PARP inhibitors and chemotherapy.[12]

  • SCR-6992: This preclinical candidate has demonstrated remarkable anti-proliferative potency with an IC50 of 12 nM in human lymphoma Daudi cells.[13] It has shown synergistic anti-cancer responses when combined with chemotherapeutic agents and other DDR-targeting drugs.[13] A novel class of inhibitors, including compounds Cpd-4 and Cpd-5, have shown IC50 values as low as 4 nM and 5 nM, respectively, in Daudi cells, which is over 100-fold more potent than B02 in some cell lines.[1]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the IC50 values of B02 and various next-generation RAD51 inhibitors across different assays and cell lines, highlighting the significantly enhanced potency of the newer compounds.

Inhibitor/CompoundTarget/AssayCell LineIC50 ValueReference
B02 Human RAD51 (strand exchange)-27.4 µM[4][8][9]
HR InhibitionU-2 OS17.7 µM[10]
Cell ViabilityBT-54935.4 µM[8]
Cell ViabilityHCC193789.1 µM[8]
B02-iso HR InhibitionU-2 OS4.3 µM[10]
Cell ViabilityMDA-MB-2314.1 µM[10]
para-I-B02-iso Cell ViabilityMDA-MB-2311.1 µM[10]
Cpd-4 Cell ViabilityDaudi4 nM[1]
Cpd-5 Cell ViabilityDaudi5 nM[1]
SCR-6992 Cell ViabilityDaudi12 nM[13]

Mechanisms of Action and Signaling Pathways

While B02 primarily inhibits the DNA strand exchange activity of RAD51, some next-generation inhibitors have distinct or additional mechanisms.[7] For instance, the IBR series interferes with RAD51 multimerization and its interaction with BRCA2.[3][11] Another novel class of inhibitors has been shown to reduce RAD51 nuclear accumulation and promote its degradation via the ubiquitin-proteasome pathway.[1][7]

The inhibition of RAD51 leads to an accumulation of DNA damage, cell cycle arrest (typically in the S-phase), and increased levels of γH2AX, a marker of DNA double-strand breaks.[1] This disruption of the homologous recombination pathway creates a state of "synthetic lethality" when combined with other DNA damaging agents or in cancers that are already deficient in other DNA repair pathways (e.g., BRCA-mutated cancers).

RAD51_Inhibition_Pathway cluster_0 DNA Damage cluster_1 Homologous Recombination Repair cluster_2 Inhibitor Action DNA_Damage DNA Double-Strand Break BRCA2 BRCA2 DNA_Damage->BRCA2 RAD51_loading RAD51 Loading BRCA2->RAD51_loading RAD51_filament RAD51 Nucleoprotein Filament Formation RAD51_loading->RAD51_filament Strand_Invasion Strand Invasion & Homology Search RAD51_filament->Strand_Invasion DNA_Repair DNA Repair Strand_Invasion->DNA_Repair B02 B02 B02->Strand_Invasion Inhibits Next_Gen_Inhibitors Next-Generation Inhibitors Next_Gen_Inhibitors->RAD51_loading Inhibit Next_Gen_Inhibitors->RAD51_filament Inhibit Next_Gen_Inhibitors->Strand_Invasion Inhibit

Figure 1. Simplified signaling pathway of RAD51-mediated homologous recombination and points of inhibition by B02 and next-generation inhibitors.

Experimental Protocols

A variety of assays are employed to evaluate and compare the efficacy of RAD51 inhibitors.

Cell Viability Assay (MTS/CellTiter-Glo):

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of the RAD51 inhibitor (and/or a combination agent) for a specified period (e.g., 72 hours to 7 days).

  • Cell viability is assessed using a commercially available reagent such as MTS or CellTiter-Glo, which measures metabolic activity or ATP levels, respectively.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.[1]

Homologous Recombination (HR) Efficiency Assay (DR-GFP):

  • A cell line containing a DR-GFP reporter system (e.g., U-2 OS DR-GFP) is used. This system contains a mutated GFP gene that can be repaired by HR, leading to functional GFP expression.

  • An I-SceI endonuclease is introduced into the cells to create a specific DNA double-strand break, initiating the HR process.

  • Cells are treated with the RAD51 inhibitor.

  • The percentage of GFP-positive cells is quantified by flow cytometry, which reflects the efficiency of HR.

  • The IC50 for HR inhibition is determined from the dose-response curve.[10]

RAD51 Foci Formation Assay (Immunofluorescence):

  • Cells are grown on coverslips and treated with a DNA-damaging agent (e.g., cisplatin or ionizing radiation) to induce RAD51 foci formation.

  • Cells are co-treated with the RAD51 inhibitor.

  • After treatment, cells are fixed, permeabilized, and stained with a primary antibody against RAD51 and a fluorescently labeled secondary antibody.

  • Nuclei are counterstained with DAPI.

  • The formation of RAD51 foci (distinct puncta within the nucleus) is visualized and quantified using fluorescence microscopy.[2][14] A reduction in the number of foci per nucleus indicates inhibition of RAD51 activity.[2]

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Studies Cell_Culture Cancer Cell Lines Treatment Treat with RAD51 Inhibitors Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTS) Treatment->Viability_Assay HR_Assay HR Efficiency Assay (DR-GFP) Treatment->HR_Assay Foci_Assay RAD51 Foci Formation (Immunofluorescence) Treatment->Foci_Assay Xenograft Establish Tumor Xenografts in Mice In_Vivo_Treatment Administer Inhibitor (e.g., orally, i.p.) Xenograft->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Growth In_Vivo_Treatment->Tumor_Measurement

Figure 2. General experimental workflow for the evaluation of RAD51 inhibitors.

Conclusion

The development of next-generation RAD51 inhibitors represents a significant step forward in targeting the DNA damage response in cancer. With their substantially improved potency, these new compounds are not only more effective as single agents but also show great promise in combination therapies, potentially overcoming resistance to existing treatments like PARP inhibitors and conventional chemotherapy. The ongoing clinical evaluation of compounds like CYT-0851 will be crucial in determining their therapeutic potential and solidifying the role of RAD51 inhibition as a key strategy in oncology.

References

Validating the Synergistic Effect of B02 and Cisplatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic effects of the RAD51 inhibitor, B02, in combination with the chemotherapeutic agent cisplatin. The data presented herein is compiled from preclinical studies to validate the enhanced anti-cancer efficacy of this combination therapy compared to monotherapy alternatives. Detailed experimental protocols and mechanistic pathways are provided to support further research and development.

Executive Summary

Cisplatin is a cornerstone of chemotherapy for various cancers, exerting its cytotoxic effects by inducing DNA crosslinks and subsequent DNA damage.[1][2][3] However, intrinsic and acquired resistance, often mediated by efficient DNA damage repair (DDR) mechanisms, limits its clinical efficacy.[3][4] A key protein in the homologous recombination (HR) pathway, RAD51, is frequently overexpressed in cancer cells and plays a crucial role in repairing cisplatin-induced DNA damage, contributing to therapeutic resistance.[5][6]

B02 is a small molecule inhibitor of human RAD51, which has been shown to disrupt RAD51's function in HR-mediated DNA repair.[7][8][9] By inhibiting this critical repair pathway, B02 sensitizes cancer cells to DNA-damaging agents like cisplatin, leading to a synergistic increase in cancer cell death. This guide summarizes the experimental evidence validating this synergistic interaction.

Quantitative Data on Synergistic Efficacy

The combination of B02 and cisplatin has demonstrated significantly enhanced cytotoxicity in various cancer cell lines and in vivo models compared to either agent alone.

In Vitro Cytotoxicity

The synergistic effect of B02 and cisplatin has been quantified using cell viability assays in several cancer cell lines. The combination leads to a more pronounced reduction in cell viability than either single-agent treatment.

Cell Line Treatment Concentration Effect Reference
MDA-MB-231 (Human Breast Cancer) B02 + CisplatinNot SpecifiedStrongest killing effect among various combinations[8]
OECM1 (Oral Squamous Cell Carcinoma) B02 + CisplatinNot SpecifiedSignificantly enhanced cytotoxicity[5][6]
HT29 (Colon Cancer) B02 (2 µM) + Oxaliplatin (a platinum-based drug similar to cisplatin)2 µMIncreased sensitivity to oxaliplatin[8]
In Vivo Tumor Growth Inhibition

Preclinical studies using mouse xenograft models have confirmed the synergistic anti-tumor activity of B02 and cisplatin in a living system.

Animal Model Treatment Group Dosage Tumor Growth Inhibition (%) Reference
NCR Nude Mice with MDA-MB-231 Xenografts ControlVehicle0%[6][8]
B02 alone50 mg/kgNo significant inhibition[6][8]
Cisplatin alone4 mg/kg33%[6][8]
B02 + Cisplatin50 mg/kg + 4 mg/kg66%[6][8]

Mice were treated on days 11, 13, 15, and 17 after tumor inoculation. Tumor growth was monitored by caliper measurement.[6]

Mechanism of Synergistic Action

The synergy between B02 and cisplatin is rooted in their complementary mechanisms of action targeting cancer cell DNA.

  • Cisplatin Induces DNA Damage : Cisplatin enters the cell and its chloride ligands are replaced by water molecules, forming a reactive complex.[10] This complex binds to DNA, primarily at the N7 position of purine bases, creating DNA adducts and inter- and intra-strand crosslinks.[2][11] These lesions block DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1][2]

  • Cancer Cells Activate DNA Repair : To survive, cancer cells activate the DNA Damage Response (DDR), including the Homologous Recombination (HR) pathway, to repair the cisplatin-induced damage.[4] The RAD51 protein is a key enzyme in this process, forming nucleoprotein filaments on the damaged DNA to initiate repair.[6][7]

  • B02 Inhibits DNA Repair : B02 acts as a specific inhibitor of RAD51.[8][9] It disrupts the formation of RAD51 foci at the sites of DNA damage, effectively blocking the HR repair pathway.[7][12]

  • Synergistic Cell Death : By preventing the repair of cisplatin-induced DNA lesions, B02 leads to an accumulation of unrepairable DNA damage. This overwhelming level of genomic instability triggers apoptosis, resulting in a synergistic killing of cancer cells.

Below is a diagram illustrating this proposed signaling pathway.

Synergy_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cisplatin_ext Cisplatin Cisplatin_cyt Cisplatin Cisplatin_ext->Cisplatin_cyt Enters Cell B02_ext B02 B02_cyt B02 B02_ext->B02_cyt Enters Cell DNA Nuclear DNA Cisplatin_cyt->DNA Induces DNA_damage DNA Crosslinks (Damage) Cisplatin_cyt->DNA_damage Causes RAD51 RAD51 B02_cyt->RAD51 Inhibits DNA_damage->RAD51 Recruits Apoptosis Apoptosis DNA_damage->Apoptosis Leads to HR_Repair Homologous Recombination Repair RAD51->HR_Repair Initiates HR_Repair->DNA Repairs DNA

Caption: Mechanism of B02 and Cisplatin Synergy.

Experimental Protocols

The following are generalized protocols for key experiments used to validate the synergistic effects of B02 and cisplatin.

Cell Viability Assay (XTT/MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding : Plate cancer cells (e.g., OECM1, MDA-MB-231) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment : Treat the cells with various concentrations of B02 alone, cisplatin alone, and the combination of both for a specified duration (e.g., 48 or 72 hours).[5] Include a vehicle-treated control group.

  • Reagent Addition : After incubation, add XTT or MTT reagent to each well.

  • Incubation : Incubate the plates for a period (e.g., 2-4 hours) to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

  • Data Acquisition : Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control. Synergy can be determined using methods like the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy.

In Vivo Xenograft Study

This experiment assesses the anti-tumor efficacy of the drug combination in a living organism.

  • Animal Model : Use immunodeficient mice (e.g., NCR nude mice).

  • Tumor Inoculation : Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231) into the flank of each mouse.

  • Tumor Growth and Grouping : Monitor tumor growth. Once tumors reach a palpable size (e.g., after 11 days), randomly assign mice into treatment groups (e.g., n=5 per group): Vehicle control, B02 alone, Cisplatin alone, and B02 + Cisplatin combination.[6]

  • Drug Administration : Administer the drugs according to a predefined schedule and dosage (e.g., intraperitoneal injection of 50 mg/kg B02 and/or 4 mg/kg cisplatin every other day for four doses).[6]

  • Monitoring : Monitor tumor volume using caliper measurements throughout the study. Also, monitor the body weight and general health of the mice.[6][8]

  • Endpoint and Analysis : At the end of the study, sacrifice the mice and dissect the tumors.[6] Weigh the tumors and compare the average tumor weight and volume across the different treatment groups to determine the level of tumor growth inhibition.

Below is a diagram illustrating a typical experimental workflow for these studies.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A1 Seed Cancer Cells (96-well plates) A2 Treat with B02, Cisplatin, or Combination A1->A2 A3 Incubate (e.g., 48h) A2->A3 A4 Add XTT/MTT Reagent A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate Cell Viability & Synergy (CI) A5->A6 B1 Inject Cancer Cells into Mice B2 Allow Tumors to Grow B1->B2 B3 Randomize Mice into Treatment Groups B2->B3 B4 Administer Drugs (e.g., i.p.) B3->B4 B5 Monitor Tumor Volume & Mouse Weight B4->B5 B6 Excise and Weigh Tumors B5->B6

References

Cross-Validation of B02 Effects with RAD51 siRNA Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two key methods for inhibiting the RAD51 protein, a critical component of the homologous recombination (HR) DNA repair pathway: the small molecule inhibitor B02 and siRNA-mediated knockdown. Understanding the parallels and distinctions between these approaches is crucial for researchers developing novel cancer therapeutics that exploit synthetic lethality in HR-deficient tumors.

Performance Comparison: B02 vs. RAD51 siRNA Knockdown

The following tables summarize quantitative data from various studies to facilitate a comparison of the effects of B02 and RAD51 siRNA knockdown on key cellular processes. While direct side-by-side comparisons in the same experimental setup are limited, the collated data provides valuable insights into their relative efficacy.

Table 1: Inhibition of Homologous Recombination

MethodCell LineAssayResultCitation
B02 U-2 OSDR-GFPIC50 of 17.7 µM[1]
B02-iso (analog of B02) U-2 OSDR-GFPIC50 of 4.3 µM[1]
RAD51 siRNA --Data not available in a directly comparable format-

Table 2: Sensitization to PARP Inhibitors

MethodCell LineSensitizing AgentFold Increase in Killing EfficiencyCitation
B02-iso (analog of B02) MDA-MB-231Olaparib~2.4-fold[2]
RAD51 siRNA MDA-MB-231Olaparib~2-fold[2]

Table 3: Impact on Cell Viability

MethodCell LineTreatmentEffect on Cell ViabilityCitation
B02 Glioblastoma stem cells30 µM B02 + 2 Gy Radiation1.8-fold increase in apoptotic cells[3]
RAD51 siRNA HeLa Sphere cultures30 nM siRAD51 + EtoposideReduction in cell viability to 34.3% (vs. 93.2% with Etoposide alone)[4]

Table 4: Effect on RAD51 Foci Formation

MethodCell LineConditionResultCitation
B02 MDA-MB-231Cisplatin-induced DNA damageDose-dependent inhibition of RAD51 foci formation[5]
B02 Glioblastoma stem cells3 Gy Radiation>75% reduction in RAD51 foci formation[3]
RAD51 siRNA HEK293-Nearly complete loss of RAD51 foci signal[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

RAD51 siRNA Knockdown Protocol

This protocol is a general guideline based on common practices. Specific details may vary between cell lines and siRNA reagents.

  • Cell Seeding: Plate cells in a 6-well plate or other suitable culture vessel to achieve 50-70% confluency on the day of transfection.

  • siRNA Preparation: Dilute the RAD51-targeting siRNA and a non-targeting control siRNA in serum-free medium.

  • Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells in complete culture medium.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Validation of Knockdown: Harvest the cells and assess the efficiency of RAD51 protein knockdown by Western blotting or qRT-PCR.

B02 Treatment Protocol

This protocol provides a general framework for treating cells with the RAD51 inhibitor B02.

  • Cell Seeding: Plate cells in a suitable culture vessel and allow them to adhere and reach the desired confluency.

  • B02 Preparation: Prepare a stock solution of B02 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete culture medium to the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of B02 or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired duration (e.g., 1 to 24 hours), depending on the experimental endpoint.

  • Downstream Analysis: Following incubation, proceed with the desired cellular assays, such as cell viability assays, immunofluorescence staining, or Western blotting.

RAD51 Foci Immunofluorescence Staining Protocol

This protocol outlines the steps for visualizing RAD51 foci formation, a marker of homologous recombination activity.

  • Cell Culture and Treatment: Grow cells on coverslips and treat them with a DNA damaging agent (e.g., ionizing radiation or cisplatin) with or without B02/RAD51 siRNA.

  • Fixation: At the desired time point after treatment, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against RAD51 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize and quantify the RAD51 foci using a fluorescence microscope.

Cell Viability (MTT) Assay Protocol

This protocol describes a common method for assessing cell viability.[7][8][9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: Treat the cells with various concentrations of B02, a chemotherapeutic agent, or a combination of both. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the cross-validation of B02 and RAD51 siRNA knockdown effects.

Homologous_Recombination_Pathway DSB DNA Double-Strand Break Resection DNA End Resection DSB->Resection ssDNA Single-Strand DNA Overhang Resection->ssDNA RPA RPA Coating ssDNA->RPA RAD51_loading RAD51 Loading (BRCA2-mediated) RPA->RAD51_loading RAD51_filament RAD51 Nucleoprotein Filament RAD51_loading->RAD51_filament Homology_search Homology Search & Strand Invasion RAD51_filament->Homology_search D_loop D-loop Formation Homology_search->D_loop DNA_synthesis DNA Synthesis D_loop->DNA_synthesis Resolution Resolution/Dissolution DNA_synthesis->Resolution Repaired_DNA Repaired DNA Resolution->Repaired_DNA B02 B02 B02->RAD51_filament Inhibits strand exchange siRNA RAD51 siRNA RAD51_protein RAD51 Protein siRNA->RAD51_protein Degrades mRNA

Caption: The Homologous Recombination Pathway and points of inhibition.

Experimental_Workflow cluster_0 Treatment Groups cluster_1 Cellular Assays cluster_2 Data Analysis Control Control HR_assay Homologous Recombination Assay (e.g., DR-GFP) Control->HR_assay Viability_assay Cell Viability Assay (e.g., MTT) Control->Viability_assay Foci_assay RAD51 Foci Formation Assay Control->Foci_assay DNA_damage_assay DNA Damage Assay (e.g., γH2AX staining) Control->DNA_damage_assay B02_treatment B02 Treatment B02_treatment->HR_assay B02_treatment->Viability_assay B02_treatment->Foci_assay B02_treatment->DNA_damage_assay siRNA_knockdown RAD51 siRNA Knockdown siRNA_knockdown->HR_assay siRNA_knockdown->Viability_assay siRNA_knockdown->Foci_assay siRNA_knockdown->DNA_damage_assay Comparison Comparative Analysis HR_assay->Comparison Viability_assay->Comparison Foci_assay->Comparison DNA_damage_assay->Comparison

References

B02: A Comparative Analysis of IC50 Values Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy of B02, a potent RAD51 inhibitor, in various cancer cell lines. This guide provides a comparative analysis of its half-maximal inhibitory concentration (IC50), detailed experimental protocols for its determination, and a visualization of its mechanism of action.

B02 is a small molecule inhibitor targeting RAD51, a key protein in the homologous recombination (HR) DNA repair pathway.[1] By disrupting this pathway, B02 can sensitize cancer cells to DNA-damaging agents and induce cell death. This guide summarizes the available data on the IC50 of B02 in different cancer cell lines, offering a valuable resource for researchers investigating novel cancer therapeutics.

Comparative IC50 Values of B02

The following table summarizes the reported IC50 values for B02 in various cancer cell lines. It is important to note that IC50 values can vary depending on the assay conditions, such as incubation time and the specific cell viability assay used.

Cancer TypeCell LineIC50 (µM)Notes
Breast CancerBT-54935.4-
Breast CancerMDA-MB-231-The combination of B02 with cisplatin has been shown to have a strong cytotoxic effect. An analog, B02-iso, has a reported IC50 of 4.1 µM.
Non-Small Cell Lung CancerH1975-Treatment with B02 in combination with osimertinib resulted in a significant reduction in cell viability compared to osimertinib alone.[2]
Non-Small Cell Lung CancerA549-Similar to H1975, co-administration of B02 with osimertinib enhanced cytotoxicity.[2]
In Vitro (Cell-Free)-27.4This value represents the inhibition of RAD51 in a cell-free assay.[1]

Note: The limited availability of directly comparable IC50 values for B02 across a wide range of cancer cell lines highlights the need for further standardized research to fully elucidate its therapeutic potential.

Mechanism of Action: Targeting the Homologous Recombination Pathway

B02 functions by inhibiting the activity of RAD51, a crucial enzyme in the homologous recombination pathway of DNA double-strand break repair. This pathway is often upregulated in cancer cells, contributing to their resistance to chemotherapy and radiation. By inhibiting RAD51, B02 prevents the repair of DNA damage, leading to the accumulation of lethal mutations and subsequent cell death.

B02_Mechanism_of_Action cluster_pathway Homologous Recombination Pathway DNA_Damage DNA Double-Strand Break RAD51_Recruitment RAD51 Recruitment & Filament Formation DNA_Damage->RAD51_Recruitment initiates Strand_Invasion Strand Invasion & D-loop Formation RAD51_Recruitment->Strand_Invasion Apoptosis Cell Death (Apoptosis) RAD51_Recruitment:e->Apoptosis:w leads to DNA_Synthesis DNA Synthesis & Repair Strand_Invasion->DNA_Synthesis Resolution Resolution of Holliday Junctions DNA_Synthesis->Resolution B02 B02 B02->RAD51_Recruitment inhibits

B02 inhibits RAD51, disrupting DNA repair and leading to apoptosis.

Experimental Protocol for IC50 Determination

This section outlines a general methodology for determining the IC50 value of B02 in adherent cancer cell lines using a cell viability assay, such as the MTT or WST-1 assay.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Harvest cells during the logarithmic growth phase and determine the cell concentration using a hemocytometer.

  • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • Prepare a stock solution of B02 in a suitable solvent, such as DMSO.

  • Perform serial dilutions of the B02 stock solution in the growth medium to obtain a range of desired concentrations.

  • Remove the old medium from the 96-well plate and add the medium containing the different concentrations of B02 to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

3. Incubation:

  • Incubate the plate for a specified period, typically 24, 48, or 72 hours, depending on the cell line and experimental design.

4. Cell Viability Assay (MTT Assay Example):

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • Subtract the absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the logarithm of the B02 concentration.

  • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of B02 that inhibits cell growth by 50%.

IC50_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture Adherent Cancer Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Treatment Treat Cells with B02 Cell_Seeding->Treatment B02_Preparation Prepare Serial Dilutions of B02 B02_Preparation->Treatment Incubation Incubate for 24-72h Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Absorbance_Measurement Measure Absorbance Viability_Assay->Absorbance_Measurement Calculate_Viability Calculate % Cell Viability Absorbance_Measurement->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Workflow for determining the IC50 of B02 in cancer cell lines.

References

A Comparative Guide to the In Vivo Efficacy of RAD51 Inhibitor B02 and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of B02, a small molecule inhibitor of the RAD51 protein, and its known analogs. B02 and its derivatives are of significant interest in oncology research due to their potential to sensitize cancer cells to DNA-damaging therapies by inhibiting the homologous recombination (HR) DNA repair pathway.

Overview

B02 is a specific inhibitor of human RAD51 recombinase, a key protein in the homologous recombination (HR) pathway responsible for repairing DNA double-strand breaks.[1][2][3] By inhibiting RAD51, B02 can enhance the efficacy of chemotherapeutic agents that induce DNA damage, such as cisplatin.[4] Medicinal chemistry efforts have led to the development of B02 analogs, such as B02-isomer (B02-iso), with improved in vitro potency.[5] This guide summarizes the available in vivo efficacy data for B02 and discusses its analogs, for which in vivo data is less readily available in the current literature.

In Vivo Efficacy: B02

An in vivo study utilizing a mouse xenograft model with MDA-MB-231 human breast cancer cells demonstrated that B02 significantly enhances the anti-tumor activity of cisplatin.[4]

Key Findings:

  • Mice treated with a combination of B02 (50 mg/kg) and cisplatin (4 mg/kg) showed a 66% inhibition of tumor growth.[6]

  • Treatment with cisplatin alone (4 mg/kg) resulted in a 33% tumor growth inhibition.

  • B02 administered alone did not show significant inhibition of tumor growth.[6]

  • The study also confirmed that B02 inhibits the formation of RAD51 foci in tumor tissues in response to cisplatin, indicating target engagement in the in vivo setting.[4]

Quantitative Data Summary
Treatment GroupDosageTumor Growth InhibitionReference
Control Vehicle0%[6]
B02 50 mg/kgNo significant inhibition[6]
Cisplatin 4 mg/kg33%[6]
B02 + Cisplatin 50 mg/kg + 4 mg/kg66%[6]

B02 Analogs: A Look at In Vitro Advancements

Research has led to the development of B02 analogs with the aim of improving potency. The most notable analog is B02-isomer (B02-iso).

B02-iso:

  • In vitro studies have shown that B02-iso is a more potent inhibitor of HR in human cells compared to B02.[5]

  • B02-iso has been demonstrated to sensitize triple-negative breast cancer cells (MDA-MB-231) to the PARP inhibitor olaparib in vitro.[5]

While these in vitro results are promising, published in vivo efficacy data for B02-iso and its derivatives that would allow for a direct quantitative comparison with B02 is not currently available in the reviewed literature.

Experimental Protocols

In Vivo Xenograft Study of B02

Objective: To evaluate the in vivo efficacy of B02 in potentiating the anti-tumor effect of cisplatin in a mouse xenograft model of human breast cancer.

Animal Model:

  • NCR nude mice.[4]

Cell Line:

  • MDA-MB-231 human breast cancer cells.[4]

Tumor Inoculation:

  • MDA-MB-231 cells were implanted into the mammary fat pads of the mice.[4]

Treatment Groups:

  • Vehicle control

  • B02 (50 mg/kg)

  • Cisplatin (4 mg/kg)

  • B02 (50 mg/kg) + Cisplatin (4 mg/kg)[6]

Administration:

  • B02 was administered via intraperitoneal (I.P.) injection.[4]

  • Cisplatin was administered via I.P. injection 3 hours after B02 administration.[6]

  • Treatments were administered on days 11, 13, 15, and 17 after tumor cell inoculation.[6]

Efficacy Endpoint:

  • Tumor growth was monitored and measured to determine the percentage of tumor growth inhibition.[6]

Target Engagement Assay:

  • Immunohistochemistry was performed on tumor tissues to assess the inhibition of RAD51 foci formation.[4]

Signaling Pathway and Experimental Workflow

RAD51-Mediated Homologous Recombination Pathway

The following diagram illustrates the central role of RAD51 in the homologous recombination DNA repair pathway, which is the target of B02 and its analogs.

RAD51_Pathway DNA_Damage DNA Double-Strand Break (DSB) MRN_Complex MRN Complex (MRE11/RAD50/NBS1) DNA_Damage->MRN_Complex recruits ssDNA ssDNA Resection MRN_Complex->ssDNA RPA RPA Coating ssDNA->RPA BRCA2 BRCA2 RPA->BRCA2 facilitates replacement by RAD51 RAD51 BRCA2->RAD51 Filament RAD51 Nucleoprotein Filament RAD51->Filament forms Homology_Search Homology Search & Strand Invasion Filament->Homology_Search D_Loop D-Loop Formation Homology_Search->D_Loop DNA_Synthesis DNA Synthesis D_Loop->DNA_Synthesis Repair DSB Repair DNA_Synthesis->Repair B02 B02 & Analogs B02->RAD51 inhibits Experimental_Workflow Start Start Cell_Culture MDA-MB-231 Cell Culture Start->Cell_Culture Tumor_Inoculation Tumor Cell Inoculation in Nude Mice Cell_Culture->Tumor_Inoculation Tumor_Growth Allow Tumors to Establish Tumor_Inoculation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Treatment (B02, Cisplatin, Combo, Vehicle) Randomization->Treatment Monitoring Monitor Tumor Growth Treatment->Monitoring Endpoint Endpoint: Tumor Measurement & Tissue Collection Monitoring->Endpoint Data_Analysis Data Analysis: Tumor Growth Inhibition Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal of RAD51 Inhibitor B02: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper disposal of RAD51 Inhibitor B02, a small molecule inhibitor of the human RAD51 protein.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment.

Hazard Summary:

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, oral (Category 4)[1]
Causes skin irritationSkin corrosion/irritation (Category 2)[1]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[1]
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]

Recommended Personal Protective Equipment (PPE): [1]

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use safety goggles with side-shields.

  • Skin and Body Protection: Wear impervious clothing.

  • Respiratory Protection: Use a suitable respirator.

Waste Segregation and Containerization

Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.

Step-by-Step Procedure:

  • Do Not Dispose in General Trash or Down the Drain: this compound should never be disposed of in the regular trash or poured down the sink.[2][3]

  • Segregate Waste Streams: Collect waste containing this compound separately from other chemical waste streams to avoid incompatible mixtures.[2][3][4][5]

  • Use Appropriate Waste Containers:

    • Utilize a dedicated, properly labeled hazardous waste container.[2][6]

    • The container must be compatible with the chemical and any solvents used.[3]

    • Ensure the container has a secure, leak-proof lid and is kept closed except when adding waste.[2][3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2]

    • Include the concentration and the solvent if it is in a solution.

    • Indicate the date when the waste was first added to the container.

Disposal of Contaminated Materials

Any materials that come into contact with this compound must be treated as hazardous waste.

  • Sharps: Needles, syringes, and razor blades contaminated with B02 should be placed in an approved sharps container and disposed of as hazardous waste.[6]

  • Labware and Debris: Gloves, pipette tips, and other disposable lab supplies contaminated with B02 should be collected in a designated, lined hazardous waste container.[6]

  • Empty Containers: Containers that held pure this compound should be managed as hazardous waste and not be treated as regular empty containers.[6]

Storage and Final Disposal

Proper temporary storage and handover for final disposal are the concluding steps in the waste management process.

  • Storage: Store the hazardous waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[3][4][6]

  • Secondary Containment: Use secondary containment, such as a tray, to capture any potential leaks from the primary waste container.[2][4]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection of the waste.[2][6]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Disposal A Identify B02 Waste B Wear Appropriate PPE A->B C Select Labeled, Compatible Hazardous Waste Container B->C D Place Waste in Container C->D E Securely Close Container D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for EHS/ Licensed Disposal Pickup F->G H Complete Waste Tracking Log G->H

Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.